Product packaging for 2-Amino-3-chloro-5-fluorobenzoic acid(Cat. No.:CAS No. 1022961-12-1)

2-Amino-3-chloro-5-fluorobenzoic acid

Cat. No.: B1518977
CAS No.: 1022961-12-1
M. Wt: 189.57 g/mol
InChI Key: VVVXUPVSKDWTEH-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClFNO2 B1518977 2-Amino-3-chloro-5-fluorobenzoic acid CAS No. 1022961-12-1

Properties

IUPAC Name

2-amino-3-chloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVXUPVSKDWTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022961-12-1
Record name 2-amino-3-chloro-5-fluorobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the successful application of a chemical entity in research and development, particularly in the pharmaceutical sector, is fundamentally reliant on a comprehensive understanding of its chemical properties. This guide is intended to provide an in-depth technical overview of 2-Amino-3-chloro-5-fluorobenzoic acid, a halogenated anthranilic acid derivative of interest. The unique substitution pattern of this molecule, featuring an amino group, a chloro group, and a fluoro group on the benzoic acid scaffold, suggests its potential as a versatile building block in medicinal chemistry. This document will detail its known chemical and physical properties, safety information, and explore its potential reactivity and applications by drawing parallels with closely related and well-characterized analogs. The aim is to equip researchers and drug development professionals with the critical knowledge necessary for the effective and safe utilization of this compound in their work.

Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of both electron-donating (amino) and electron-withdrawing (chloro, fluoro, and carboxylic acid) groups on the benzene ring results in a unique electronic and chemical profile.

PropertyValueSource
CAS Number 1022961-12-1[1][2]
Molecular Formula C₇H₅ClFNO₂[1][2]
Molecular Weight 189.57 g/mol [2]
IUPAC Name This compound
SMILES C1=C(C=C(C(=C1C(=O)O)N)Cl)F[2]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the molecular structure and purity of a chemical compound. While experimental spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. Due to the substitution pattern, the two aromatic protons will likely appear as doublets or doublet of doublets, with coupling constants influenced by the adjacent fluorine and chlorine atoms. The chemical shifts of the amino and carboxylic acid protons can be broad and their positions can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. The carbon of the carboxylic acid group will appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H stretching of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

  • O-H stretching of the carboxylic acid, which will be a broad band in the range of 2500-3300 cm⁻¹.

  • C=O stretching of the carboxylic acid, a strong absorption around 1700 cm⁻¹.

  • C=C stretching of the aromatic ring, in the 1450-1600 cm⁻¹ region.

  • C-Cl and C-F stretching vibrations, which will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Predicted mass spectrometry data suggests the following m/z values for various adducts:

  • [M+H]⁺: 190.00656

  • [M+Na]⁺: 211.98850

  • [M-H]⁻: 187.99200

The fragmentation pattern would likely involve the loss of the carboxylic acid group, water, and potentially the halogen atoms.

Synthesis and Reactivity

Synthesis

Hypothetical Synthetic Workflow:

G Start Substituted Aniline/Benzoic Acid Precursor Step1 Halogenation/Nitration Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Purification Step2->Step3 Product This compound Step3->Product G cluster_0 Chemical Properties cluster_1 Pharmacokinetic Impact cluster_2 Drug Development Potential A Halogen Substitution (Cl, F) D Increased Metabolic Stability A->D E Modulated Lipophilicity & Permeability A->E F Enhanced Target Binding A->F B Amino Group (Nucleophilic Center) G Versatile Synthetic Building Block B->G C Carboxylic Acid (Reaction Handle) C->G H Novel Therapeutic Agents D->H E->H F->H G->H

References

An In-Depth Technical Guide to 2-Amino-3-chloro-5-fluorobenzoic Acid: A Versatile Building Block in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-3-chloro-5-fluorobenzoic acid, a halogenated anthranilic acid derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, reactivity, and potential applications, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Importance of Halogenated Anthranilates

Substituted aminobenzoic acids are a cornerstone in the synthesis of a wide array of chemical entities, from pharmaceuticals to advanced materials. The strategic placement of halogen atoms on the aromatic ring, as seen in this compound, provides medicinal chemists and material scientists with a powerful tool to modulate a molecule's physicochemical and biological properties. The presence of both chlorine and fluorine atoms can influence lipophilicity, metabolic stability, and binding interactions with biological targets, making this compound a particularly attractive starting material for library synthesis and lead optimization in drug discovery.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 1022961-12-1, possesses a unique substitution pattern on the benzoic acid core that dictates its chemical behavior and potential applications.[1]

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1022961-12-1[1]
Molecular Formula C₇H₅ClFNO₂[1]
Molecular Weight 189.57 g/mol [1]
SMILES C1=C(C=C(C(=C1C(=O)O)N)Cl)F[2]
Appearance Solid (predicted)N/A
XlogP (predicted) 2.0[2]
Structural Analysis and Intramolecular Interactions

While a crystal structure for this compound is not publicly available, we can infer key structural features from the closely related compound, 2-amino-5-fluorobenzoic acid.[3][4] In the crystal lattice of 2-amino-5-fluorobenzoic acid, the molecule is nearly planar, and a significant intramolecular hydrogen bond exists between the amino group and the carbonyl oxygen of the carboxylic acid, forming an S(6) ring motif.[3][4] It is highly probable that this compound adopts a similar conformation, which can influence its reactivity and intermolecular interactions. The presence of the ortho-amino group to the carboxylic acid facilitates this intramolecular hydrogen bonding, which can affect the acidity of the carboxylic acid and the nucleophilicity of the amino group.

The diagram below illustrates the logical relationship of the functional groups and their influence on the molecule's properties.

A This compound B Carboxylic Acid Group (-COOH) A->B C Amino Group (-NH2) A->C D Halogen Substituents (-Cl, -F) A->D E Acidity and Reactivity B->E H Intramolecular H-Bonding B->H F Nucleophilicity and Basicity C->F C->H G Lipophilicity and Metabolic Stability D->G H->E H->F

Caption: Functional group interplay in this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and the fluorine atom. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups and the electron-donating effect of the amino group. The protons of the amino and carboxylic acid groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom of the carboxylic acid will be the most downfield shifted. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

  • FT-IR: The infrared spectrum will be characterized by strong absorptions corresponding to the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretches of the amino group (~3300-3500 cm⁻¹), and the C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (189.57 g/mol ).[1] The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom. Predicted mass-to-charge ratios for various adducts are available in public databases.[2]

Synthesis Protocols

A validated, step-by-step synthesis protocol for this compound is not explicitly detailed in peer-reviewed literature. However, based on established organic chemistry principles and published methods for analogous compounds, a plausible synthetic route can be devised. A common approach involves the halogenation and subsequent reduction of a nitro-substituted benzoic acid.

Proposed Synthetic Workflow

The following diagram outlines a potential synthetic pathway starting from a commercially available fluoronitrobenzoic acid.

Start 5-Fluoro-2-nitrobenzoic acid Step1 Chlorination (e.g., SO2Cl2, cat. Fe) Start->Step1 Intermediate1 3-Chloro-5-fluoro-2-nitrobenzoic acid Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) Intermediate1->Step2 Product This compound Step2->Product

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Chloro-5-fluoro-2-nitrobenzoic acid

  • To a solution of 5-fluoro-2-nitrobenzoic acid in a suitable solvent (e.g., dichloroethane), add a catalytic amount of iron powder.

  • Heat the mixture to a moderate temperature (e.g., 60-70 °C).

  • Slowly add sulfuryl chloride (SO₂Cl₂) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the 3-chloro-5-fluoro-2-nitrobenzoic acid from the previous step in a mixture of ethanol and concentrated hydrochloric acid.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise while stirring.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the amino group, and the halogenated aromatic ring.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity will be influenced by the electronic effects of the substituents on the ring.

  • Amino Group: The amino group is nucleophilic and can participate in reactions like acylation, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a variety of other functional groups.

  • Aromatic Ring: The halogen atoms on the ring can be substituted via nucleophilic aromatic substitution under certain conditions, although this is generally less facile than on electron-deficient rings. The amino group strongly activates the ring towards electrophilic aromatic substitution, but the positions of substitution will be directed by all three existing groups.

A Key Building Block in Medicinal Chemistry

Substituted anthranilic acids are valuable precursors for the synthesis of various heterocyclic scaffolds of medicinal importance, such as quinazolinones, acridones, and benzodiazepines. The closely related 2-amino-3-chlorobenzoic acid has been identified as a natural product with potent anticancer activity, acting as an inhibitor of the PI3K/AKT signaling pathway. This highlights the potential of the title compound as a scaffold for the development of novel therapeutic agents.

The general workflow for utilizing such building blocks in the synthesis of kinase inhibitors is depicted below.

A This compound B Coupling with a heterocyclic core A->B C Intermediate Scaffold B->C D Further functionalization and diversification C->D E Library of potential kinase inhibitors D->E F Biological Screening (e.g., kinase assays) E->F G Lead Compound Identification F->G

Caption: Workflow for the development of kinase inhibitors.

Safety and Handling

This compound is classified as toxic if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] The compound is hygroscopic and should be stored under an inert atmosphere.[5]

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern offers a handle for fine-tuning the properties of target molecules. While detailed experimental data for this specific compound is not widely published, a thorough understanding of the chemistry of related aminobenzoic acids provides a solid foundation for its synthesis and application. As the demand for novel and effective therapeutics continues to grow, the strategic use of such halogenated building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of viable synthetic pathways for 2-Amino-3-chloro-5-fluorobenzoic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of amino, chloro, and fluoro substituents on the benzoic acid core presents unique synthetic challenges and opportunities. This document outlines three plausible and scientifically grounded synthetic routes, offering in-depth analysis of the chemical principles, reaction mechanisms, and experimental considerations.

Introduction: The Significance of this compound

Substituted anthranilic acids are a critical class of building blocks in medicinal chemistry. The incorporation of halogen atoms, particularly fluorine and chlorine, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its specific substitution pattern, represents a valuable scaffold for the synthesis of a wide range of bioactive compounds. Its structural features make it an attractive starting material for the development of novel therapeutics and agrochemicals.

Proposed Synthetic Pathways

Based on established organic chemistry principles and a thorough review of related transformations, three primary synthetic routes are proposed for the preparation of this compound. Each pathway offers distinct advantages and challenges, which will be discussed in detail.

Route 1: Electrophilic Chlorination of 2-Amino-5-fluorobenzoic Acid

This pathway commences with the readily available 2-amino-5-fluorobenzoic acid and introduces the chlorine atom at the C3 position via an electrophilic aromatic substitution reaction.

Scientific Rationale: The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a powerful activating group and a strong ortho, para-director. The fluorine atom (-F) is a deactivating group but also directs ortho and para. The carboxylic acid group (-COOH) is a deactivating group and a meta-director. In this specific substrate, the directing effects of the amino and fluoro groups are synergistic, strongly favoring the introduction of the electrophile at the positions ortho and para to them. The position ortho to the amino group (C3) is the most electronically enriched and sterically accessible, making it the most probable site for chlorination.

Diagram of Pathway 1:

Pathway_1 cluster_0 Route 1: Electrophilic Chlorination 2-Amino-5-fluorobenzoic_Acid 2-Amino-5-fluorobenzoic Acid Chlorination Electrophilic Chlorination (e.g., NCS, SO₂Cl₂) 2-Amino-5-fluorobenzoic_Acid->Chlorination Target_Molecule_1 This compound Chlorination->Target_Molecule_1

Caption: Pathway 1: Synthesis via electrophilic chlorination.

Experimental Protocol (Proposed):

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-fluorobenzoic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Chlorinating Agent Addition: To the stirred solution, add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.05 eq.) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Data Summary Table for Pathway 1 (Predicted):

StepReagents & ConditionsExpected YieldPurityKey Considerations
Chlorination 2-Amino-5-fluorobenzoic acid, NCS, Acetic Acid, 50-60°C70-85%>95% after recrystallizationCareful control of stoichiometry to avoid dichlorination.
Route 2: Nitration of 3-Chloro-5-fluorobenzoic Acid Followed by Reduction

This synthetic approach involves the initial synthesis of a chloro-fluoro-substituted benzoic acid, followed by nitration and subsequent reduction of the nitro group to an amine.

Scientific Rationale: This route relies on the initial construction of the desired halogen substitution pattern, followed by the introduction of the amino group precursor (nitro group). The key step is the regioselective nitration of 3-chloro-5-fluorobenzoic acid. The chloro and fluoro groups are ortho, para-directors, while the carboxylic acid is a meta-director. The directing effects of the halogens would favor nitration at the C2, C4, and C6 positions. The carboxylic acid would direct to the C5 position. The interplay of these effects makes the regioselectivity of this step less predictable without experimental data. However, the position ortho to the fluorine and meta to the chlorine (C2) is a plausible site for nitration. Subsequent reduction of the nitro group is a standard and high-yielding transformation.

Diagram of Pathway 2:

Pathway_2 cluster_1 Route 2: Nitration and Reduction 3-Chloro-5-fluorobenzoic_Acid 3-Chloro-5-fluorobenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) 3-Chloro-5-fluorobenzoic_Acid->Nitration Intermediate_2 3-Chloro-5-fluoro-2-nitrobenzoic Acid Nitration->Intermediate_2 Reduction Reduction (e.g., Fe/HCl, H₂/Pd-C) Intermediate_2->Reduction Target_Molecule_2 This compound Reduction->Target_Molecule_2

Caption: Pathway 2: Synthesis via nitration and reduction.

Experimental Protocol (Proposed):

  • Nitration:

    • Carefully add 3-chloro-5-fluorobenzoic acid (1.0 eq.) to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.

    • Allow the reaction to warm to room temperature and then heat gently to drive the reaction to completion, monitoring by TLC.

    • Pour the reaction mixture onto ice to precipitate the crude nitro-benzoic acid.

    • Filter, wash with water, and dry the solid.

  • Reduction:

    • Dissolve the crude 3-chloro-5-fluoro-2-nitrobenzoic acid in a suitable solvent like ethanol or acetic acid.

    • Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst.

    • Heat the mixture to reflux until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture to remove the catalyst and neutralize the filtrate.

    • The product will precipitate upon neutralization and can be collected by filtration and purified by recrystallization.

Data Summary Table for Pathway 2 (Predicted):

StepReagents & ConditionsExpected YieldPurityKey Considerations
Nitration 3-Chloro-5-fluorobenzoic acid, HNO₃, H₂SO₄60-75%>90%Potential for isomeric byproducts.
Reduction 3-Chloro-5-fluoro-2-nitrobenzoic acid, Fe/HCl or H₂/Pd-C85-95%>98% after recrystallizationEfficient and clean transformation.
Route 3: Sandmeyer Reaction of 2,3-Diamino-5-fluorobenzoic Acid

This elegant pathway utilizes a commercially available or synthetically accessible diamino precursor, where one of the amino groups is selectively converted to a chloro group via the Sandmeyer reaction.

Scientific Rationale: The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a variety of functionalities, including halogens.[1][2] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) chloride catalyst to yield the corresponding aryl chloride. The key to this route is the availability of 2,3-diamino-5-fluorobenzoic acid. The selective diazotization of the more sterically hindered amino group at the C3 position might be challenging, but the subsequent Sandmeyer reaction is expected to proceed efficiently.

Diagram of Pathway 3:

Pathway_3 cluster_2 Route 3: Sandmeyer Reaction 2,3-Diamino-5-fluorobenzoic_Acid 2,3-Diamino-5-fluorobenzoic Acid Diazotization Diazotization (NaNO₂, HCl) 2,3-Diamino-5-fluorobenzoic_Acid->Diazotization Intermediate_3 Diazonium Salt Intermediate Diazotization->Intermediate_3 Sandmeyer Sandmeyer Reaction (CuCl) Intermediate_3->Sandmeyer Target_Molecule_3 This compound Sandmeyer->Target_Molecule_3

Caption: Pathway 3: Synthesis via the Sandmeyer reaction.

Experimental Protocol (Proposed):

  • Diazotization:

    • Dissolve 2,3-diamino-5-fluorobenzoic acid (1.0 eq.) in a mixture of hydrochloric acid and water and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.0 eq.) in water, maintaining the temperature below 5 °C. Stir for a short period to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Summary Table for Pathway 3 (Predicted):

StepReagents & ConditionsExpected YieldPurityKey Considerations
Diazotization 2,3-Diamino-5-fluorobenzoic acid, NaNO₂, HCl, 0-5°CHigh conversion-Diazonium salt is unstable and should be used immediately.
Sandmeyer Reaction Diazonium salt, CuCl, HCl60-80%>95% after purificationControl of temperature is crucial.

Conclusion and Future Outlook

This guide has detailed three scientifically sound and plausible synthetic pathways for the preparation of this compound. Each route offers a unique set of advantages and challenges.

  • Route 1 is attractive due to its directness, but the regioselectivity of the chlorination step would need to be experimentally validated.

  • Route 2 provides a more controlled introduction of the amino group, but the synthesis of the starting material and the regioselectivity of the nitration are key considerations.

  • Route 3 , the Sandmeyer reaction, appears to be a very promising approach, particularly if the diamino precursor is readily accessible.

The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific experimental capabilities of the research team. Further experimental validation and optimization of the proposed protocols are necessary to establish the most efficient and scalable synthesis of this valuable chemical intermediate. The continued exploration of novel synthetic methodologies for such highly functionalized aromatic compounds will undoubtedly contribute to advancements in drug discovery and materials science.

References

Spectroscopic Characterization of 2-Amino-3-chloro-5-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-Amino-3-chloro-5-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public experimental data for this specific molecule, this guide presents a comprehensive analysis based on established spectroscopic principles and data from structurally related analogs. The methodologies and interpretations provided herein serve as a robust framework for the characterization of this and similar substituted benzoic acid derivatives.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid with the molecular formula C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol [1]. The strategic placement of amino, chloro, and fluoro groups on the benzoic acid core imparts unique electronic and steric properties that are critical for its reactivity and biological activity.

PropertyValueSource
CAS Number 1022961-12-1[1]
Molecular Formula C₇H₅ClFNO₂[1]
Molecular Weight 189.57 g/mol [1]
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)N)Cl)F[1]

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// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2.25!"]; C4 [label="C", pos="0.8,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; N [label="N", pos="-2.6,-0.75!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cl [label="Cl", pos="-1.8,-3.75!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="F", pos="2.6,-0.75!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; C7 [label="C", pos="0,3!"]; O1 [label="O", pos="-0.8,4!"]; O2 [label="O", pos="1,4!"]; H1[label="H", pos="0.8,-3!"]; H2[label="H", pos="-2.8,0!"]; H3[label="H", pos="-3.2,-1.5!"]; H4[label="H", pos="1.8,4!"];

// Aromatic ring bonds C1 -- C6; C6 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

// Substituent bonds C2 -- N; C3 -- Cl; C5 -- F; C1 -- C7; C7 -- O1 [style=double]; C7 -- O2; C4 -- H1; N -- H2; N -- H3; O2 -- H4;

// Aromatic ring double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; }

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of related compounds such as 2-amino-5-fluorobenzoic acid and 2-amino-3-chlorobenzoic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group will shield the aromatic protons, while the electron-withdrawing chloro, fluoro, and carboxylic acid groups will deshield them.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
COOH12.0 - 13.5Singlet (broad)-The acidic proton of the carboxylic acid is typically a broad singlet in this region.
Ar-H47.2 - 7.5Doublet of doubletsJH-F ≈ 8-10 Hz, JH-H ≈ 2-3 HzThis proton is coupled to the adjacent fluorine atom and the meta-proton.
Ar-H66.8 - 7.1Doublet of doubletsJH-F ≈ 3-5 Hz, JH-H ≈ 2-3 HzThis proton experiences coupling from the fluorine atom and the meta-proton.
NH₂4.5 - 6.0Singlet (broad)-The amine protons often appear as a broad singlet and can exchange with solvent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O165 - 170The carbonyl carbon of the carboxylic acid is highly deshielded.
C-F155 - 160 (d, ¹JC-F ≈ 240-250 Hz)The carbon directly attached to fluorine will show a large one-bond coupling constant.
C-NH₂145 - 150The amino group has a significant shielding effect.
C-Cl115 - 120The chloro group has a moderate deshielding effect.
C-COOH110 - 115The carbon attached to the carboxylic acid group.
C-H118 - 125 and 105 - 110The remaining aromatic carbons will have shifts influenced by their positions relative to the various substituents.

Experimental Protocol for NMR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing A Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6). B Add a small amount of an internal standard (e.g., TMS). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Place the NMR tube in the spectrometer. E Lock onto the deuterium signal of the solvent. D->E F Shim the magnetic field to achieve homogeneity. E->F G Acquire the 1H NMR spectrum (e.g., 16 scans). H Acquire the 13C NMR spectrum (e.g., 1024 scans). G->H I Apply Fourier transformation to the raw data. J Phase correct the spectra. I->J K Calibrate the chemical shift scale using the internal standard. J->K L Integrate the signals in the 1H NMR spectrum. K->L

Figure 2: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. A study on the related 2-amino-5-fluorobenzoic acid provides a basis for interpreting the IR spectrum of the title compound[2].

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H stretching (asymmetric and symmetric)
2500 - 3300BroadO-H stretching (carboxylic acid)
1680 - 1710StrongC=O stretching (carboxylic acid dimer)
1600 - 1650Medium-StrongN-H bending
1500 - 1600MediumC=C stretching (aromatic ring)
1200 - 1300StrongC-O stretching and O-H bending
1100 - 1200MediumC-F stretching
700 - 800StrongC-Cl stretching
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

  • Data Analysis: Subtract the background spectrum from the sample spectrum and analyze the resulting peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 189, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak at m/z 191 with an intensity of approximately one-third of the M⁺ peak is also expected, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z 171) from the carboxylic acid group.

    • Loss of COOH (m/z 144), a common fragmentation for benzoic acids.

    • Subsequent fragmentation of the aromatic ring.

Experimental Protocol for Mass Spectrometry

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection cluster_4 Data Acquisition & Analysis A Introduce the sample into the ion source (e.g., via direct infusion or GC/LC). B Ionize the sample using an appropriate method (e.g., Electron Ionization - EI). A->B C Separate the ions based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole). B->C D Detect the separated ions. C->D E Record the mass spectrum. D->E F Analyze the molecular ion peak and fragmentation pattern. E->F

Figure 3: General Workflow for Mass Spectrometry Analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offers a valuable resource for researchers working with this molecule. The detailed experimental protocols serve as a practical guide for obtaining empirical data, which will be essential for confirming these predictions and further advancing the use of this compound in scientific research and drug development.

References

Introduction: A Profile of 2-Amino-3-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Amino-3-chloro-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated anthranilic acid derivative utilized in synthetic organic chemistry, particularly as a building block in the development of pharmaceutical compounds and other complex molecules. Its unique substitution pattern offers medicinal chemists a scaffold for creating novel structures with potential biological activity. However, the same reactivity that makes it valuable also necessitates a thorough understanding of its potential hazards.

This guide provides a comprehensive overview of the safety and handling protocols for this compound, moving beyond mere compliance to foster a proactive safety culture in the laboratory. The causality behind each recommendation is explained to empower researchers to make informed decisions and manage risk effectively.

PropertyValueReference
Chemical Formula C₇H₅ClFNO₂[1]
CAS Number 1022961-12-1[1]
Molecular Weight 189.57 g/mol N/A
Synonyms MFCD11193640[1]

Part 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is the thorough identification and assessment of chemical hazards. This compound is classified under the Globally Harmonized System (GHS) with significant health warnings that demand stringent control measures.[1]

GHS Hazard Classification
Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, Oral3H301: Toxic if swallowedDanger
Skin Corrosion/Irritation2H315: Causes skin irritationDanger
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationDanger
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationDanger

Source: SynQuest Laboratories, Inc. Safety Data Sheet.[1]

Expert Insight: The "Toxic if swallowed" classification is particularly critical. It signifies that even small quantities ingested accidentally can cause significant harm, distinguishing it from substances that are merely "Harmful if swallowed." The irritation potential to the skin, eyes, and respiratory tract underscores the necessity of preventing any direct contact or aerosol inhalation.

The Risk Assessment Workflow

A self-validating safety protocol begins with a dynamic risk assessment. Before any new procedure involving this compound is initiated, researchers must systematically evaluate the potential for exposure and implement appropriate controls.

cluster_workflow Risk Assessment Workflow A Identify Hazards (Review SDS: H301, H315, H319, H335) B Assess Risks (Evaluate quantity, duration, and type of work) A->B Analyze C Implement Controls (Use Hierarchy of Controls) B->C Mitigate D Review & Refine (Monitor effectiveness and adjust) C->D Validate D->B Feedback Loop

Caption: A simple workflow for assessing and mitigating risks.

Part 2: A Proactive Safety Framework: The Hierarchy of Controls

Effective safety management prioritizes systematic hazard elimination over reliance on personal protective equipment (PPE). The Hierarchy of Controls is a framework that ranks risk control methods from most to least effective.

cluster_hierarchy Hierarchy of Controls A Elimination (Most Effective) B Substitution C Engineering Controls (Fume Hood, Ventilation) D Administrative Controls (SOPs, Training) E Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) (Least Effective)

Caption: The Hierarchy of Controls prioritizes systematic risk reduction.

Application to this compound
  • Elimination/Substitution: In drug development, eliminating or substituting this specific building block may not be feasible. Its unique structure is often integral to the desired final molecule.

  • Engineering Controls: This is the most critical layer of protection. All work with this compound, especially handling the powder, must be performed within a certified chemical fume hood to prevent inhalation of dust particles.[1] Emergency eye wash stations and safety showers must be immediately accessible.[1]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every process involving this chemical.

    • Training: Ensure all personnel are trained on the specific hazards, handling protocols, and emergency procedures.

    • Restricted Access: The areas where this compound is stored and handled should be clearly marked and access should be restricted to authorized personnel.

    • Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[1] Always wash hands thoroughly after handling the product.[1]

  • Personal Protective Equipment (PPE): PPE is the final barrier of protection and is non-negotiable.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.[2]

TaskRequired PPERationale
Weighing/Handling Solid Nitrile gloves, chemical safety goggles, face shield, lab coat, and in cases of inadequate ventilation, respiratory protection.Protects against skin/eye contact with fine dust and accidental ingestion/inhalation. A face shield provides an extra layer of protection.[1][3]
Preparing Solutions Nitrile gloves, chemical safety goggles, lab coat.Protects against splashes and direct skin/eye contact.[3]
Running Reactions/Work-up Nitrile gloves, chemical safety goggles, lab coat.Standard protection against chemical exposure during transfers and manipulations.[3]

Part 3: Methodologies for Safe Handling

The following protocols are designed to be self-validating systems, incorporating safety checks and best practices at each step.

Protocol: Weighing and Dispensing the Solid Compound
  • Preparation: Don all required PPE (nitrile gloves, lab coat, safety goggles, face shield).

  • Engineering Control: Perform all work inside a certified chemical fume hood. Place a weigh boat on an analytical balance inside the hood.

  • Dispensing: Carefully open the container. Use a dedicated, clean spatula to transfer the desired amount of the solid to the weigh boat. Avoid generating dust by using slow, deliberate movements.[1][4]

  • Closure: Securely close the main container immediately after dispensing.

  • Cleanup: Clean the spatula thoroughly. If any material has spilled, follow the accidental release protocol (Section 4.2).

  • Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.

Protocol: Accidental Release (Spill) Management
  • Evacuate & Alert: Immediately alert others in the vicinity. Evacuate the immediate area if the spill is large or if dust is airborne.[1]

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without proper training and equipment.

  • Secure Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood is on).[1]

  • Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[1]

  • Contain & Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or shovel the material into a designated, labeled waste container.[1][4] Minimize dust generation during this process.[1]

  • Decontaminate: Wipe the spill area with a suitable solvent (consult your institution's safety officer) and then with soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[1]

Part 4: Emergency Response

Immediate and correct action during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.

cluster_emergency Emergency Response Flow A Exposure Occurs (Skin/Eye/Inhalation/Ingestion) B Remove from Contaminated Area Ensure Scene is Safe A->B C Administer First Aid (See Protocol Below) B->C D Seek Immediate Medical Attention (Provide SDS to Responders) C->D

Caption: A clear decision-making process for exposure incidents.

First Aid Measures
  • General Advice: In case of an accident or if you feel unwell, seek immediate medical advice and show the Safety Data Sheet (SDS) to the medical personnel.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water. Seek immediate medical attention.[1]

Firefighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray. Use media appropriate for the surrounding fire.[1]

  • Specific Hazards: Thermal decomposition can be extremely hazardous, generating toxic gases including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[1]

  • Protective Actions: Firefighters must wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1] Evacuate the area immediately in case of a fire.[1]

Part 5: Storage and Waste Management

Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.

Storage Protocol
  • Conditions: Store in a dry, cool, and well-ventilated area.[1]

  • Container: Keep the container tightly closed when not in use.[1]

  • Security: The storage area should be locked up to restrict access to authorized personnel only.[1]

  • Hygroscopicity: The compound is hygroscopic. Store under an inert gas (e.g., argon or nitrogen) to maintain its integrity.[1]

  • Incompatibilities: Store away from strong oxidizing agents.[1]

Waste Disposal Protocol
  • Procedure: All waste containing this compound must be treated as hazardous waste.

  • Method: The recommended disposal method is to send the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber to neutralize the hazardous decomposition products.[1][5]

  • Compliance: Always dispose of contents and containers in accordance with all local, state, and federal regulations.[1]

Conclusion

This compound is a valuable research chemical whose utility is matched by its significant hazards. A safety-first mindset, grounded in a thorough understanding of its toxicological properties and the rigorous application of the Hierarchy of Controls, is essential. By integrating the protocols and expert insights detailed in this guide—from proactive risk assessment and engineering controls to meticulous handling procedures and emergency preparedness—research organizations can ensure the safety of their personnel while advancing their scientific objectives.

References

A Technical Guide to the Biological Activity of 2-Amino-3-chloro-5-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The anthranilic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. The strategic introduction of halogen atoms, such as chlorine and fluorine, into this core structure can profoundly modulate a molecule's physicochemical properties, enhancing its biological activity, metabolic stability, and target specificity. This guide focuses on the therapeutic potential of 2-Amino-3-chloro-5-fluorobenzoic acid and its derivatives. While direct research on this specific trifunctionalized molecule is emerging, a comprehensive analysis of its close structural analogs provides a powerful predictive model for its biological activities. This document synthesizes current knowledge, focusing on the potent anticancer and antimicrobial properties exhibited by related compounds, detailing their mechanisms of action, and providing robust experimental protocols for their evaluation. The insights presented herein serve as a foundational resource for researchers aiming to explore this promising class of compounds in drug discovery and development.

Part 1: The Chemical and Biological Rationale

The Anthranilic Acid Scaffold: A Privileged Structure

Anthranilic acid (2-aminobenzoic acid) and its derivatives are classified as "privileged structures" in drug discovery. This designation is due to their ability to serve as versatile ligands for multiple biological targets by presenting functional groups (an amine and a carboxylic acid) in a specific spatial orientation. This scaffold is a key component in numerous approved drugs, including anti-inflammatory agents and diuretics. Its rigid, yet adaptable, framework allows for systematic chemical modification to optimize potency and selectivity.

Strategic Halogenation: The Role of Chlorine and Fluorine in Modulating Bioactivity

The introduction of halogen atoms is a well-established strategy in medicinal chemistry to fine-tune the properties of a lead compound.[1]

  • Fluorine: Due to its small size and high electronegativity, fluorine can significantly alter a molecule's conformational preferences, pKa, and metabolic stability.[1] It often improves target binding affinity and membrane permeability, making it a highly valuable tool in drug design.[2] The increasing acceptance of fluorinated amino acids and peptides in pharmaceuticals highlights this trend.[2]

  • Chlorine: As a larger and more lipophilic halogen, chlorine can enhance binding through hydrophobic and halogen-bonding interactions. Its presence can also block sites of metabolic oxidation, thereby increasing the compound's half-life.

The combination of both chlorine and fluorine on the anthranilic acid ring, as in this compound, creates a unique electronic and steric profile, offering a compelling starting point for developing novel therapeutic agents.

Part 2: Synthesis and Derivatization

Rationale for Synthetic Design

The primary objective in synthesizing derivatives of the this compound core is to establish a clear Structure-Activity Relationship (SAR). By systematically modifying the amino and carboxylic acid functional groups, researchers can probe how these changes affect target engagement, potency, and selectivity. Key derivatization strategies include amide bond formation, esterification, and N-alkylation, creating a diverse chemical library for biological screening.

Exemplar Synthetic Protocol: Synthesis of the Core Scaffold

Workflow for Synthesis of Halogenated Anthranilic Acids

A Substituted Aniline (e.g., 2-Fluoroaniline) B Step 1: Acetamide Formation (e.g., with Hydroxylamine HCl) A->B Reagents: Hydroxylamine HCl, Na₂SO₄, H₂O C Step 2: Cyclization to Isatin (e.g., with H₂SO₄) B->C Reagent: Conc. H₂SO₄ D Step 3: Oxidative Ring Opening (e.g., with H₂O₂ / NaOH) C->D Reagents: NaOH, H₂O₂ E Final Product (e.g., 2-Amino-3-fluorobenzoic acid) D->E Workup: Acidification (HCl) F Chlorination Step (e.g., with NCS or SO₂Cl₂) Position controlled by directing groups E->F Selective Chlorination

Caption: General synthetic workflow for producing halogenated anthranilic acids.

Derivatization Strategies

The core scaffold offers two primary points for modification: the amine (-NH₂) and the carboxylic acid (-COOH).

Logical Flow for Derivative Library Synthesis

cluster_amine Amine (-NH₂) Modifications cluster_acid Carboxylic Acid (-COOH) Modifications core Core Scaffold 2-Amino-3-chloro- 5-fluorobenzoic acid amide Amide Derivatives (R-COCl) core->amide sulfonamide Sulfonamide Derivatives (R-SO₂Cl) core->sulfonamide alkylation N-Alkylated Derivatives (R-X, base) core->alkylation ester Ester Derivatives (R-OH, acid cat.) core->ester acid_amide Amide Derivatives (R-NH₂, coupling agent) core->acid_amide

Caption: Key derivatization pathways from the core scaffold.

Part 3: Biological Activity - A Case Study Approach

Direct biological data for this compound is limited. However, its close analog, 2-Amino-3-chlorobenzoic acid (2A3CB) , isolated from Streptomyces coelicolor, provides a well-documented and compelling model for its potential therapeutic activities.[5][6]

Potent Anticancer Activity

2A3CB has demonstrated significant cytotoxic effects against the MDA-MB-231 triple-negative breast cancer cell line.[5][6] Its potency is notable, with IC₅₀ values reaching the low micromolar range after 48 hours of treatment.[5]

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) Against MDA-MB-231 Cells

Compound24h (µM)48h (µM)72h (µM)Reference
2-Amino-3-chlorobenzoic acid (2A3CB) 2657.2[5][6]
Doxorubicin Not Reported~1.0 - 3.16Not Reported[6]
Paclitaxel Not ReportedNot Reported~0.005 - 0.3[6]
Note: IC₅₀ values for standard chemotherapies are sourced from multiple studies and may vary.[6]

Mechanism of Action: Targeting the PI3K/AKT Pathway

The anticancer effects of 2A3CB are linked to its ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.[5][6] In vitro studies indicate that 2A3CB induces apoptosis through caspase-mediated pathways and significantly inhibits cancer cell proliferation and migration.[5] Key molecular targets include:

  • PI3K/AKT Pathway: A critical pathway for cell survival that is often dysregulated in cancer.[6]

  • PTEN: A tumor suppressor gene that is negatively regulated by the PI3K/AKT pathway.[6]

  • BAX: A pro-apoptotic protein.[6]

  • STAT3: A transcription factor involved in cell growth and apoptosis.[6]

  • PCNA: A marker for cellular proliferation.[6]

The compound appears to exert its effects by downregulating the expression of survival markers and upregulating apoptotic signals, potentially through the modulation of specific miRNAs.[5]

Proposed Signaling Pathway Influenced by 2A3CB

cluster_downstream Cellular Outcomes GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits PTEN PTEN PTEN->PI3K Inhibits Compound 2A3CB Derivative Compound->PI3K Inhibits? Compound->AKT Inhibits?

Caption: Proposed mechanism targeting the PI3K/AKT signaling pathway.

Antimicrobial Properties

In addition to its anticancer effects, 2A3CB has shown potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[5] This highlights its potential as a dual-action agent. Furthermore, studies on other 2-chlorobenzoic acid derivatives have demonstrated broad-spectrum antimicrobial potential against both Gram-positive and Gram-negative bacteria, including Escherichia coli.[7] This suggests that the halogenated anthranilic acid scaffold is a promising template for developing new classes of antibiotics to combat drug-resistant pathogens.

Part 4: Key Experimental Protocols

The validation of biological activity requires robust and reproducible experimental methodologies. The following protocols are fundamental for assessing the anticancer potential of novel this compound derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cell growth. It relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Gene Expression Analysis (RT-qPCR)

This workflow is used to quantify changes in the mRNA levels of target genes (e.g., PI3K, AKT, PTEN, BAX) following compound treatment.

Workflow for RT-qPCR Analysis

A 1. Cell Culture & Treatment B 2. RNA Isolation (e.g., TRIzol) A->B C 3. RNA Quantification & Quality Check (e.g., NanoDrop) B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. Quantitative PCR (qPCR with SYBR Green) D->E F 6. Data Analysis (ΔΔCt Method) E->F

Caption: Standard workflow for Real-Time Quantitative PCR (RT-qPCR).

Step-by-Step Methodology:

  • Cell Treatment & Lysis: Treat cells in a 6-well plate with the test compound at its IC₅₀ concentration for a specified time. Lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol).

  • RNA Isolation: Purify total RNA from the lysate using a column-based kit or phenol-chloroform extraction.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction in triplicate for each gene of interest and a housekeeping gene (e.g., GAPDH). The reaction mixture includes cDNA template, forward and reverse primers, and a SYBR Green master mix.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Part 5: Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising area for therapeutic innovation. Drawing insights from the well-characterized analog 2-Amino-3-chlorobenzoic acid (2A3CB), this class of compounds exhibits significant potential as both anticancer and antimicrobial agents. The demonstrated activity against aggressive breast cancer cell lines via modulation of the critical PI3K/AKT pathway, coupled with efficacy against antibiotic-resistant bacteria like MRSA, underscores their therapeutic versatility.

Future research should focus on the following areas:

  • Systematic Library Synthesis: Develop a diverse library of derivatives based on the this compound core to perform comprehensive SAR studies.

  • In-depth Mechanistic Studies: Elucidate the precise molecular targets and further investigate the role of miRNA modulation in the observed anticancer effects.

  • Broad-Spectrum Antimicrobial Screening: Evaluate the synthesized library against a wide panel of pathogenic bacteria and fungi to identify lead candidates for antibiotic development.

  • In Vivo Efficacy and Safety: Advance the most promising compounds to preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicological profiles.

By pursuing these avenues, the full therapeutic potential of this unique halogenated anthranilic acid scaffold can be unlocked, paving the way for the development of next-generation treatments for cancer and infectious diseases.

References

Introduction: The Strategic Importance of Halogenated Anthranilic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-3-chloro-5-fluorobenzoic Acid: Synthesis, Applications, and Protocol

Abstract

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring amino, chloro, and fluoro groups on a benzoic acid scaffold—renders it a versatile building block for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine and chlorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, bioavailability, and target binding affinity. This guide provides a comprehensive overview of the compound's chemical identity, a plausible synthetic route with mechanistic insights, key applications in drug discovery, and detailed protocols for its handling and analysis, tailored for researchers, scientists, and drug development professionals.

Anthranilic acid (2-aminobenzoic acid) and its derivatives are privileged scaffolds in medicinal chemistry, serving as foundational precursors for a multitude of therapeutic agents. The introduction of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in modern drug design to modulate molecular properties.[1][2] Fluorine, with its small size and high electronegativity, can enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[2] Chlorine can also influence lipophilicity and participate in halogen bonding, further fine-tuning a drug candidate's profile.

This compound embodies this principle of strategic halogenation. It serves as a key intermediate for constructing heterocyclic structures such as quinazolinones, a class of compounds renowned for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] For instance, the related compound 2-amino-3-chlorobenzoic acid has been identified in natural products and shown to exhibit potent anticancer activity by inhibiting the critical PI3K/AKT signaling pathway, highlighting the inherent biological potential of this structural class.[3][4] This guide delves into the technical details of this compound, positioning it as a high-value intermediate for next-generation chemical and pharmaceutical innovation.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, synthesis planning, and experimental reproducibility. The key identifiers and properties of this compound are summarized below.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1022961-12-1[5][6]
Molecular Formula C₇H₅ClFNO₂[5]
Molecular Weight 189.57 g/mol
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)N)Cl)FN/A
InChI Key ARIQKGDNEINNLI-UHFFFAOYSA-N
Other Identifier MFCD11193640[5]

Table 2: Physicochemical Properties

PropertyValueNotes
Appearance White to light yellow powder/crystalBased on typical supplier data.
Melting Point Data not available in searched literatureTypically determined experimentally.
Boiling Point Data not availableLikely to decompose upon heating.
Solubility Soluble in organic solvents like DMF, DMSO. Limited solubility in water.Inferred from structurally similar compounds.
pKa Data not availableExpected to have two pKa values for the carboxylic acid and the amino group.

Synthesis and Mechanistic Insights

While multiple synthetic routes to halogenated anthranilic acids exist, a common and logical approach involves the sequential functionalization of a readily available starting material. A plausible pathway for this compound can be conceptualized starting from 3-chloro-5-fluorotoluene, proceeding through nitration, oxidation, and final reduction steps.

The rationale for this sequence is rooted in the directing effects of the substituents on the aromatic ring. In the starting material, the methyl group is an ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. Nitration is expected to occur at the position ortho to the methyl group and para to the fluorine, which is sterically accessible. Subsequent oxidation of the methyl group to a carboxylic acid, followed by the reduction of the nitro group to an amine, yields the target compound.

G A 3-Chloro-5-fluorotoluene B 2-Nitro-3-chloro-5-fluorotoluene A->B Nitration (HNO₃/H₂SO₄) C 2-Nitro-3-chloro-5-fluorobenzoic acid B->C Oxidation (KMnO₄ or K₂Cr₂O₇) D This compound C->D Reduction (Fe/HCl or H₂/Pd-C)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure. All steps must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

Step 1: Nitration of 3-Chloro-5-fluorotoluene

  • Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagents: To the flask, add concentrated sulfuric acid (H₂SO₄). Cool the flask to 0-5 °C using an ice-salt bath.

  • Reaction: Slowly add 3-chloro-5-fluorotoluene (1.0 eq) to the stirred sulfuric acid. Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid in the dropping funnel. Add the nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C.

    • Causality: This low temperature is critical to control the highly exothermic nitration reaction, preventing over-nitration and the formation of unwanted byproducts.

  • Workup: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor progress with Thin-Layer Chromatography (TLC). Carefully pour the reaction mixture over crushed ice. The precipitated solid, 2-nitro-3-chloro-5-fluorotoluene, is collected by vacuum filtration, washed with cold water until neutral, and dried.

Step 2: Oxidation to 2-Nitro-3-chloro-5-fluorobenzoic acid

  • Setup: In a round-bottom flask fitted with a reflux condenser, suspend the nitro-intermediate from Step 1 in water.

  • Reaction: Add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise to the suspension. Heat the mixture to reflux (approx. 100 °C) and maintain for 6-8 hours, or until the purple color of the permanganate has disappeared.

    • Self-Validation: The disappearance of the purple MnO₄⁻ ion and the formation of a brown manganese dioxide (MnO₂) precipitate indicates the reaction's progression and eventual completion.

  • Workup: Cool the mixture and filter off the MnO₂ solid. Wash the solid with hot water. Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) to a pH of ~1-2. The white precipitate of 2-nitro-3-chloro-5-fluorobenzoic acid is collected by filtration, washed with cold water, and dried.

Step 3: Reduction to this compound

  • Setup: Charge a flask with the nitro-benzoic acid from Step 2, ethanol, and water.

  • Reaction: Add iron powder (Fe, ~5.0 eq) and a catalytic amount of concentrated HCl. Heat the mixture to reflux for 3-5 hours. The progress is monitored by TLC until the starting material is consumed.

    • Mechanism: In this Béchamp reduction, iron metal in acidic medium acts as the reducing agent, converting the nitro group to an amine.

  • Workup: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure to remove the ethanol. Adjust the pH of the remaining aqueous solution to ~4-5 with a base (e.g., sodium bicarbonate), causing the product to precipitate.

  • Purification: Collect the crude this compound by filtration. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile intermediate. Its amino and carboxylic acid groups provide reactive handles for constructing more complex molecules.

  • Synthesis of Heterocycles: It is an ideal precursor for synthesizing fused heterocyclic systems, particularly quinazolines and quinazolinones.[3] The general route involves an initial N-acylation of the amino group, followed by a cyclization reaction, often with a dehydrating agent. These scaffolds are central to numerous drugs with applications in oncology, inflammation, and infectious diseases.

  • Fluorine-Enhanced Pharmaceuticals: As a fluorinated building block, this compound is valuable for "fluorine editing"—the strategic placement of fluorine to enhance a drug's therapeutic index.[1] The C-F bond is highly stable, and its presence can block metabolic pathways, increasing the drug's half-life and bioavailability.[2]

  • Agrochemicals: Similar to pharmaceuticals, the introduction of halogens can enhance the efficacy and selectivity of herbicides and pesticides. This compound can serve as an intermediate in the production of novel agrochemicals.[7]

G A 2-Amino-3-chloro- 5-fluorobenzoic acid (Key Building Block) B N-Acylation & Cyclization Reactions A->B C Quinazolinone Core (Privileged Scaffold) B->C D Bioactive Drug Candidates (e.g., Kinase Inhibitors) C->D

Caption: Role as a building block in pharmaceutical synthesis workflow.

Spectroscopic and Analytical Characterization

Quality control is essential to ensure the purity and identity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid), with UV detection. Purity should ideally be >98%.

  • ¹H NMR (Proton NMR): The spectrum in a solvent like DMSO-d₆ would show characteristic signals for the two aromatic protons, which would appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The amine (NH₂) and carboxylic acid (COOH) protons would appear as broad singlets.

  • ¹³C NMR (Carbon NMR): Will show seven distinct carbon signals. The signals for the carbons bonded to or near the fluorine atom will exhibit characteristic splitting (C-F coupling constants), which is a definitive confirmation of the fluorine's presence and position.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would show the molecular ion peak [M-H]⁻ at m/z 188.0 or [M+H]⁺ at m/z 190.0. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be observable at [M] and [M+2], confirming the presence of one chlorine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretches for the amine (~3300-3500 cm⁻¹), a C=O stretch for the carboxylic acid (~1680-1710 cm⁻¹), and C-F and C-Cl stretches in the fingerprint region.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with care.[5]

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H301Toxic if swallowed.
Hazard H315Causes skin irritation.
Hazard H319Causes serious eye irritation.
Hazard H335May cause respiratory irritation.
Precaution P261Avoid breathing dust/mist/spray.
Precaution P270Do not eat, drink or smoke when using this product.
Precaution P280Wear protective gloves/protective clothing/eye protection/face protection.
Precaution P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Precaution P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid generating dust. Wear appropriate PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.[5] Emergency eyewash fountains and safety showers should be readily accessible.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of contents and container in accordance with licensed collector's sorting instructions and local, state, and federal regulations. Do not allow to enter drains or waterways.[5]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its carefully arranged functional groups provide a robust platform for synthesizing high-value molecules with tailored properties. Understanding its synthesis, reactivity, and handling is crucial for researchers aiming to leverage the power of halogenation in creating next-generation pharmaceuticals and other advanced materials. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this versatile building block into their research and development programs.

References

A Researcher's In-Depth Technical Guide to 2-Amino-3-chloro-5-fluorobenzoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for scientists and drug development professionals on sourcing, validating, and utilizing this key chemical intermediate.

Introduction: The Strategic Importance of 2-Amino-3-chloro-5-fluorobenzoic Acid in Modern Medicinal Chemistry

This compound (CAS No. 1022961-12-1) is a strategically substituted anthranilic acid derivative that has garnered significant interest as a versatile building block in the synthesis of complex bioactive molecules.[1][2] Its unique trifunctionalized aromatic core, featuring an amine, a chlorine atom, and a fluorine atom, provides a rich scaffold for the construction of diverse heterocyclic systems, particularly in the realm of pharmaceutical research and development. The specific positioning of these functional groups allows for regioselective reactions, making it a valuable precursor for generating libraries of novel compounds for drug discovery programs. This guide provides an in-depth technical overview for researchers, covering supplier evaluation, quality control, key synthetic applications, and safe handling of this important research chemical.

Part 1: Sourcing and Supplier Evaluation for Research-Grade this compound

The integrity of any research endeavor begins with the quality of the starting materials. For a specialized intermediate like this compound, selecting a reputable supplier is paramount. Researchers should prioritize suppliers who can provide comprehensive documentation and demonstrate consistent batch-to-batch quality.

Key Supplier Vetting Criteria:
  • Purity Specifications: Look for suppliers that offer a high purity grade, typically ≥97% or higher, as confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC).

  • Availability of a Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should detail the lot-specific purity, identity confirmation (e.g., by NMR or Mass Spectrometry), and levels of any significant impurities.

  • Technical Support: Reputable suppliers often have a team of technical experts who can answer questions about the product's properties, stability, and handling.

  • Clarity on Isomers: Given the potential for various isomers of aminochlorofluorobenzoic acid, it is crucial that the supplier explicitly confirms the identity of the 2-amino-3-chloro-5-fluoro isomer.

Prominent Suppliers for Research Quantities:
SupplierCAS NumberStated PurityAdditional Information
Biosynth1022961-12-1Not explicitly stated, but sold for pharmaceutical testing.[2]Offers the compound for research purposes only.[2]
BLD Pharm1022961-12-1Provides access to analytical data like NMR, HPLC, LC-MS, UPLC.[3]Offers various pack sizes for research needs.[3]
Matrix Scientific1022961-12-1Not explicitly stated, but provides MDL number.Lists the compound as an irritant and provides access to the Safety Data Sheet (SDS).[4]
Parchem1022961-12-1Not explicitly stated.A supplier of a wide range of specialty chemicals.[1]
SynQuest Laboratories, Inc.1022961-12-1Not explicitly stated.Provides a detailed Safety Data Sheet (SDS).[5]

Part 2: In-House Quality Control and Validation of this compound

Upon receiving a new batch of this compound, it is best practice to perform in-house quality control to verify the supplier's specifications and ensure the material is suitable for its intended use.

Recommended Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and quantifying any impurities. A reversed-phase method with UV detection is typically suitable for this type of aromatic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure and isomeric purity of the compound. The proton NMR spectrum should show characteristic signals for the aromatic protons and the amine protons, with splitting patterns consistent with the substitution pattern.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.

Illustrative HPLC Protocol for Purity Assessment of Substituted Benzoic Acids:

This protocol is a general guideline and may require optimization for specific equipment and batches of this compound.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or a buffered solution of ammonium acetate in water) and an organic solvent like acetonitrile or methanol is typically effective.[6]

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm) is generally suitable.[7]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector.

  • Injection Volume: A 10-20 µL injection volume is typical.[6]

  • Analysis: Run a blank (solvent) injection first, followed by the sample. The purity can be calculated based on the area percentage of the main peak relative to the total peak area.

Expected ¹H NMR Spectral Characteristics:

Part 3: Key Research Application - Synthesis of Quinazolinone Derivatives

A primary application of this compound in drug discovery is as a precursor for the synthesis of quinazolinone derivatives.[8][9] Quinazolinones are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10]

General Synthetic Protocol for Quinazolinone Synthesis:

The synthesis of 2,3-disubstituted 4(3H)-quinazolinones from this compound typically involves a two-step process:[8]

  • Formation of the Benzoxazinone Intermediate: The amino group of this compound is first acylated with an appropriate acyl chloride in the presence of a base like pyridine. This is followed by cyclization to form a 2-substituted-4H-benzo[d][1][5]oxazin-4-one.

  • Condensation with a Primary Amine: The benzoxazinone intermediate is then reacted with a primary amine. The amine attacks the carbonyl group, leading to the opening of the oxazinone ring, followed by cyclization to form the desired 2,3-disubstituted-4(3H)-quinazolinone.

This versatile synthetic route allows for the introduction of diverse substituents at the 2 and 3-positions of the quinazolinone core, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.

Part 4: Safe Handling, Storage, and Disposal

This compound is classified as a hazardous substance and requires careful handling to ensure laboratory safety.[5]

Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

  • Hand Protection: Wear suitable chemical-resistant gloves.[5]

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[5]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.[5]

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • The compound is noted to be hygroscopic, so storage under an inert atmosphere is recommended.[5]

Disposal:
  • Dispose of waste material in accordance with local, state, and federal regulations.[5]

  • This compound should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.[5]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its successful application hinges on the careful selection of high-purity starting material, rigorous in-house quality control, and adherence to safe handling protocols. By understanding the nuances of sourcing, validating, and utilizing this key intermediate, researchers can accelerate their drug discovery programs and contribute to the development of novel therapeutics.

Visualizations

Supplier Selection and Validation Workflow

Figure 1: Supplier Selection & Validation Workflow A Identify Potential Suppliers B Request Documentation (CoA, Purity Specs) A->B C Evaluate Supplier Reputation & Support B->C D Order Small Sample Quantity C->D E Perform In-House QC (HPLC, NMR, MS) D->E F Decision: Qualify or Reject Supplier E->F G Qualify for Research Use F->G Meets Specs H Reject Supplier F->H Fails Specs

Caption: Workflow for selecting and validating a supplier.

References

Methodological & Application

The Strategic deployment of 2-Amino-3-chloro-5-fluorobenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within this context, highly functionalized aromatic scaffolds serve as critical starting points for the construction of innovative therapeutic agents. 2-Amino-3-chloro-5-fluorobenzoic acid has emerged as a versatile and strategically important building block in medicinal chemistry. Its unique substitution pattern, featuring an activating amino group, and two distinct halogen atoms—a chloro and a fluoro group—offers a multi-faceted platform for chemical elaboration and fine-tuning of molecular properties.

The presence of fluorine, a bioisostere of hydrogen, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] The chloro substituent further modulates the electronic and steric properties of the molecule, providing an additional vector for optimizing drug-target interactions. This application note will delve into the practical applications of this compound, providing detailed protocols for the synthesis of key derivatives and exploring the rationale behind its use in constructing bioactive molecules.

Core Applications in Drug Discovery

The utility of this compound spans several therapeutic areas, primarily driven by its suitability for the synthesis of heterocyclic compounds with proven pharmacological activity. Two prominent areas of application are the development of kinase inhibitors and the synthesis of quinazolinone-based therapeutics.

A Key Building Block for Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 2-aminobenzoic acid scaffold is a common feature in many kinase inhibitors, and the specific substitution pattern of this compound makes it an attractive starting material for this class of drugs.

A notable example is the incorporation of a "2-Amino-3-chloro-5-fluoroquinolin-7-yl" moiety, a derivative of our title compound, in the development of PRMT5 inhibitors.[2] PRMT5 (Protein Arginine Methyltransferase 5) is an important target in oncology, and its inhibition has shown promise in the treatment of various cancers. The synthesis of such complex heterocyclic systems often begins with the functional group handles present in this compound.

Conceptual Workflow for Kinase Inhibitor Scaffolding

G A This compound B Amide Coupling / Cyclization A->B C Heterocyclic Core (e.g., Quinolinone) B->C D Further Functionalization (e.g., Suzuki, Buchwald-Hartwig couplings) C->D E Final Kinase Inhibitor Candidate D->E

Caption: A generalized workflow for developing kinase inhibitors.

Synthesis of Bioactive Quinazolinones

Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The synthesis of quinazolinones often utilizes anthranilic acid derivatives as key precursors. This compound serves as an excellent starting material for the preparation of highly substituted quinazolinones, where the chloro and fluoro atoms can play a significant role in modulating the biological activity of the final compound.

The general synthetic strategy involves a two-step process: acylation of the 2-amino group followed by cyclization with a suitable amine. This approach allows for the introduction of diversity at two key positions of the quinazolinone scaffold.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of derivatives from similar anthranilic acids and are intended to serve as a practical guide for researchers.[3]

Protocol 1: Synthesis of 8-Chloro-6-fluoro-2-substituted-4(3H)-quinazolinones

This protocol outlines a general method for the synthesis of quinazolinones from this compound.

Step 1: Synthesis of the Benzoxazinone Intermediate

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in anhydrous pyridine.

  • Acylation: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of the desired acyl chloride (R-COCl) dropwise with constant stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl intermediate. Filter the solid, wash with cold water, and dry.

  • Cyclization: Reflux the obtained N-acyl intermediate with an excess of acetic anhydride for 2-4 hours.

  • Isolation: Cool the reaction mixture and pour it into crushed ice. The precipitated solid, the 2-substituted-8-chloro-6-fluoro-3,1-benzoxazin-4-one, is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of the Quinazolinone

  • Reaction Setup: In a suitable solvent such as ethanol or glacial acetic acid, reflux the benzoxazinone intermediate obtained in Step 1 with 1.2 equivalents of a primary amine (R'-NH2) for 6-8 hours.

  • Isolation and Purification: Cool the reaction mixture. The precipitated 2,3-disubstituted-8-chloro-6-fluoro-4(3H)-quinazolinone is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinazolinone derivative.

Synthetic Workflow for Quinazolinones

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Synthesis A This compound B Acylation (R-COCl, Pyridine) A->B C N-Acyl Intermediate B->C D Cyclization (Acetic Anhydride, Reflux) C->D E 8-Chloro-6-fluoro-2-substituted- 3,1-benzoxazin-4-one D->E F Benzoxazinone Intermediate E->F G Condensation (R'-NH2, Reflux) F->G H 8-Chloro-6-fluoro-2,3-disubstituted- 4(3H)-quinazolinone G->H

Caption: A detailed workflow for the synthesis of quinazolinones.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₅ClFNO₂[5]
Molecular Weight 189.57 g/mol [5]
CAS Number 1022961-12-1[5]
Appearance Off-white to light yellow powderCommercial Suppliers

The Rationale Behind Halogen Substitution: A Deeper Look

The strategic placement of both chlorine and fluorine on the 2-aminobenzoic acid scaffold is a key feature that enhances its utility in drug design.

  • Fluorine: The introduction of fluorine can significantly alter the physicochemical properties of a molecule. It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity through favorable interactions with the target protein, and modulate pKa.[1] The high electronegativity of fluorine can also influence the electronic distribution within the aromatic ring, affecting its reactivity and interaction with biological targets.

  • Chlorine: The larger size and lower electronegativity of chlorine compared to fluorine provide a different set of steric and electronic influences. It can serve as a handle for further synthetic transformations through cross-coupling reactions or act as a key binding element within a protein's active site. The presence of the chloro group, ortho to the amino group, also influences the acidity of the carboxylic acid and the nucleophilicity of the amine.

The combination of these two halogens provides a unique electronic signature and a set of steric parameters that can be exploited by medicinal chemists to fine-tune the properties of drug candidates.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern medicinal chemistry. Its trifunctional nature allows for the construction of a diverse array of complex molecules, particularly heterocyclic systems with proven pharmacological relevance. The adaptable protocols for the synthesis of quinazolinones and its demonstrated utility in the development of kinase inhibitors highlight its potential in drug discovery programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of such highly functionalized scaffolds will undoubtedly play an increasingly important role in the design and synthesis of the next generation of medicines.

References

Application Notes and Protocols for the Use of 2-Amino-3-chloro-5-fluorobenzoic Acid in the Synthesis of Bioactive Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-3-chloro-5-fluorobenzoic Acid

This compound is a trifunctionalized aromatic building block of significant interest to the medicinal chemistry and drug development community. Its unique substitution pattern—featuring an amine, a carboxylic acid, and two distinct halogen atoms (chlorine and fluorine) at strategic positions—renders it a highly versatile precursor for the synthesis of complex heterocyclic scaffolds. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

This application note provides a comprehensive guide to the utilization of this compound in the synthesis of 8-chloro-6-fluoro-quinazolin-4(3H)-one derivatives. These quinazolinone cores are privileged structures in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] We will delve into a detailed, field-proven two-step synthetic protocol, explain the mechanistic rationale behind the experimental choices, and discuss the significance of the resulting compounds in the context of modern drug discovery.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is paramount for safe and effective handling in a laboratory setting.

PropertyValueSource
CAS Number 1022961-12-1[5]
Molecular Formula C₇H₅ClFNO₂[5]
Molecular Weight 189.57 g/mol [5]
Appearance Solid (powder/crystals)-
Purity ≥95%[5]
Solubility Soluble in water[6]

Safety Precautions: this compound is classified as toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[4]

Synthetic Pathway Overview: A Two-Step Approach to Quinazolinone Scaffolds

The synthesis of 8-chloro-6-fluoro-2,3-disubstituted-quinazolin-4(3H)-ones from this compound is efficiently achieved through a robust two-step sequence. This methodology offers a high degree of flexibility, allowing for the introduction of diverse substituents at the 2 and 3 positions of the quinazolinone core, which is crucial for building chemical libraries for structure-activity relationship (SAR) studies.

The general synthetic strategy proceeds as follows:

  • Step 1: Formation of the Benzoxazinone Intermediate. The amino group of this compound is first acylated with an appropriate acyl chloride. The resulting N-acyl intermediate undergoes in-situ cyclization via dehydration to form a stable 8-chloro-6-fluoro-2-substituted-4H-3,1-benzoxazin-4-one.

  • Step 2: Conversion to the Quinazolinone Core. The benzoxazinone intermediate is then reacted with a primary amine. The amine opens the benzoxazinone ring and subsequently closes to form the thermodynamically more stable quinazolinone ring system.

G start 2-Amino-3-chloro- 5-fluorobenzoic acid benzoxazinone 8-Chloro-6-fluoro-2-substituted- 4H-3,1-benzoxazin-4-one start->benzoxazinone  Acyl Chloride (R1COCl),  Pyridine or Acetic Anhydride quinazolinone 8-Chloro-6-fluoro-2,3-disubstituted- quinazolin-4(3H)-one benzoxazinone->quinazolinone  Primary Amine (R2NH2),  Reflux in Ethanol or Acetic Acid

Caption: General two-step synthesis of quinazolinones.

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Chloro-6-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one (Intermediate I)

This protocol details the acylation of this compound with benzoyl chloride, followed by cyclization to the corresponding benzoxazinone.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Anhydrous pyridine (as solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Drying tube

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve this compound in anhydrous pyridine.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add benzoyl chloride dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.

  • The solid precipitate, 8-chloro-6-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one, is collected by vacuum filtration.

  • Wash the solid with cold water to remove pyridine hydrochloride and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the benzoxazinone intermediate, which can be used in the next step without further purification.

Mechanistic Insight: The reaction is a nucleophilic acyl substitution. The amino group of the anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. Pyridine serves as both a solvent and a base to neutralize the HCl byproduct, driving the reaction to completion. The initially formed N-benzoyl derivative then undergoes an intramolecular cyclization, with the carboxylic acid group attacking the amide carbonyl, followed by dehydration to form the stable six-membered benzoxazinone ring.[9]

Protocol 2: Synthesis of 8-Chloro-6-fluoro-3-(4-methylphenyl)-2-phenylquinazolin-4(3H)-one (Final Product)

This protocol describes the conversion of the benzoxazinone intermediate to the final quinazolinone product using a primary amine.

Materials:

  • 8-Chloro-6-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one (Intermediate I, 1.0 eq)

  • 4-Methylaniline (p-toluidine) (1.1 eq)

  • Glacial acetic acid or ethanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend the 8-chloro-6-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one intermediate in glacial acetic acid or ethanol.

  • Add 4-methylaniline to the suspension.

  • Heat the reaction mixture to reflux with constant stirring for 6-8 hours.

  • Monitor the reaction by TLC. The formation of a new, more polar spot corresponding to the quinazolinone product should be observed.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the pure 8-chloro-6-fluoro-3-(4-methylphenyl)-2-phenylquinazolin-4(3H)-one.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).

Mechanistic Insight: The primary amine (4-methylaniline) acts as a nucleophile, attacking the carbonyl carbon at the 2-position of the benzoxazinone ring. This leads to the opening of the heterocyclic ring to form an N-acyl-N'-aryl-anthranilamide intermediate. This intermediate then undergoes an intramolecular cyclization, where the secondary amine attacks the other carbonyl group, followed by dehydration to form the thermodynamically stable six-membered pyrimidine ring of the quinazolinone scaffold.[4]

Application in Drug Discovery: A Focus on Anticancer Activity

Quinazolinone derivatives are a cornerstone of many modern cancer therapies. The strategic placement of the chloro and fluoro groups on the quinazolinone scaffold, derived from this compound, can significantly influence the biological activity of the final compounds. These halogen atoms can participate in halogen bonding and other non-covalent interactions within the active sites of target proteins, enhancing binding affinity and selectivity.

Numerous studies have demonstrated the potent anticancer activity of quinazolinone derivatives. For example, various substituted quinazolinones have shown significant inhibitory activity against a range of cancer cell lines, with IC₅₀ values often in the low micromolar to nanomolar range.[3][10][11]

Examples of Anticancer Activity in Substituted Quinazolinones:

Compound ClassCancer Cell LineReported IC₅₀ (µM)Reference
Quinazoline-thiazole derivativesMCF-7 (Breast)2.86 ± 0.31[3]
Quinazoline-1,2,4-thiadiazole amidesA549 (Lung)0.02 ± 0.091[3]
4-Anilinoquinazoline derivativesA431 (Skin)0.11[12]
Isoxazole-containing quinazolinonesA549 (Lung)Micromolar range[10]

The ability to readily synthesize a diverse library of 8-chloro-6-fluoro-quinazolin-4(3H)-ones using the protocols described herein provides a powerful platform for the discovery of novel and potent anticancer agents.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: 2-Amino-3-chloro- 5-fluorobenzoic Acid protocol1 Protocol 1: Formation of Benzoxazinone start->protocol1 protocol2 Protocol 2: Formation of Quinazolinone protocol1->protocol2 crude_product Crude Product protocol2->crude_product filtration Filtration & Washing crude_product->filtration recrystallization Recrystallization filtration->recrystallization characterization Characterization (NMR, IR, MS) recrystallization->characterization pure_product Pure Quinazolinone Derivative characterization->pure_product

References

Analytical techniques for 2-Amino-3-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Analysis of 2-Amino-3-chloro-5-fluorobenzoic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted anthranilic acid derivative. Its multifaceted structure, featuring amino, carboxylic acid, chloro, and fluoro functional groups, makes it a valuable and versatile building block in synthetic organic chemistry. Such compounds are frequently employed as key intermediates in the development of pharmaceuticals and agrochemicals, where precise structural integrity and high purity are paramount for the efficacy and safety of the final product.

This guide provides a comprehensive overview of the essential analytical techniques required for the thorough characterization of this compound. We will delve into the practical application of chromatographic and spectroscopic methods, explaining not just the procedural steps but also the underlying scientific rationale for each experimental choice. The protocols outlined herein are designed to establish identity, quantify purity, and identify potential impurities, ensuring that researchers and drug development professionals can confidently assess the quality of this critical intermediate.

Physicochemical Properties

A foundational understanding of the compound's basic properties is the first step in developing robust analytical methods.

PropertyValueSource
CAS Number 1022961-12-1[1][2][3]
Molecular Formula C₇H₅ClFNO₂[1][3]
Molecular Weight 189.57 g/mol [1]
Appearance Off-White to Light Brown Powder[4]
SMILES C1=C(C=C(C(=C1C(=O)O)N)Cl)F[1]

Chromatographic Analysis for Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of this compound. Its polarity makes it ideally suited for separation on a non-polar stationary phase. The primary objective is to separate the main compound from any starting materials, by-products, or degradation products.

Causality Behind Experimental Choices:
  • Stationary Phase (C18): A C18 column is selected for its hydrophobic nature, which provides effective retention for the aromatic ring of the analyte. The length and particle size of the column are chosen to balance resolution and analysis time.

  • Mobile Phase: A gradient of a weak acid in water and an organic solvent (like acetonitrile) is used. The acidic modifier (e.g., formic acid) is critical; it suppresses the ionization of the carboxylic acid group (pKa ~2-4) by lowering the mobile phase pH. This ensures the analyte is in a single, neutral form, leading to sharp, symmetrical peaks and reproducible retention times.

  • Detection (UV): The presence of the benzene ring results in strong UV absorbance, making a photodiode array (PDA) or UV-Vis detector highly effective for detection and quantification. Wavelengths around 254 nm and 280 nm are typically monitored.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh ~1 mg of 2-Amino-3-chloro-5- fluorobenzoic acid B Dissolve in 1 mL of Diluent (e.g., 50:50 ACN/H₂O) A->B C Vortex and filter through 0.45 µm syringe filter B->C D Inject sample onto HPLC system C->D E Separate on C18 column using established gradient D->E F Detect eluting compounds using UV/PDA Detector E->F G Integrate peaks in chromatogram F->G H Calculate purity (% Area) G->H

Caption: HPLC workflow from sample preparation to purity calculation.

Detailed HPLC Protocol
ParameterRecommended Condition
Instrument UHPLC or HPLC System with UV/PDA Detector
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection 254 nm
Diluent Acetonitrile/Water (50:50, v/v)

Orthogonal Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a powerful orthogonal method for identification, particularly for volatile impurities that may not be well-resolved by HPLC. Due to the low volatility of benzoic acids, a derivatization step is mandatory to convert the polar carboxylic acid and amine groups into more volatile esters and amides.

Causality Behind Experimental Choices:
  • Derivatization: Silylation (e.g., with BSTFA) or methylation is employed to replace the acidic protons on the carboxylic acid and amine groups with non-polar trimethylsilyl (TMS) or methyl groups, respectively. This drastically increases the analyte's volatility, making it suitable for GC analysis.[5]

  • GC Column: A low-polarity column, such as a DB-5ms, is used. The separation is primarily based on boiling points, and this phase is robust and provides excellent resolution for a wide range of derivatized compounds.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard, highly reproducible method that generates a rich fragmentation pattern. This "fingerprint" mass spectrum is invaluable for structural confirmation and identification of unknown impurities by comparing it to spectral libraries.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Dissolve ~1 mg sample in appropriate solvent (e.g., Pyridine) B Add derivatizing agent (e.g., BSTFA) A->B C Heat at 60-70°C for 30 min B->C D Inject derivatized sample into GC-MS system C->D E Separate on DB-5ms column using temperature program D->E F Detect and fragment ions using Mass Spectrometer E->F G Extract Total Ion Chromatogram (TIC) F->G H Analyze Mass Spectrum of the main peak G->H I Compare with theoretical fragmentation H->I

Caption: GC-MS workflow including the critical derivatization step.

Detailed GC-MS Protocol
ParameterRecommended Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 550 m/z

Definitive Structural Elucidation: Spectroscopic Techniques

Spectroscopy provides unambiguous structural information, confirming the identity and connectivity of atoms within the molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's framework.

  • ¹H NMR: Confirms the number and environment of protons. For this compound, we expect to see signals for the two aromatic protons and exchangeable protons from the amine (NH₂) and carboxylic acid (COOH) groups.

  • ¹³C NMR: Determines the number of unique carbon atoms. Seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

  • ¹⁹F NMR: Directly observes the fluorine atom, providing a simple spectrum (typically a doublet of doublets due to coupling with neighboring aromatic protons) that is highly sensitive to the chemical environment.

Protocol:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve in ~0.7 mL of a deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve polar compounds and allow observation of NH and OH protons).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.

NucleusExpected Chemical Shift (δ, ppm)Multiplicity
¹H ~13.0 (broad s)COOH
~7.5-7.8 (m)2 x Ar-H
~5.0-6.0 (broad s)NH₂
¹³C ~168C=O
~110-1556 x Ar-C
¹⁹F ~ -110 to -130dd (doublet of doublets)

Note: Predicted shifts are based on analogous structures and may vary.[6][7][8][9]

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Protocol:

  • Acquire a background spectrum.

  • Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal or prepare a KBr pellet.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400-3200N-H (amine)Symmetric/Asymmetric Stretch
3300-2500O-H (carboxylic acid)Broad Stretch
~1700-1680C=O (carboxylic acid)Stretch
~1600, ~1475C=C (aromatic)Ring Stretch
~1250-1200C-FStretch
~800-600C-ClStretch

Note: These assignments are based on typical ranges for functional groups.[10][11]

** 종합적인 품질 관리 워크플로우**

이러한 분석 기술들은 개별적으로 강력하지만, 함께 사용될 때 시너지 효과를 발휘하여 분자의 정체성, 순도 및 안정성에 대한 포괄적인 그림을 제공합니다. 다음 다이어그램은 논리적인 품질 관리 워크플로우를 보여줍니다.

QC_Workflow cluster_screening Initial Screening & Purity cluster_identity Identity Confirmation cluster_decision Final Decision HPLC HPLC-UV/PDA (Purity Assay, Impurity Profile) MS Mass Spectrometry (GC-MS or LC-MS) (Molecular Weight Confirmation) HPLC->MS Confirm Mass of Peaks Decision Pass / Fail HPLC->Decision Purity Meets Spec FTIR FTIR (Functional Group Confirmation) NMR NMR (¹H, ¹³C, ¹⁹F) (Definitive Structural Elucidation) FTIR->NMR Proceed if groups are present MS->NMR Correlate with Structure NMR->Decision Final Structure Verified Start Start->HPLC Start->FTIR

Caption: Integrated workflow for the quality control of this compound.

References

Application Notes & Protocols: 2-Amino-3-chloro-5-fluorobenzoic Acid as a Strategic Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Anthranilic Acids

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of rational drug design. 2-Amino-3-chloro-5-fluorobenzoic acid is a trifunctionalized building block of significant interest, belonging to the versatile class of anthranilic acids. Its unique substitution pattern—an amine and a carboxylic acid for cyclization and amide bond formation, a chlorine atom as a potential leaving group or steric influencer, and a fluorine atom to modulate physicochemical properties like lipophilicity and metabolic stability—renders it an exceptionally valuable precursor for a diverse range of heterocyclic systems.

Anthranilic acid derivatives are foundational frameworks for numerous drug categories, including anti-inflammatory agents, antimicrobials, and kinase inhibitors.[1][2] This guide provides an in-depth exploration of this compound, detailing its properties, safety protocols, and its application in the synthesis of pharmacologically relevant quinazolinone scaffolds. The protocols herein are designed to be robust and explanatory, providing not just the steps but the underlying chemical rationale to empower researchers in their drug discovery endeavors.

Physicochemical Properties & Safety Data

Handling any chemical intermediate requires a thorough understanding of its properties and associated hazards. This compound is a stable solid under standard conditions but requires careful handling due to its toxicological profile.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference
CAS Number 1022961-12-1[3][4]
Molecular Formula C₇H₅ClFNO₂[3][4]
Molecular Weight 189.57 g/mol [4]
Appearance Solid (form may vary)N/A
GHS Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Signal Word Danger[3]

Safety & Handling Precautions: Due to its hazard profile, this compound must be handled in accordance with good industrial hygiene and safety procedures.[3][5]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Emergency eye wash fountains and safety showers should be readily accessible.[3][5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. In case of inadequate ventilation or when handling powders, respiratory protection is necessary.[3]

  • Handling: Avoid breathing dust, mist, or spray. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[3][5]

  • Storage: Store in a dry, cool, and well-ventilated area. Keep the container tightly closed when not in use. The compound may be hygroscopic; storage under an inert gas like argon or nitrogen is recommended for long-term stability.[3]

Core Synthetic Applications: Gateway to Heterocyclic Scaffolds

The primary utility of this compound lies in its capacity to serve as a precursor for condensed heterocyclic systems. The ortho-disposed amino and carboxylic acid groups are perfectly positioned for cyclization reactions, forming six-membered rings that are central to many pharmaceutical agents.

A prominent application is the synthesis of quinazolinones, a class of compounds renowned for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] The chlorine and fluorine substituents on the benzo-ring of the quinazolinone product provide critical points for further chemical modification, enabling the fine-tuning of a drug candidate's Structure-Activity Relationship (SAR).

start 2-Amino-3-chloro- 5-fluorobenzoic acid acyl N-Acylation (Protocol 1) start->acyl R-COCl benzox Cyclization (Protocol 2) acyl->benzox Ac₂O quin Amination/ Rearrangement (Protocol 3) benzox->quin R'-NH₂ product Substituted 6-Chloro-8-fluoro- 4(3H)-quinazolinone quin->product

Caption: General workflow for synthesizing substituted quinazolinones.

Experimental Protocols

The following protocols provide a reliable, three-step pathway from this compound to a versatile 2,3-disubstituted-6-chloro-8-fluoro-4(3H)-quinazolinone scaffold.

Protocol 1: Synthesis of N-Acyl-2-amino-3-chloro-5-fluorobenzoic Acid

This initial step involves the acylation of the amino group. The resulting amide is a stable intermediate for the subsequent cyclization.

  • Materials:

    • This compound (1.0 eq)

    • Acyl chloride of choice (e.g., benzoyl chloride) (1.1 eq)

    • Anhydrous pyridine or dioxane

    • Round-bottom flask, magnetic stirrer, ice bath, addition funnel

  • Procedure:

    • Dissolve 1.0 equivalent of this compound in a suitable volume of anhydrous pyridine in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath. Rationale: This controls the exothermic reaction between the amine and the highly reactive acyl chloride, preventing side reactions.

    • Slowly add 1.1 equivalents of the desired acyl chloride dropwise to the stirred solution over 15-20 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water. Rationale: This quenches the reaction and precipitates the less polar N-acyl product from the aqueous pyridine solution.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the N-acyl derivative.

Protocol 2: Synthesis of 2-Substituted-6-chloro-8-fluoro-3,1-benzoxazin-4-one

This step involves the cyclization of the N-acyl intermediate into a reactive benzoxazinone.

  • Materials:

    • N-Acyl-2-amino-3-chloro-5-fluorobenzoic acid (from Protocol 1)

    • Acetic anhydride

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Place the dried N-acyl derivative from the previous step into a round-bottom flask.

    • Add an excess of acetic anhydride (typically 5-10 equivalents by volume).

    • Heat the mixture to reflux for 2-4 hours. Rationale: Acetic anhydride acts as both a dehydrating agent and a solvent, facilitating the intramolecular cyclization to form the benzoxazinone ring.

    • After cooling to room temperature, pour the reaction mixture onto crushed ice to precipitate the product and hydrolyze the excess acetic anhydride.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry. This intermediate is often used in the next step without further purification.

Protocol 3: Synthesis of 2,3-Disubstituted-6-chloro-8-fluoro-4(3H)-quinazolinone

The final step involves reacting the benzoxazinone intermediate with a primary amine to form the target quinazolinone.

  • Materials:

    • 2-Substituted-6-chloro-8-fluoro-3,1-benzoxazin-4-one (from Protocol 2)

    • Primary amine of choice (R'-NH₂) (1.2 eq)

    • Ethanol or glacial acetic acid

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Suspend or dissolve the benzoxazinone intermediate in a suitable solvent like ethanol.

    • Add 1.2 equivalents of the desired primary amine.

    • Heat the mixture to reflux for 6-8 hours. Rationale: The primary amine attacks the electrophilic carbonyl of the benzoxazinone, leading to ring-opening followed by recyclization to form the thermodynamically more stable quinazolinone ring system.

    • Cool the reaction mixture to room temperature. The desired product will often precipitate out of the solution.

    • Collect the precipitate by vacuum filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 2,3-disubstituted-6-chloro-8-fluoro-4(3H)-quinazolinone.

Table 2: Example Reaction Parameters for Quinazolinone Synthesis

StepStarting MaterialReagentsSolventTime (h)Typical Yield (%)
1 This compoundBenzoyl chloridePyridine4-685-95
2 N-Benzoyl derivativeAcetic AnhydrideAcetic Anhydride2-490-98
3 Benzoxazinone derivativeAnilineEthanol6-870-85

(Note: Yields are illustrative and depend on the specific substrates and reaction scale.)

Broader Pharmaceutical Potential

The strategic placement of chloro and fluoro groups on the anthranilic acid scaffold opens avenues for diverse therapeutic applications. Beyond quinazolinones, this building block is a candidate for synthesizing inhibitors of various enzyme families and modulators of signaling pathways.

cluster_applications Potential Pharmaceutical Scaffolds start_node 2-Amino-3-chloro- 5-fluorobenzoic acid kinase Kinase Inhibitors (e.g., EGFR, B-Raf) start_node->kinase Cyclization & Derivatization antiviral Antiviral Agents (e.g., HCV NS5B Polymerase) start_node->antiviral Amide Coupling & Heterocycle Formation cns CNS Agents (Neuroprotective) start_node->cns Multi-step Synthesis

References

Application Notes and Protocols for the Reaction of 2-Amino-3-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthetic utilization of 2-Amino-3-chloro-5-fluorobenzoic acid. This trifunctional aromatic compound is a valuable building block in medicinal chemistry and drug discovery, primarily serving as a precursor for the synthesis of diverse heterocyclic scaffolds. This document outlines its reactivity and provides step-by-step protocols for key transformations, including the synthesis of quinazolinone derivatives, amide bond formation, and potential cross-coupling reactions. The causality behind experimental choices, safety considerations, and data interpretation are discussed to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

Introduction: The Synthetic Versatility of a Halogenated Anthranilic Acid Derivative

This compound is a substituted anthranilic acid that possesses a unique arrangement of functional groups, making it a highly versatile reagent in organic synthesis. The presence of an amino group, a carboxylic acid, and two different halogen atoms (chloro and fluoro) on the aromatic ring allows for a wide range of chemical transformations. The electron-withdrawing nature of the halogens influences the reactivity of the amino and carboxylic acid groups, a factor that must be considered in reaction design.

The primary utility of this compound lies in its application as a precursor to fused heterocyclic systems, most notably quinazolinones. Quinazolinone and its derivatives are of significant interest in pharmaceutical research due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The strategic placement of the chloro and fluoro substituents on the final heterocyclic product can significantly impact its pharmacological profile, offering opportunities for fine-tuning drug candidates.

This guide will delve into the practical aspects of working with this compound, providing robust protocols and the scientific rationale behind them.

Safety and Handling

Prior to commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as toxic if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

  • Respiratory Protection: In case of inadequate ventilation or when handling the powder, use a NIOSH-approved respirator.

Handling and Storage:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.

Core Application: Synthesis of Substituted Quinazolinones

The most prominent application of this compound is in the synthesis of quinazolinone derivatives. The general strategy involves a two-step sequence: acylation of the amino group followed by cyclization with an amine.

Rationale for the Synthetic Strategy

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from 2-amino-3-chlorobenzoic acid is a well-established and versatile method.[1] The initial acylation of the amino group with an acyl chloride leads to the formation of an N-acyl intermediate. This intermediate is then cyclized, often via an in-situ formed benzoxazinone, upon reaction with a primary amine to yield the desired quinazolinone. This approach allows for the introduction of diverse substituents at the 2- and 3-positions of the quinazolinone core, which is crucial for building chemical libraries for structure-activity relationship (SAR) studies.

Experimental Protocol: Two-Step Synthesis of 6-Chloro-8-fluoro-2,3-disubstituted-quinazolin-4(3H)-ones

This protocol details the synthesis of a quinazolinone derivative from this compound, an acyl chloride, and a primary amine.

Step 1: Synthesis of the N-acyl-2-amino-3-chloro-5-fluorobenzoic acid Intermediate

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous pyridine (10-15 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. The N-acyl intermediate will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to the Quinazolinone

  • Reaction Setup: In a round-bottom flask, suspend the N-acyl intermediate from Step 1 (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

  • Amine Addition: Add the desired primary amine (1.2 eq.) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The quinazolinone product will typically precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 6-chloro-8-fluoro-2,3-disubstituted-quinazolin-4(3H)-one.

Data Presentation: Representative Yields

The following table provides expected yields for the synthesis of quinazolinone derivatives based on analogous reactions with similar anthranilic acids. Actual yields may vary depending on the specific acyl chloride and primary amine used.

Starting MaterialReagents and ConditionsProductExpected Yield (%)
This compound1. Acetyl chloride, Pyridine, 0°C to RT2. Aniline, Ethanol, Reflux6-Chloro-8-fluoro-2-methyl-3-phenylquinazolin-4(3H)-one75-85
This compound1. Benzoyl chloride, Pyridine, 0°C to RT2. Benzylamine, Acetic Acid, Reflux3-Benzyl-6-chloro-8-fluoro-2-phenylquinazolin-4(3H)-one70-80
This compound1. Cyclopropanecarbonyl chloride, Pyridine, 0°C to RT2. Methylamine, Ethanol, Reflux6-Chloro-2-cyclopropyl-8-fluoro-3-methylquinazolin-4(3H)-one80-90

Visualization of the Synthetic Workflow

Quinazolinone_Synthesis start 2-Amino-3-chloro-5- fluorobenzoic acid intermediate N-acyl Intermediate start->intermediate Acylation (Pyridine) acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->intermediate product 6-Chloro-8-fluoro-2,3-disubstituted- quinazolin-4(3H)-one intermediate->product Cyclization (Reflux) primary_amine Primary Amine (R'-NH2) primary_amine->product Amide_Formation start 2-Amino-3-chloro-5- fluorobenzoic acid product Amide Product start->product Amide Coupling (DMF or DCM) reagents Amine (R-NH2) EDC, HOBt, DIPEA reagents->product

References

Application Notes and Protocols: The Strategic Role of 2-Amino-3-chloro-5-fluorobenzoic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the synthesis and potential applications of 2-Amino-3-chloro-5-fluorobenzoic acid, a key building block for the next generation of agrochemicals. This document offers detailed, field-proven protocols and insights into the strategic use of this compound in the development of novel herbicides.

Introduction: The Significance of Halogenated Anthranilic Acids in Agrochemicals

Halogenated aromatic compounds are cornerstones in the design of modern agrochemicals, imparting crucial properties such as enhanced efficacy, metabolic stability, and target-site binding. The specific substitution pattern of this compound, featuring an ortho-amino group, and meta- and para-halogen atoms, presents a unique scaffold for the synthesis of potent herbicides and other crop protection agents. The strategic placement of chlorine and fluorine atoms can significantly influence the molecule's electronic properties and its interaction with biological targets. While direct applications in currently commercialized agrochemicals are not extensively documented, its structural motifs are present in cutting-edge herbicidal compounds, highlighting its potential as a key intermediate in the discovery and development of new active ingredients.

Synthesis of this compound: A Detailed Protocol

The following protocol is a robust, multi-step synthesis adapted from established procedures for structurally similar halogenated aminobenzoic acids. The causality behind each experimental choice is explained to ensure reproducibility and understanding.

Overall Synthetic Workflow

The synthesis of this compound can be efficiently achieved through a three-step process starting from 4-fluoroaniline. This pathway involves the formation of an isatin intermediate, followed by oxidative cleavage to yield the target aminobenzoic acid, and a final chlorination step.

Synthesis_Workflow A 4-Fluoroaniline B 5-Fluoro-1H-indole-2,3-dione (5-Fluoroisatin) A->B  Sandmeyer-type  reaction C 2-Amino-5-fluorobenzoic acid B->C  Oxidative  cleavage D This compound C->D  Electrophilic  Chlorination

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 5-Fluoro-1H-indole-2,3-dione (5-Fluoroisatin)

This step involves a Sandmeyer-type isatin synthesis, which is a reliable method for constructing the isatin core from an appropriately substituted aniline.

Protocol:

  • In a 2 L three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, prepare a solution of 111 g (1.0 mol) of 4-fluoroaniline in 500 mL of water and 100 mL of concentrated hydrochloric acid.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 70 g (1.0 mol) of sodium nitrite in 150 mL of water, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure complete diazotization.

  • In a separate 4 L beaker, prepare a solution of 130 g (1.0 mol) of ethyl chloroacetoacetate and 272 g (2.0 mol) of sodium acetate in 1 L of water.

  • Slowly add the cold diazonium salt solution to the ethyl chloroacetoacetate solution with vigorous stirring. A yellow-orange precipitate will form.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Filter the precipitate, wash with cold water, and air-dry.

  • To the crude product, add 1 L of 20% sulfuric acid and heat to reflux for 1 hour to effect cyclization and hydrolysis.

  • Cool the mixture in an ice bath. The 5-fluoro-1H-indole-2,3-dione will precipitate as a reddish-orange solid.

  • Filter the solid, wash with cold water until the washings are neutral, and dry in a vacuum oven at 60 °C.

Causality: The Sandmeyer-type reaction is a classic and efficient method for converting anilines to isatins. The diazotization of the aniline followed by reaction with a β-ketoester and subsequent acid-catalyzed cyclization provides the isatin core in good yield.

Step 2: Synthesis of 2-Amino-5-fluorobenzoic acid

This step involves the oxidative cleavage of the isatin ring using hydrogen peroxide under basic conditions.

Protocol:

  • In a 2 L beaker, suspend 165 g (1.0 mol) of 5-fluoro-1H-indole-2,3-dione in 1 L of 10% aqueous sodium hydroxide.

  • Cool the mixture to 10-15 °C in an ice bath.

  • Slowly add 150 mL of 30% hydrogen peroxide dropwise with vigorous stirring, maintaining the temperature below 20 °C. The color of the solution will change from dark red to light yellow.

  • After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

  • Acidify the solution to pH 4-5 with concentrated hydrochloric acid. The 2-amino-5-fluorobenzoic acid will precipitate.

  • Filter the white precipitate, wash with cold water, and dry in a vacuum oven at 70 °C.

Causality: The basic hydrogen peroxide solution facilitates the nucleophilic attack on the C2-carbonyl of the isatin, leading to the cleavage of the C2-C3 bond and formation of the corresponding aminobenzoic acid.

Step 3: Synthesis of this compound

This final step is an electrophilic chlorination of the activated aromatic ring.

Protocol:

  • In a 1 L three-necked flask, dissolve 155 g (1.0 mol) of 2-amino-5-fluorobenzoic acid in 500 mL of glacial acetic acid.

  • Cool the solution to 10-15 °C.

  • Slowly bubble chlorine gas through the solution or add a solution of 135 g (1.0 mol) of sulfuryl chloride in 100 mL of glacial acetic acid dropwise over 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into 2 L of ice water. The product will precipitate.

  • Filter the solid, wash thoroughly with cold water to remove acetic acid, and dry.

  • Recrystallize from an ethanol/water mixture to obtain pure this compound.

Causality: The amino group of the 2-amino-5-fluorobenzoic acid is a strong activating group, directing the electrophilic chlorination to the ortho and para positions. The position ortho to the amino group (position 3) is sterically less hindered and electronically favored for substitution.

Application in the Synthesis of Novel Herbicides: The Case of 4-Amino-3-chloro-5-fluoro-2-picolinic Acids

Recent research has unveiled a new class of potent herbicides based on the 4-amino-3-chloro-5-fluoro-2-picolinic acid scaffold.[1][2] These compounds exhibit excellent herbicidal activity against a broad spectrum of weeds. While the published syntheses of these picolinic acids may start from pyridine-based precursors, the structural similarity to this compound suggests a high potential for its use as a key building block in alternative synthetic routes.

Retrosynthetic Analysis and Proposed Application

A plausible retrosynthetic analysis of the 4-amino-3-chloro-5-fluoro-2-picolinic acid core could involve the construction of the pyridine ring from a suitably functionalized benzene derivative. In this context, this compound could serve as an ideal starting material.

Retrosynthesis Target 4-Amino-3-chloro-5-fluoro-2-picolinic Acid Derivative Intermediate Substituted Pyridine Target->Intermediate  Functional Group  Interconversion Starting_Material This compound Intermediate->Starting_Material  Ring Formation  (e.g., Zincke reaction  or similar)

Caption: Retrosynthetic approach for picolinic acid herbicides.

Proposed Synthetic Protocol Outline

The following is a conceptual protocol outlining how this compound could be utilized to synthesize the core of these novel herbicides.

Protocol Outline:

  • Amide Formation: Convert the carboxylic acid group of this compound to an amide or ester.

  • Ring Formation: Employ a ring-closing reaction, potentially involving a condensation with a three-carbon synthon, to construct the pyridine ring. This could be analogous to established pyridine syntheses from acyclic precursors.

  • Functional Group Manipulation: Subsequent steps would involve the introduction of the 4-amino group (if not already present from the starting material) and the desired substituent at the 6-position of the picolinic acid.

Causality and Field-Proven Insights: The use of readily available, highly functionalized benzene derivatives as precursors for heterocyclic synthesis is a well-established strategy in medicinal and agrochemical chemistry. It often allows for greater control over the substitution pattern of the final product. The specific halogenation pattern of this compound makes it a valuable and potentially more direct starting material for this class of herbicides compared to building the substituted ring from simpler, less functionalized precursors.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity (%)
5-Fluoro-1H-indole-2,3-dioneC₈H₄FNO₂165.12215-218>98
2-Amino-5-fluorobenzoic acidC₇H₆FNO₂155.13180-183>99
This compoundC₇H₅ClFNO₂189.57205-208>99

Conclusion

This compound is a highly valuable, albeit underutilized, intermediate in agrochemical synthesis. The detailed protocol provided herein offers a reliable and scalable method for its preparation. Furthermore, its structural relevance to the latest generation of picolinic acid herbicides underscores its significant potential for the development of new and effective crop protection solutions. Researchers and scientists in the agrochemical industry are encouraged to explore the utility of this versatile building block in their discovery and development programs.

References

Application Notes and Protocols for Studying the Reaction Kinetics of 2-Amino-3-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Reactivity of a Key Pharmaceutical Intermediate

2-Amino-3-chloro-5-fluorobenzoic acid is a highly functionalized aromatic molecule that serves as a critical building block in the synthesis of a wide range of pharmaceutical compounds.[1][2][3] Its unique substitution pattern, featuring an activating amino group and deactivating halogen atoms on a benzoic acid scaffold, presents a fascinating case for reaction kinetics studies. Understanding the kinetics of reactions involving this molecule is paramount for optimizing synthetic routes, controlling product formation, and scaling up processes in drug development.[4] The electronic effects of the substituents—the electron-donating amino group and the electron-withdrawing chloro and fluoro groups—create a complex interplay that governs the reactivity of both the carboxylic acid and the aromatic ring.[5]

This guide provides a comprehensive framework for investigating the reaction kinetics of this compound. We will delve into the theoretical underpinnings of its reactivity, present detailed protocols for common kinetic experiments, and discuss various analytical techniques for monitoring reaction progress. The methodologies outlined herein are designed to be robust and adaptable, providing a solid foundation for both fundamental research and process development applications.

Theoretical Framework: Predicting Reactivity

The reactivity of this compound is influenced by the electronic properties of its substituents. The amino group (-NH₂) is a strong activating group, donating electron density to the aromatic ring through resonance, making the ring more susceptible to electrophilic attack. Conversely, the chlorine (-Cl) and fluorine (-F) atoms are electron-withdrawing groups through induction, deactivating the ring. The carboxylic acid group (-COOH) is also a deactivating group.

This electronic tug-of-war dictates the rates of various reactions. For instance, in reactions involving the carboxylic acid, such as esterification or amidation, the electron-withdrawing halogens can influence the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon. The Hammett equation can be a useful tool for quantifying the electronic effects of these substituents on reaction rates.[5]

Experimental Design for Kinetic Studies

A well-designed kinetic study is essential for obtaining reliable and reproducible data. Key considerations include the choice of reaction, solvent, temperature control, and the method for monitoring the reaction progress.

Common Reactions for Kinetic Investigation
  • Esterification: The reaction of this compound with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst is a classic example of a reaction whose kinetics can be readily studied.

  • Amide Formation: Reaction with an amine to form an amide is another important transformation, often facilitated by a coupling agent.

  • Electrophilic Aromatic Substitution: While the ring is somewhat deactivated, studying reactions like nitration or halogenation can provide insights into the directing effects of the existing substituents.

Choosing the Right Analytical Technique

The selection of an appropriate analytical method is crucial for accurately monitoring the change in concentration of reactants or products over time.[6][7] Several techniques are well-suited for this purpose:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and powerful technique for separating and quantifying the components of a reaction mixture.[8] It allows for the direct measurement of the disappearance of the starting material and the appearance of the product.

  • UV-Visible Spectroscopy: If the reactants or products have a distinct chromophore, UV-Vis spectroscopy can be a simple and effective way to monitor the reaction.[9][10] The change in absorbance at a specific wavelength can be correlated to the concentration using the Beer-Lambert law.[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to follow the progress of a reaction by integrating the signals of specific protons or carbons of the reactants and products.[10]

  • Gas Chromatography (GC): For reactions involving volatile derivatives, GC can be an excellent method for kinetic analysis.[11][12]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting a kinetic study of the esterification of this compound.

Protocol 1: Kinetic Study of Acid-Catalyzed Esterification using HPLC

Objective: To determine the rate constant for the acid-catalyzed esterification of this compound with methanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 column

  • Thermostated reaction vessel

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of known concentration in methanol.

    • Prepare a stock solution of the sulfuric acid catalyst in methanol.

  • Reaction Setup:

    • In a thermostated reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the this compound stock solution.

    • Initiate the reaction by adding a known volume of the sulfuric acid catalyst stock solution. Start a timer immediately.

  • Sampling:

    • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., a mixture of acetonitrile and water) to stop the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC.

    • Develop an HPLC method that provides good separation between the starting material and the ester product.

    • Use a UV detector set to a wavelength where both the reactant and product absorb.

    • Create a calibration curve for both this compound and its methyl ester to determine their concentrations from the peak areas.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the order of the reaction and the rate constant by fitting the data to the appropriate integrated rate law.[13]

Visualization of Experimental Workflow

Esterification_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_acid Prepare Acid Stock Solution setup Set up Thermostated Reaction prep_acid->setup prep_catalyst Prepare Catalyst Stock Solution prep_catalyst->setup initiate Initiate Reaction setup->initiate sampling Take Aliquots at Time Intervals initiate->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data_analysis Data Analysis and Rate Constant Determination hplc->data_analysis

Caption: Workflow for the kinetic study of esterification.

Computational Modeling in Conjunction with Experimental Data

Computational methods can provide valuable insights into the reaction mechanism and energetics, complementing experimental kinetic data.[14][15] Density Functional Theory (DFT) calculations can be used to model the transition states and intermediates of the reaction, helping to elucidate the reaction pathway.[16] The combination of experimental and computational approaches can lead to a more comprehensive understanding of the reaction kinetics.[15][16]

Workflow for Integrated Experimental and Computational Kinetic Analysis

Integrated_Kinetics_Workflow exp_data Experimental Kinetic Data (Concentration vs. Time) rate_law Determine Rate Law and Rate Constants exp_data->rate_law comp_model Computational Modeling (DFT Calculations) mechanism Propose Reaction Mechanism comp_model->mechanism validation Validate Mechanism with Experimental Data rate_law->validation ts_calc Calculate Transition State Energies mechanism->ts_calc ts_calc->validation refined_model Refined Kinetic Model validation->refined_model

Caption: Integrated workflow for kinetic analysis.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example Data Table for Esterification Kinetics

Time (min)[this compound] (M)ln[Acid]1/[Acid]
00.100-2.30310.0
150.085-2.46511.8
300.073-2.61713.7
450.062-2.78116.1
600.053-2.93718.9

Conclusion and Future Directions

The study of the reaction kinetics of this compound is crucial for its effective utilization in pharmaceutical synthesis. The protocols and methodologies presented in this guide provide a robust starting point for researchers. By combining careful experimental design, appropriate analytical techniques, and computational modeling, a deep understanding of the reactivity of this important building block can be achieved. This knowledge will ultimately facilitate the development of more efficient, scalable, and cost-effective synthetic processes for life-saving medicines.

Future work could involve exploring the kinetics of other important reactions, such as Suzuki or Buchwald-Hartwig couplings, to further expand the synthetic utility of this versatile molecule. Additionally, investigating the influence of different catalysts and reaction conditions will be essential for process optimization.

References

Scalable Synthesis of 2-Amino-3-chloro-5-fluorobenzoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-chloro-5-fluorobenzoic acid is a highly functionalized anthranilic acid derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amino group, a chlorine atom, and a fluorine atom on the benzoic acid core, makes it a valuable building block for the synthesis of a diverse range of complex molecules, including quinazolinone-based therapeutics and specialized insecticides.[1] The presence of fluorine, in particular, is a key feature in modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[2]

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to this compound. We will delve into the strategic considerations for the synthetic design, provide detailed, step-by-step protocols for each key transformation, and present the underlying chemical principles that govern the experimental choices. The methodologies described herein are designed to be reproducible and adaptable for large-scale production, addressing the needs of researchers, scientists, and drug development professionals.

Strategic Approach to Synthesis

The synthesis of polysubstituted aromatic compounds requires careful planning to ensure correct regiochemistry and high yields. For the synthesis of this compound, a multi-step approach commencing from a readily available, appropriately substituted toluene derivative is proposed. This strategy offers a convergent and efficient pathway, leveraging well-established and scalable chemical transformations.

The overall synthetic workflow can be conceptualized as follows:

Synthetic Workflow A 2,6-Dichloro-4-fluorotoluene B Oxidation A->B KMnO4 or other oxidizing agents C 2,6-Dichloro-4-fluorobenzoic acid B->C D Selective Amination C->D Buchwald-Hartwig Amination or SNAr E This compound D->E

Caption: Proposed synthetic workflow for this compound.

This route begins with the oxidation of 2,6-dichloro-4-fluorotoluene to the corresponding benzoic acid, followed by a regioselective amination to introduce the amino group at the 2-position, displacing one of the chlorine atoms.

Part 1: Synthesis of 2,6-Dichloro-4-fluorobenzoic Acid

The initial step involves the oxidation of the methyl group of 2,6-dichloro-4-fluorotoluene. This transformation is a critical step, and several methods can be employed. For scalability and environmental considerations, oxidation with potassium permanganate (KMnO₄) in an aqueous medium is a well-established and cost-effective choice.[3]

Protocol 1: Potassium Permanganate Oxidation

Materials:

  • 2,6-Dichloro-4-fluorotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)

  • Concentrated Hydrochloric acid (HCl)

  • Water

  • Round-bottom flask equipped with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • To a round-bottom flask of appropriate size, add 2,6-dichloro-4-fluorotoluene (1 equivalent).

  • Add water (approximately 20-30 volumes relative to the starting material).

  • With vigorous stirring, add potassium permanganate (3-4 equivalents) portion-wise. The addition should be controlled to manage the exothermic reaction.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours, or until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Cool the reaction mixture to room temperature.

  • Carefully add a saturated solution of sodium bisulfite or sodium metabisulfite to quench the excess potassium permanganate and dissolve the manganese dioxide. This step is also exothermic and should be performed with caution.

  • Once the solution is colorless or pale yellow, cool it in an ice bath.

  • Acidify the mixture to a pH of 1-2 with concentrated hydrochloric acid to precipitate the carboxylic acid product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Dry the product under vacuum to afford 2,6-dichloro-4-fluorobenzoic acid.

ParameterValueReference
Starting Material2,6-Dichloro-4-fluorotolueneN/A
Oxidizing AgentPotassium Permanganate[3]
Equivalents of Oxidant3-4[3]
SolventWater[3]
Reaction Temperature100 °C (Reflux)[3]
Reaction Time4-6 hours[3]
Typical Yield75-85%Analogous Reactions

Part 2: Regioselective Amination of 2,6-Dichloro-4-fluorobenzoic Acid

The second and final step is the regioselective introduction of the amino group at the 2-position. This can be achieved through several modern catalytic methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly versatile and efficient method for the formation of carbon-nitrogen bonds and is well-suited for this transformation.[2][4][5] Alternatively, under certain conditions, a nucleophilic aromatic substitution (SNAr) can be employed.

Causality Behind Method Selection: Buchwald-Hartwig Amination

The choice of the Buchwald-Hartwig amination is predicated on its broad substrate scope, high functional group tolerance, and generally high yields.[6] For a substrate like 2,6-dichloro-4-fluorobenzoic acid, the presence of two chloro-substituents ortho to the carboxylic acid group presents a challenge for regioselectivity. The palladium catalyst, in conjunction with a suitable phosphine ligand, can facilitate the selective amination at one of these positions. The reaction typically utilizes a source of ammonia or an ammonia equivalent. For scalability and safety, the use of an ammonia surrogate like benzophenone imine followed by hydrolysis, or the direct use of ammonia under controlled conditions, are viable options.[4]

Buchwald-Hartwig Amination Substrate 2,6-Dichloro-4-fluorobenzoic acid Reagents Pd Catalyst + Ligand + Base + Ammonia Source Substrate->Reagents Product This compound Reagents->Product

Caption: Key components of the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • 2,6-Dichloro-4-fluorobenzoic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Ammonia source (e.g., ammonia solution, benzophenone imine)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel for chromatography)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (0.5-2 mol%), the phosphine ligand (1-4 mol%), and the base (2-3 equivalents).

  • Add the 2,6-dichloro-4-fluorobenzoic acid (1 equivalent) and the anhydrous solvent.

  • Add the ammonia source (1.5-2 equivalents). If using an ammonia solution, ensure the reaction is well-sealed.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If benzophenone imine was used as the ammonia source, the resulting imine intermediate must be hydrolyzed. This is typically achieved by treating the crude product with an aqueous acid (e.g., 2M HCl) at room temperature for 1-2 hours.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

ParameterValueReference
CatalystPd₂(dba)₃ / XPhos
Catalyst Loading0.5-2 mol%
BaseNaOtBu
Ammonia SourceAmmonia or equivalent[4]
SolventToluene
Reaction Temperature80-110 °C
Reaction Time12-24 hoursAnalogous Reactions
Typical Yield60-80%Analogous Reactions

Characterization of the Final Product

The structure and purity of the synthesized this compound (CAS: 1022961-12-1) should be confirmed by standard analytical techniques.[7][8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (189.57 g/mol ).[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.

Conclusion

The synthetic route detailed in this guide provides a scalable and efficient method for the preparation of this compound. By employing a robust oxidation followed by a regioselective Buchwald-Hartwig amination, this valuable building block can be synthesized in high yield and purity. The protocols and underlying principles discussed herein are intended to serve as a practical resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Reactions of 2-Amino-3-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3-chloro-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common problems encountered in reactions involving this versatile building block. The unique substitution pattern of this molecule presents specific challenges and opportunities in synthetic chemistry. This resource aims to equip you with the knowledge to navigate these complexities and achieve successful outcomes in your experiments.

I. Understanding the Reactivity of this compound

This compound is a substituted anthranilic acid derivative with a distinct electronic and steric profile. The presence of an amino group ortho to the carboxylic acid, along with a chloro and a fluoro substituent on the aromatic ring, significantly influences its reactivity.

  • The Amino Group: The ortho-amino group is a strong electron-donating group, which can increase the electron density of the aromatic ring. However, its proximity to the carboxylic acid can lead to steric hindrance and potential intramolecular hydrogen bonding, which may affect the reactivity of both functional groups.

  • The Chloro and Fluoro Groups: These electron-withdrawing groups decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (under certain conditions) but less reactive in electrophilic aromatic substitution. They also influence the acidity of the carboxylic acid and the nucleophilicity of the amino group.

  • The Carboxylic Acid Group: This group is the primary site for reactions such as amide bond formation. Its reactivity is modulated by the electronic effects of the other substituents.

II. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues that you may encounter during your experiments with this compound in a question-and-answer format.

Amide Bond Formation

Question 1: Why is the yield of my amide coupling reaction with this compound consistently low?

Answer:

Low yields in amide coupling reactions with this substrate can stem from several factors related to its unique structure:

  • Reduced Nucleophilicity of the Amine Partner: If you are reacting the carboxylic acid of this compound with a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), the reaction rate can be very slow.[1] The electronic properties of your amine partner are crucial.

  • Steric Hindrance: The ortho-amino and chloro groups on the this compound backbone can sterically hinder the approach of the amine to the activated carboxylic acid intermediate.[2][3] This is particularly problematic with bulky amines.

  • Self-Polymerization: The amino group of one molecule of this compound can react with the activated carboxylic acid of another molecule, leading to the formation of dimers or oligomers.[4] This is a common issue with aminobenzoic acids.

  • Incomplete Activation of the Carboxylic Acid: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid, especially given the electronic effects of the substituents.[2]

  • Side Reaction - Decarboxylation: Anthranilic acids are known to undergo decarboxylation at elevated temperatures.[5][6][7][8] If your reaction requires heating, you may be losing starting material through this pathway.

Troubleshooting Workflow for Low-Yield Amide Coupling:

G start Low Yield in Amide Coupling check_amine Is the amine partner weakly nucleophilic? start->check_amine sol_amine_yes Use a more potent coupling reagent (e.g., HATU, PyBOP). Increase reaction time or temperature cautiously. check_amine->sol_amine_yes sol_amine_no No check_amine->sol_amine_no check_sterics Are there bulky groups on either reactant? sol_sterics_yes Consider a less hindered amine if possible. Use a smaller coupling reagent. check_sterics->sol_sterics_yes sol_sterics_no No check_sterics->sol_sterics_no check_conditions Are you using high temperatures? sol_temp_yes Monitor for decarboxylation by LC-MS. Attempt reaction at lower temperatures for longer times. check_conditions->sol_temp_yes sol_temp_no No check_conditions->sol_temp_no check_reagent Is the coupling reagent appropriate? sol_reagent_yes Proceed to check for self-polymerization. check_reagent->sol_reagent_yes sol_reagent_no Consider EDC/HOBt for simple amines, HATU/HBTU for hindered or less nucleophilic amines. check_reagent->sol_reagent_no sol_amine_no->check_sterics sol_sterics_no->check_conditions sol_temp_no->check_reagent check_polymerization Is self-polymerization a possibility? sol_reagent_yes->check_polymerization sol_polymerization Pre-activate the carboxylic acid before adding the amine. Add the amine slowly to the reaction mixture. check_polymerization->sol_polymerization Yes

Caption: Troubleshooting workflow for low-yield amide coupling.

Question 2: I am observing a significant amount of an unknown byproduct in my amide coupling reaction. What could it be?

Answer:

Besides the potential for self-polymerization, a likely byproduct is the decarboxylated starting material, 2-chloro-4-fluoroaniline. This occurs if the reaction is heated, as anthranilic acids are prone to losing CO2.[5][6][7][8] You can confirm this by running a control experiment where you heat this compound in your reaction solvent without the other reagents and monitor for the formation of 2-chloro-4-fluoroaniline by LC-MS.

Another possibility is the hydrolysis of the activated carboxylic acid intermediate back to the starting material if there is moisture in your reaction. Ensure you are using anhydrous solvents and reagents.[2]

Suzuki Coupling

Question 3: My Suzuki coupling reaction using the chloro-substituent of this compound is not proceeding. What is the issue?

Answer:

Aryl chlorides are notoriously less reactive than aryl bromides or iodides in Suzuki coupling reactions.[9] The C-Cl bond is stronger and more difficult to break, making the oxidative addition step of the catalytic cycle challenging. For an electron-deficient aryl chloride like this compound, this can be particularly difficult.

Key factors for a successful Suzuki coupling with this substrate include:

  • Choice of Catalyst: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[9] You will likely need a more advanced catalyst system.

    • Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to facilitate the oxidative addition of aryl chlorides.[1]

    • N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes are also highly active for the coupling of aryl chlorides.[1]

  • Choice of Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used.

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical, as it can deactivate the palladium catalyst.[1]

Troubleshooting Workflow for Failed Suzuki Coupling:

G start Failed Suzuki Coupling check_catalyst What catalyst are you using? start->check_catalyst sol_catalyst_std Switch to a catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an NHC ligand. check_catalyst->sol_catalyst_std sol_catalyst_adv Advanced check_catalyst->sol_catalyst_adv check_base What base are you using? sol_base_weak Use a stronger base like K3PO4 or Cs2CO3. check_base->sol_base_weak sol_base_strong Strong check_base->sol_base_strong check_atmosphere Is the reaction under a strictly inert atmosphere? sol_atmosphere_no Ensure rigorous degassing of solvents and use of a glovebox or Schlenk line. check_atmosphere->sol_atmosphere_no sol_atmosphere_yes Consider boronic acid stability and potential homocoupling. check_atmosphere->sol_atmosphere_yes sol_catalyst_adv->check_base sol_base_strong->check_atmosphere

Caption: Troubleshooting workflow for failed Suzuki coupling.

III. Frequently Asked Questions (FAQs)

Q: How should I store this compound? A: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[10] It is also recommended to keep it under an inert gas as it can be hygroscopic.[5]

Q: What are the main safety hazards associated with this compound? A: This compound is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][10] Always handle it with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[10]

Q: Can I perform reactions on the amino group of this compound? A: Yes, the amino group can undergo various reactions such as acylation, alkylation, and diazotization. However, the presence of the ortho-carboxylic acid and the electron-withdrawing groups will influence its reactivity. You may need to protect the carboxylic acid group as an ester before performing reactions on the amino group to avoid side reactions.

Q: What are the best methods for purifying products derived from this compound? A: The purification method will depend on the properties of your product.

  • Recrystallization: This is a good first choice for solid products, especially for removing minor impurities.[11]

  • Column Chromatography: For more complex mixtures, column chromatography on silica gel is common. Due to the polarity of many derivatives, you may need to use polar eluent systems.[12] For very polar compounds, reverse-phase chromatography can be effective.[13][14]

  • Acid-Base Extraction: If your product has a different acidity or basicity compared to the impurities, a liquid-liquid extraction with acidic or basic aqueous solutions can be a powerful purification step.

IV. Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a starting point for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.[4]

  • Slowly add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki Coupling using a Palladium Pre-catalyst

This protocol is a general method for the Suzuki coupling of this compound with a boronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • XPhos ligand (2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous 1,4-dioxane and water (4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium pre-catalyst (2 mol%), the ligand (2 mol%), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

V. Data Presentation

Table 1: Recommended Coupling Reagents for Amide Bond Formation

Coupling ReagentAmine TypeKey AdvantagesPotential Issues
EDC/HOBt Simple, non-hindered primary and secondary aminesCost-effective, robustMay be slow for hindered or electron-deficient amines
HATU/HBTU Hindered amines, electron-deficient anilinesHigh reactivity, fast reaction timesHigher cost, potential for side reactions if not used correctly[15]
PyBOP General purpose, good for reducing racemizationEfficient, good for sensitive substratesHigher cost

VI. References

  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38, 606-631.

  • Dunn, G. E.; Thimm, H. F. Kinetics and mechanism of the decarboxylation of anthranilic acid in aqueous solution. Can. J. Chem.1977 , 55, 1342-1347.

  • Stevens, W. H.; Pepper, J. M.; Lounsbury, M. The decarboxylation of anthranilic acid. Can. J. Chem.1952 , 30, 529-540.

  • Willard, P. G.; Fryhle, C. B. Carboxylic Acids and Derivatives. In Organic Chemistry, 8th ed.; Cengage Learning: Boston, MA, 2013; pp 820-869.

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41, 4176-4211.

  • Clark, J. H. The Decarboxylation of Anthranilic Acid. J. Chem. Soc.1951 , 1378-1381.

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. --INVALID-LINK--

  • Benchchem. Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. --INVALID-LINK--

  • Benchchem. A comparative study of amide-bond forming reagents in aqueous media. --INVALID-LINK--

  • Benchchem. Technical Support Center: Optimizing Amide Coupling for 4-Amino-3-bromobenzoic Acid. --INVALID-LINK--

  • Biotage. How should I purify a complex, polar, amide reaction mixture? --INVALID-LINK--

  • Aapptec. Coupling Reagents. --INVALID-LINK--

  • SynQuest Laboratories, Inc. This compound Safety Data Sheet. --INVALID-LINK--

  • ResearchGate. What is the best technique for amide purification? --INVALID-LINK--

  • ResearchGate. How to separate amides from free amine. --INVALID-LINK--

  • Reddit. Purification of strong polar and basic compounds. --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-3-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-3-chloro-5-fluorobenzoic acid. This document is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing this valuable halogenated anthranilic acid derivative.[1][2][3] As a key intermediate, its purity and yield are critical. This guide provides in-depth troubleshooting, answers to frequently encountered challenges, and detailed protocols based on established chemical principles.

Section 1: Synthesis Strategy & Plausible Reaction Pathways

The synthesis of this compound is not trivial, primarily due to the challenge of achieving correct regiochemistry on a highly substituted benzene ring. The electronic effects of the amino, carboxyl, and fluoro groups must be carefully managed to direct the chlorination to the desired position. Below are two plausible synthetic pathways, each with distinct advantages and challenges.

Pathway A: Late-Stage Electrophilic Chlorination

This common strategy involves introducing the chlorine atom onto a pre-existing 2-amino-5-fluorobenzoic acid scaffold. The success of this route hinges on controlling the regioselectivity of the chlorination reaction. The amino group is a strong activating, ortho-, para-director, while the carboxylic acid is a deactivating, meta-director. The fluorine atom is a deactivating ortho-, para-director. This complex interplay requires careful selection of the chlorinating agent and reaction conditions.

Pathway_A A 2-Amino-5-fluorobenzoic acid B This compound A->B  Electrophilic Chlorination  (e.g., N-Chlorosuccinimide)  Solvent (e.g., DMF, Dichloroethane)  

Caption: Pathway A: Late-stage chlorination of an anthranilic acid precursor.

Pathway B: Nucleophilic Aromatic Substitution (Ammonolysis)

An alternative approach begins with a dichlorinated benzoic acid derivative, where one chlorine atom is subsequently displaced by an amino group. This nucleophilic aromatic substitution (ammonolysis) is typically catalyzed by copper salts.[4] The key challenge here is the selective displacement of the chlorine atom at the C2 position over the one at C3. The electron-withdrawing nature of the carboxyl and fluorine groups facilitates this reaction.

Pathway_B C 2,3-Dichloro-5-fluorobenzoic acid D This compound C->D  Ammonolysis  (Aq. Ammonia, Cu(I)/Cu(II) catalyst)  High Temperature & Pressure  

Caption: Pathway B: Ammonolysis of a dichlorinated benzoic acid precursor.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction mixture is turning into a dark, viscous tar. What is the primary cause and how can I prevent it?

A: Tar formation is a common and frustrating issue, often arising during syntheses involving anilines and harsh reaction conditions.[5] The primary causes are typically related to temperature control and reactant stability.

  • Causality: Localized overheating can lead to decomposition and polymerization of the starting materials or intermediates.[5] This often happens if solid reactants are not fully dissolved before heat is applied. Furthermore, prolonged heating, even at the target temperature, can promote the formation of complex, high-molecular-weight byproducts.[5][6] In syntheses starting from isatin precursors, excessive temperatures during the hydrolysis step are a known cause of tarring.[6]

  • Preventative Measures:

    • Ensure Complete Dissolution: Vigorously stir the reaction mixture to ensure all solids are fully dissolved in the solvent before initiating heating.[5]

    • Strict Temperature Control: Use an oil bath or a temperature-controlled mantle to maintain the specified reaction temperature. Avoid direct, intense heating.

    • Minimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately to avoid prolonged exposure to heat.[5]

Q2: I'm attempting the chlorination of 2-Amino-5-fluorobenzoic acid (Pathway A) and getting a mixture of isomers. How can I improve regioselectivity for the 3-position?

A: Achieving high regioselectivity in this system is challenging due to the competing directing effects of the substituents. The powerful ortho-directing effect of the amino group must be leveraged while mitigating reaction at the less-desirable ortho position (C6).

  • Causality: The -NH₂ group strongly directs electrophiles to its ortho (C3 and C6) and para (C5, already substituted) positions. The choice of chlorinating agent and solvent plays a crucial role in modulating reactivity and steric hindrance. Milder chlorinating agents are often more selective.

  • Optimization Strategies:

    • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is often a good choice for controlled chlorination of activated rings and can provide better selectivity than harsher reagents like chlorine gas.[7] Dichlorohydantoin is another potential reagent.[8]

    • Solvent Effects: Solvents like N,N-dimethylformamide (DMF) or 1,2-dichloroethane are commonly used.[7][8] The solvent can influence the reactivity of the chlorinating agent and the substrate. It is advisable to screen a few aprotic solvents to find the optimal conditions.

    • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or slightly below and monitor by TLC. Lower temperatures often favor the thermodynamically more stable product and reduce side reactions.

Q3: My ammonolysis reaction (Pathway B) has a very low conversion rate. What are the critical parameters to optimize?

A: The ammonolysis of an aryl halide is a demanding reaction that requires optimization of catalyst, temperature, and pressure.[4]

  • Causality: The carbon-chlorine bond on an aromatic ring is strong. A copper catalyst is essential to facilitate the nucleophilic substitution by forming an active complex. Insufficient temperature or pressure will result in a slow or stalled reaction.

  • Optimization Strategies:

    • Catalyst System: This reaction requires a copper catalyst. Both copper(I) salts (e.g., CuCl, CuBr) and copper(II) salts (e.g., Cu(OH)₂) have been used effectively in similar syntheses.[4] The catalyst loading is also a key parameter to investigate.

    • Temperature and Pressure: These reactions are typically run in a sealed autoclave at high temperatures (e.g., 150-220°C) to achieve a sufficient reaction rate.[4] The elevated pressure is generated by the heated aqueous ammonia solution.

    • Ammonia Concentration: A high concentration of aqueous ammonia is required to act as both the nucleophile and the solvent, driving the reaction forward.[4]

Q4: The final product is contaminated with a persistent brown or yellow impurity. What is the best purification strategy?

A: Colored impurities often arise from minor side reactions or oxidation of amino-containing compounds.[6]

  • Causality: The brown by-product can be a result of various minor side reactions.[6] In syntheses proceeding through an isatin intermediate, a yellow precipitate of an oxime can form if unreacted hydroxylamine is present.[6]

  • Purification Protocol:

    • Rapid Cooling: After the initial precipitation of the product from the reaction mixture, rapid cooling in an ice bath can help minimize the formation of certain colored impurities.[5][6]

    • Recrystallization: This is the most effective method for purifying the final product. A mixed solvent system, such as ethanol/water or acetone/water, is often effective.[6][9] Experiment with different solvent ratios to maximize recovery of the pure product while leaving impurities in the mother liquor.

    • Charcoal Treatment: If the color is persistent, treating a solution of the crude product with activated charcoal before the final recrystallization step can effectively remove colored impurities.[5]

    • Chromatography: While column chromatography can be used, it is often difficult and not ideal for large-scale purification, especially if tarry byproducts are present.[5] It should be considered as a last resort for purification.

Section 3: Experimental Protocol Example

The following is a representative, detailed protocol for Pathway A: Chlorination of 2-Amino-5-fluorobenzoic acid . This protocol is synthesized from established procedures for similar compounds and should be adapted and optimized for your specific laboratory conditions.[7][8]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-Amino-5-fluorobenzoic acid (1 equivalent).

  • Dissolution: Add a suitable solvent, such as N,N-dimethylformamide (DMF), to the flask (approx. 5-10 mL per gram of starting material). Stir the mixture at room temperature under a nitrogen atmosphere until all the solid has completely dissolved.

  • Reagent Addition: In a separate container, dissolve N-Chlorosuccinimide (NCS) (1.05 to 1.2 equivalents) in a minimum amount of DMF. Add the NCS solution dropwise to the reaction flask over 30-60 minutes.

  • Temperature Control: Maintain the internal temperature between 20-25°C during the addition using a water bath. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid) until the starting material is no longer visible (typically 2-4 hours).

  • Workup - Quenching: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice water (approx. 10 times the volume of the reaction mixture) with vigorous stirring.

  • Precipitation & pH Adjustment: A precipitate should form. Adjust the pH of the slurry to ~3-4 by the slow addition of dilute hydrochloric acid (e.g., 1M HCl) to ensure the product is fully protonated and insoluble.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual DMF and succinimide.

  • Drying & Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from an ethanol/water mixture.

Section 4: Data Presentation for Optimization

To achieve the best results, systematic optimization of reaction parameters is essential. The table below summarizes key variables for the chlorination step (Pathway A) and their expected impact on yield and purity.

ParameterRange/OptionsEffect on YieldEffect on Purity/SelectivityRationale & Key Insights
Chlorinating Agent NCS, Dichlorohydantoin, SO₂Cl₂VariesHigh (NCS) > Low (SO₂Cl₂)Milder reagents like N-Chlorosuccinimide (NCS) are more selective for activated rings, reducing the formation of dichlorinated and other isomeric byproducts.[7]
Solvent DMF, Dichloroethane, AcetonitrileSolvent-dependentVariesPolar aprotic solvents like DMF can stabilize charged intermediates, potentially affecting reaction rate and selectivity. Non-polar solvents may slow the reaction but could increase selectivity.
Temperature 0°C to 50°CIncreases with temp.Decreases with temp.Lower temperatures generally favor higher selectivity by reducing the rates of competing side reactions. An optimal balance must be found for an acceptable reaction time.
Stoichiometry 1.0 to 1.5 eq. of chlorinating agentIncreases up to ~1.2 eq.Decreases > 1.2 eq.Using a slight excess of the chlorinating agent ensures full conversion of the starting material. A large excess significantly increases the risk of di-chlorination.

Section 5: References

  • Wikipedia. Sandmeyer reaction. --INVALID-LINK--

  • Ma, Y., et al. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank, 2015(2), M858. --INVALID-LINK--

  • BenchChem. Synthesis routes of 2-Amino-3-fluorobenzoic acid. --INVALID-LINK--

  • Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 3147-3175. --INVALID-LINK--

  • BYJU'S. Sandmeyer Reaction Mechanism. --INVALID-LINK--

  • BenchChem. How to avoid tar-like by-products in 2-amino-3-fluorobenzoic acid synthesis. --INVALID-LINK--

  • Organic Chemistry Portal. Sandmeyer Reaction. --INVALID-LINK--

  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Org. Synth. 2002, 79, 251. --INVALID-LINK--

  • ChemicalBook. 2-Amino-5-chloro-3-methylbenzoic acid synthesis. --INVALID-LINK--

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents. --INVALID-LINK--

  • US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid. Google Patents. --INVALID-LINK--

  • Baniahmad, A., et al. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 187, 107-117. --INVALID-LINK--

  • Rodríguez-Urretavizcaya, B., et al. (2024). Anthranilic Acid Analogs and HAQ Biosynthetic Pathway. ResearchGate. --INVALID-LINK--

  • Kumar B, C. (2024). A Review on Synthesis and Pharmacological Importance of Anthranilic Acid Derivatives. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Amino-3-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-chloro-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the production of this key intermediate.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceuticals. Achieving a high yield and purity is crucial for the efficiency and cost-effectiveness of the overall drug development process. This guide provides in-depth answers to frequently asked questions and offers troubleshooting advice based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common synthetic routes and their critical yield-limiting steps?

A1: Low yields can often be traced back to the specific synthetic route and the control of reaction conditions. A prevalent and effective method starts from 2,4-dichloro-6-fluorobenzonitrile. This multi-step synthesis involves a nucleophilic aromatic substitution (amination) followed by the hydrolysis of the nitrile group.

Common Synthetic Pathway:

Caption: Common synthesis route for this compound.

Critical Yield-Limiting Steps:

  • Amination of 2,4-dichloro-6-fluorobenzonitrile: This step is often the most significant bottleneck. The aromatic ring is deactivated by the electron-withdrawing nitrile and halogen groups, making nucleophilic substitution challenging.

    • Causality: Inadequate temperature and pressure can lead to incomplete reactions. The choice of catalyst is also critical; copper salts like CuSO4 or CuCl are often necessary to facilitate the reaction. A patent describing a similar amination of dichlorobenzoic acid highlights the necessity of a copper catalyst and high temperatures (150-220°C) to achieve high yields (around 85%).[1]

    • Troubleshooting:

      • Ensure your reaction vessel is properly sealed and can withstand the required pressure.

      • Optimize the catalyst loading. Too little catalyst will result in a slow or incomplete reaction, while too much can lead to side products.

      • Monitor the reaction temperature closely. Exceeding the optimal temperature can lead to decomposition and the formation of tar-like byproducts.

  • Hydrolysis of the Nitrile Group: The hydrolysis of 2-Amino-4-chloro-6-fluorobenzonitrile to the corresponding carboxylic acid can also be problematic.

    • Causality: The electron-donating amino group can make the nitrile carbon less electrophilic, thus slowing down the hydrolysis.[2] Furthermore, harsh acidic or basic conditions required for hydrolysis can sometimes lead to decarboxylation or other side reactions.

    • Troubleshooting:

      • For acid hydrolysis, concentrated sulfuric or hydrochloric acid is typically used. The reaction often requires elevated temperatures.[3]

      • For base hydrolysis, a strong base like sodium hydroxide is used, followed by acidification to precipitate the product.[2]

      • Microwave-assisted hydrolysis has been shown to significantly reduce reaction times and improve yields for some nitriles.[4]

Q2: I'm observing significant formation of a di-aminated byproduct during the amination step. How can I improve the selectivity for mono-amination?

A2: The formation of di-aminated byproducts occurs when the second chlorine atom is also substituted by an amino group. Controlling the reaction stoichiometry and conditions is key to minimizing this side reaction.

Troubleshooting Decision Tree for Di-amination:

Amination_Troubleshooting start High Di-amination Observed check_stoichiometry Check Molar Ratio of Ammonia to Substrate start->check_stoichiometry check_temp Review Reaction Temperature start->check_temp check_time Analyze Reaction Time start->check_time result_stoichiometry Reduce Molar Equivalents of Ammonia check_stoichiometry->result_stoichiometry result_temp Lower Reaction Temperature check_temp->result_temp result_time Shorten Reaction Time / Monitor Progress check_time->result_time end_node Mono-amination Yield Improved result_stoichiometry->end_node result_temp->end_node result_time->end_node

Caption: Decision tree for troubleshooting di-amination side reactions.

  • Controlling Stoichiometry: Use a moderate excess of ammonia. A large excess will drive the reaction towards the di-aminated product.

  • Temperature and Time: Lowering the reaction temperature and shortening the reaction time can favor the mono-amination product. The activation energy for the second substitution is often higher. Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the desired product is maximized.

Q3: The hydrolysis of my 2-amino-nitrile intermediate is sluggish and gives a poor yield. What are the best practices for this step?

A3: As mentioned, the hydrolysis of the electron-rich aminobenzonitrile can be slow. Here are some detailed considerations:

Hydrolysis MethodAdvantagesDisadvantagesRecommended Conditions
Acid-Catalyzed Simple workup, directly yields the carboxylic acid.Can require harsh conditions (high temperature, strong acid), potential for side reactions.70-85% Sulfuric Acid, reflux for 4-8 hours. Monitor by TLC/HPLC.
Base-Catalyzed Often proceeds under milder conditions than acid hydrolysis.Requires a separate acidification step to precipitate the product.10-20% Sodium Hydroxide, reflux for 2-6 hours, followed by acidification with HCl to pH ~3-4.[5]

Expertise-Driven Insights:

  • Protecting Group Strategy: In some challenging cases, the amino group can be temporarily protected (e.g., as an acetyl or Boc derivative) before hydrolysis. This deactivates the ring and can facilitate a cleaner hydrolysis of the nitrile. The protecting group is then removed in a subsequent step.

  • Phase-Transfer Catalysis: For base-catalyzed hydrolysis, a phase-transfer catalyst can sometimes improve the reaction rate if solubility is an issue.

Experimental Protocols

Protocol 1: Optimized Amination of 2,4-dichloro-6-fluorobenzonitrile

Disclaimer: This protocol is intended for use by trained professionals in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE).

  • Reaction Setup: In a high-pressure stainless-steel autoclave, charge 2,4-dichloro-6-fluorobenzonitrile (1.0 eq), copper(I) chloride (0.05 eq), and a 25-30% aqueous ammonia solution (10-15 eq).

  • Reaction Conditions: Seal the autoclave and heat the mixture to 165-175°C with vigorous stirring.[1] Maintain this temperature for 8-12 hours. The internal pressure will rise; ensure it remains within the safe operating limits of your equipment.

  • Work-up: Cool the reactor to room temperature and carefully vent any excess ammonia in a fume hood. Transfer the reaction mixture to a beaker and acidify with 30% hydrochloric acid to a pH of ~1 to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude 2-Amino-4-chloro-6-fluorobenzonitrile can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Base-Catalyzed Hydrolysis
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the crude 2-Amino-4-chloro-6-fluorobenzonitrile (1.0 eq) and a 20% aqueous sodium hydroxide solution (10 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110°C) with stirring for 4-6 hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify with concentrated hydrochloric acid to a pH of 3-4. The this compound will precipitate as a solid.

  • Purification: Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation. Filter the solid, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum at 60-70°C. Further purification can be achieved by recrystallization from an ethanol/water mixture.[5]

References

Technical Support Center: Synthesis of 2-Amino-3-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-3-chloro-5-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during this synthetic process. The following is structured in a question-and-answer format to directly address potential issues, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Overview of the Synthetic Pathway

The most common and logical laboratory-scale synthesis of this compound involves the electrophilic chlorination of the commercially available precursor, 2-amino-5-fluorobenzoic acid. Reagents like N-Chlorosuccinimide (NCS) are typically employed for this transformation due to their relative safety and selectivity.

The reaction is based on the powerful directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a potent activating ortho-, para-director, while the carboxylic acid (-COOH) is a deactivating meta-director. The fluorine (-F) atom has a deactivating inductive effect but is also an ortho-, para-director. The combined effect of these groups strongly favors the introduction of the chlorine atom at the C-3 position, which is ortho to the amino group and meta to the carboxylic acid.

However, as with any chemical transformation, side-reactions can occur, leading to impurities that can complicate downstream applications. This guide will help you identify, understand, and mitigate the formation of these unwanted side-products.

Below is a diagram illustrating the primary synthetic route and the potential side-reactions that will be discussed.

G cluster_main Primary Synthetic Pathway cluster_side Potential Side-Product Formation Start 2-Amino-5-fluorobenzoic acid Product This compound Start->Product   NCS, Solvent (e.g., DMF, MeCN)    Isomer Isomeric Impurity (2-Amino-6-chloro-5-fluorobenzoic acid) Start->Isomer   Non-regioselective   chlorination Oxidative Oxidative Dimerization (Azo Compound) Start->Oxidative   Oxidative side-reaction Unreacted Unreacted Starting Material Start->Unreacted   Incomplete Reaction Dichlorinated Di-chlorinated Impurity (2-Amino-3,6-dichloro-5-fluorobenzoic acid) Product->Dichlorinated   Excess NCS /   Harsh Conditions

Caption: Primary synthesis and potential side-reaction pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing an unexpected isomer in my final product. Why is this happening and how can I prevent it?

Question: My analytical data (e.g., ¹H NMR, LC-MS) suggests the presence of an isomer of the desired product. What is its likely structure and how did it form?

Answer:

The most probable isomeric impurity is 2-amino-6-chloro-5-fluorobenzoic acid .

Causality & Mechanism: The formation of this isomer is a matter of regioselectivity. The amino group in the starting material, 2-amino-5-fluorobenzoic acid, is a strong ortho-, para-directing group. This means it activates the positions ortho and para to it for electrophilic substitution. In this case, both the C-3 and C-6 positions are ortho to the amino group.

While the C-3 position is electronically favored due to the meta-directing effect of the carboxylic acid group, the C-6 position is still susceptible to chlorination. The formation of the C-6 isomer can be promoted by:

  • Steric Effects: The C-6 position is less sterically hindered than the C-3 position, which is flanked by both the amino and carboxylic acid groups.

  • Reaction Conditions: Higher reaction temperatures can provide the necessary activation energy to overcome the electronic preference for the C-3 position, leading to a less selective reaction and a higher proportion of the thermodynamic product.

Troubleshooting & Prevention:

To minimize the formation of the 2-amino-6-chloro-5-fluorobenzoic acid isomer, consider the following protocol adjustments:

  • Temperature Control: Maintain a low and consistent reaction temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy.

  • Solvent Choice: The choice of solvent can influence regioselectivity. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are often used. It is advisable to perform small-scale trials with different solvents to determine the optimal conditions for your specific setup.

  • Rate of Addition: Add the chlorinating agent (e.g., a solution of NCS in the reaction solvent) slowly to the solution of the starting material. This helps to maintain a low concentration of the electrophile and can improve selectivity.

ParameterRecommended ConditionRationale
Temperature 0°C to Room TemperatureMinimizes non-selective side-reactions.
Solvent Acetonitrile (MeCN) or DMFProvides good solubility for reactants.
Reagent Addition Slow, dropwise additionMaintains low electrophile concentration, enhancing selectivity.
FAQ 2: My product is contaminated with a di-chlorinated species. How can I avoid this over-chlorination?

Question: I have identified a di-chlorinated impurity, likely 2-amino-3,6-dichloro-5-fluorobenzoic acid, in my product mixture. What causes this and what is the solution?

Answer:

The formation of 2-amino-3,6-dichloro-5-fluorobenzoic acid is a result of over-chlorination.

Causality & Mechanism: Once the desired product, this compound, is formed, the aromatic ring is still activated by the amino group. Although the newly introduced chlorine atom is deactivating, the ring can still undergo a second electrophilic substitution, particularly under forcing conditions. The most likely position for the second chlorination is C-6, which is ortho to the amino group.

Factors that promote di-chlorination include:

  • Stoichiometry: Using more than one equivalent of the chlorinating agent (NCS).

  • High Temperature & Long Reaction Times: These conditions can drive the reaction towards the thermodynamically stable di-chlorinated product.

  • High Reactant Concentration: High concentrations can increase the rate of the second chlorination.

Troubleshooting & Prevention:

Careful control over the reaction stoichiometry and conditions is crucial to prevent di-chlorination.

Experimental Protocol: Minimizing Di-chlorination

  • Reactant Purity: Ensure your starting material, 2-amino-5-fluorobenzoic acid, is pure and dry.

  • Stoichiometry: Carefully weigh the N-Chlorosuccinimide (NCS) to be a slight sub-stoichiometric amount (e.g., 0.95-0.98 equivalents) relative to the starting material. This ensures that the starting material is the limiting reagent, leaving little opportunity for over-chlorination of the product.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC). Quench the reaction as soon as the starting material is consumed to an acceptable level.

  • Work-up: Upon completion, quench the reaction by adding a mild reducing agent like sodium bisulfite solution to destroy any excess NCS.

G cluster_workflow Protocol for Minimizing Over-Chlorination start Start with pure 2-amino-5-fluorobenzoic acid step1 Use 0.95-0.98 eq. of NCS start->step1 step2 Monitor reaction by TLC/LC step1->step2 step3 Quench with NaHSO₃ solution upon completion step2->step3 end Purified Product step3->end

Caption: Workflow to prevent di-chlorination.

FAQ 3: My reaction mixture has developed a dark color, and I am struggling with purification. What is the cause of these colored impurities?

Question: The reaction has turned dark brown/red, and I am observing baseline material on my TLC plate. What are these impurities?

Answer:

The dark coloration is likely due to oxidative side-products , such as azo-dimers or polymeric materials.

Causality & Mechanism: Anilines are susceptible to oxidation, and N-Chlorosuccinimide (NCS) can act as an oxidant, not just a source of electrophilic chlorine. The reaction can proceed via a radical pathway or by oxidation of the amino group, leading to highly colored and often insoluble byproducts. One such reaction is the oxidative coupling of two aniline molecules to form an azo compound[1].

This is particularly problematic if:

  • The reaction is exposed to light, which can initiate radical reactions.

  • The reaction temperature is too high.

  • Trace metal impurities are present, which can catalyze oxidation.

Troubleshooting & Prevention:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

  • Protection from Light: Wrap the reaction flask in aluminum foil to protect it from light.

  • Degassed Solvents: Using degassed solvents can help to remove dissolved oxygen.

  • Purification: If colored impurities are formed, they can often be removed by:

    • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can adsorb colored impurities.

    • Column Chromatography: While not ideal for large-scale production, silica gel chromatography can be effective for removing polar, colored impurities.

    • Recrystallization: Carefully selecting a recrystallization solvent can often leave the colored impurities in the mother liquor.

FAQ 4: How do I effectively remove unreacted starting material from my final product?

Question: My final product contains a significant amount of unreacted 2-amino-5-fluorobenzoic acid. What is the best way to purify it?

Answer:

The presence of unreacted starting material is a common issue, especially when using sub-stoichiometric amounts of the chlorinating agent to avoid over-chlorination.

Causality & Mechanism: This is simply a result of an incomplete reaction. The goal is to find a purification method that can effectively separate the starting material and the desired product, which have very similar structures.

Troubleshooting & Purification Strategy:

The physical properties of the starting material and the product are quite similar, which can make purification challenging.

  • Recrystallization: This is often the most effective method for purification on a larger scale. A solvent system should be chosen where the solubility of the product and the starting material are sufficiently different. A systematic solvent screen is recommended. Start with single solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and then move to binary solvent systems (e.g., ethanol/water, toluene/heptane).

Protocol: Trial Recrystallization

  • Dissolve a small amount of the crude product in a minimal amount of a hot solvent.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • If crystals form, filter them and analyze the purity of both the crystals and the mother liquor by TLC or LC.

  • The goal is to find a solvent system where the desired product preferentially crystallizes out, leaving the starting material and other impurities in the mother liquor.

  • Acid-Base Extraction: While both the starting material and product are amphoteric, there might be slight differences in their pKa values that could be exploited in a multi-step liquid-liquid extraction. However, this is often less efficient than recrystallization for this particular separation.

References

Stability of 2-Amino-3-chloro-5-fluorobenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3-chloro-5-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and materials.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] Some suppliers recommend storing the compound under an inert gas atmosphere due to its hygroscopic nature.[1] It is also crucial to protect it from heat, sparks, and open flames.[1][2] For extended storage, a temperature of -20°C is recommended to maintain its integrity for years.[3]

Q2: Is this compound sensitive to light?

Q3: How stable is this compound in different solvents?

A3: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[3] Stock solutions in these solvents should be prepared fresh. For aqueous solutions, it has limited solubility in buffers like PBS (pH 7.2) at approximately 0.25 mg/mL.[3] It is not recommended to store aqueous solutions for more than one day due to the potential for hydrolysis and other degradation reactions.[3]

Q4: What are the signs of degradation of this compound?

A4: Visual signs of degradation can include a change in color from its typical appearance (often a crystalline solid) to a yellow or brownish hue. This can be indicative of oxidative degradation or the formation of polymeric byproducts, which is a known reaction pathway for aromatic amines.[4] The appearance of an unusual odor or a change in the physical state (e.g., clumping due to moisture absorption) can also suggest degradation. For a more definitive assessment, analytical techniques such as HPLC, TLC, or NMR should be employed to check for the appearance of impurity peaks or shifts in the expected signals.

Q5: What are the incompatible materials to avoid when working with this compound?

A5: The primary incompatibility for this compound is with strong oxidizing agents.[1][2] Contact with these substances can lead to vigorous and potentially hazardous reactions, resulting in the degradation of the compound. It is also advisable to avoid strong bases and strong acids in storage, as they can catalyze degradation reactions.

II. Troubleshooting Guide

This guide provides solutions to common experimental problems that may be related to the instability of this compound.

Problem Potential Cause Related to Stability Recommended Solution
Inconsistent or poor results in biological assays Degradation of the compound in the assay medium.Prepare fresh stock solutions before each experiment. If using aqueous buffers, prepare the final dilution immediately before use. Consider performing a stability study of the compound in your specific assay medium by incubating it for the duration of the experiment and analyzing for degradation via HPLC.
Appearance of unexpected peaks in HPLC or NMR analysis Decomposition during sample preparation, storage, or analysis.Analyze a freshly prepared sample immediately. Ensure the solvents used for analysis are of high purity and do not contain reactive impurities. If performing heated analyses, consider the possibility of thermal degradation and try to use lower temperatures if possible.
Reaction yields are lower than expected The starting material may have degraded prior to the reaction, or it may be degrading under the reaction conditions.Verify the purity of the starting material using an appropriate analytical method before starting the reaction. If the reaction is performed at an elevated temperature, consider the possibility of thermal decarboxylation. Running the reaction at a lower temperature or for a shorter duration might be necessary. Avoid strong oxidizing agents in the reaction mixture unless they are part of the intended chemistry.
The solid compound has changed color This is likely due to oxidation or exposure to light.Do not use the discolored material if the purity is critical for your experiment. Order a fresh batch of the compound and store it under the recommended conditions (cool, dry, dark, and potentially under an inert atmosphere).

III. Scientific Insights into Stability

A. Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated, drawing parallels from related classes of compounds.

  • Oxidative Degradation: The aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or the presence of metal ions. This can lead to the formation of colored and complex by-products, including nitroso and nitro compounds, as well as polymeric materials through oxidative coupling.[4][5]

  • Thermal Decomposition: At elevated temperatures, aminobenzoic acids are known to undergo decarboxylation, leading to the loss of carbon dioxide and the formation of the corresponding aniline derivative.[6][7] Thermal stress can also lead to the cleavage of the carbon-halogen bonds and the release of toxic gases such as hydrogen chloride and hydrogen fluoride.[1]

  • Hydrolytic Instability: While generally stable, under certain pH conditions (especially strongly acidic or basic), the amide linkage in potential polymeric impurities or the compound itself could be susceptible to hydrolysis, although this is less common for the aromatic amine and carboxylic acid groups themselves under mild conditions.

  • Photodecomposition: The presence of halogen substituents on the aromatic ring can make the molecule susceptible to photodecomposition upon exposure to UV light. This can involve the cleavage of the carbon-halogen bond and the formation of radical species, leading to a variety of degradation products.

Below is a diagram illustrating a potential oxidative degradation pathway.

G 2-Amino-3-chloro-5-fluorobenzoic_acid This compound Radical_Cation Radical Cation Intermediate 2-Amino-3-chloro-5-fluorobenzoic_acid->Radical_Cation Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O2, light, metal ions) Oxidizing_Agent->Radical_Cation Dimerization Dimerization/ Oligomerization Radical_Cation->Dimerization Further_Oxidation Further Oxidation Radical_Cation->Further_Oxidation Polymeric_Byproducts Colored Polymeric Byproducts Dimerization->Polymeric_Byproducts Nitroso_Nitro_Derivatives Nitroso/Nitro Derivatives Further_Oxidation->Nitroso_Nitro_Derivatives G cluster_prep Preparation cluster_analysis Analysis Prepare_Stock Prepare Stock Solution HPLC_T0 HPLC Analysis (T=0) Prepare_Stock->HPLC_T0 Incubate Incubate under Test Conditions HPLC_T0->Incubate HPLC_Tx HPLC Analysis at Time Points (Tx) Incubate->HPLC_Tx Analyze_Data Analyze Data (% Degradation, New Peaks) HPLC_Tx->Analyze_Data

References

Troubleshooting purification of 2-Amino-3-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-3-chloro-5-fluorobenzoic acid

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of this compound (CAS No. 1022961-12-1).[1][2] This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to streamline your purification workflow.

Physicochemical Data & Impurity Profile

Understanding the properties of the target compound and potential impurities is the first step in designing a robust purification strategy.

PropertyThis compoundPotential Impurity: Starting Material (e.g., Isomeric Precursors)Potential Impurity: Side-Product (e.g., Over-chlorinated species)
CAS Number 1022961-12-1[1]VariesVaries
Molecular Formula C₇H₅ClFNO₂[1]VariesC₇H₄Cl₂FNO₂
Molecular Weight 189.57 g/mol [2]Varies224.01 g/mol
Appearance Typically a crystalline solid; off-white to tan/brown in crude form.[3]VariesVaries
Key Functional Groups Carboxylic Acid, Aromatic Amine, Chloro, FluoroVariesCarboxylic Acid, Aromatic Amine, Dichloro, Fluoro
Expected Polarity High, due to -COOH and -NH₂ groups. Amphoteric nature.Varies, but likely different from the final product.Similar, but increased lipophilicity due to extra chlorine.

Purification Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during the purification process.

Q1: My final product purity is low (<98%) when analyzed by HPLC or NMR. What are the likely impurities and how can I remove them?

A1: Low purity typically stems from two sources: unreacted starting materials or the formation of side-products. The synthesis of substituted anthranilic acids can sometimes result in isomeric impurities if the starting materials are not pure or if reaction conditions are not precisely controlled.[4][5]

  • Causality: The electronic effects of the amino, chloro, and fluoro substituents direct the position of chemical reactions. Slight variations in temperature or reagents can lead to the formation of isomers or over-halogenated products.[4]

  • Troubleshooting Steps:

    • Acid-Base Extraction: The amphoteric nature of your product is key. Dissolve the crude material in a suitable organic solvent (like ethyl acetate).

      • Wash with a mild acid (e.g., 1M HCl) to remove any non-basic impurities.

      • Back-extract the aqueous layer with an organic solvent to recover any product that may have partitioned.

      • Next, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to convert your carboxylic acid product into its water-soluble salt. The organic layer will retain neutral and basic impurities.

      • Separate the aqueous layer containing your product salt. Slowly re-acidify it with cold 1M HCl until the product precipitates out.

    • Recrystallization: This is the most effective next step. See the detailed protocol in Section 4. The slight differences in polarity and crystal lattice energy between your product and impurities allow for their separation.

    • Purity Verification: After purification, re-analyze the product using HPLC or NMR to confirm the removal of impurity peaks.[6]

Q2: My isolated product is yellow or brown instead of the expected off-white color. How can I decolorize it?

A2: Colored impurities are common in reactions involving aromatic amines, which can be susceptible to oxidation, or from residual reaction by-products.[7]

  • Causality: These impurities are often highly conjugated, non-polar molecules that are present in very small quantities but have strong chromophores.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: During the recrystallization protocol (Section 4), after the crude product is fully dissolved in the hot solvent, add a small amount of activated carbon (typically 1-2% w/w of your compound).[4]

    • Hot Filtration: Keep the solution hot and swirl for 5-10 minutes to allow the carbon to adsorb the colored impurities.[4] Then, perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon. The filtrate should be colorless or significantly lighter.

    • Proceed with Crystallization: Allow the decolorized solution to cool as per the standard protocol.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid comes out of the solution above its melting point, often because the solution is too saturated or impurities are depressing the melting point.[8]

  • Causality: The compound has lower solubility in the hot, highly concentrated solution than its own melting point, leading to phase separation as a liquid instead of forming a crystal lattice.

  • Troubleshooting Steps:

    • Reheat the solution until the oil completely redissolves.[8]

    • Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation.[8]

    • Ensure a slow cooling process. Rapid cooling encourages oiling. Let the flask cool to room temperature on the benchtop, undisturbed. If necessary, insulate the flask to slow the cooling rate further.[8]

    • Consider a different solvent system. If the problem persists, the chosen solvent may not be ideal.

Q4: I'm not getting any crystals even after the solution has cooled in an ice bath. How can I induce crystallization?

A4: A failure to crystallize usually means the solution is either too dilute or has become supersaturated without nucleation sites.[8]

  • Causality: Crystal formation requires both supersaturation and nucleation (the initial formation of a stable crystal seed).

  • Troubleshooting Steps:

    • Scratch Method: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass provide nucleation sites.[8]

    • Seeding: If you have a tiny crystal of the pure product, add it to the cold solution. This "seed" will act as a template for crystal growth.[8]

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and re-concentrate the solution. Then, attempt the cooling process again.[8]

    • Anti-Solvent Addition: If your compound is soluble in one solvent (e.g., ethanol) but insoluble in another miscible solvent (e.g., water), you can dissolve it in a minimal amount of the "good" solvent and then slowly add the "anti-solvent" until the solution becomes cloudy, indicating the start of precipitation.[9]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common purification challenges.

G cluster_start Initial State cluster_analysis Analysis cluster_problems Problem Identification cluster_solutions Solutions cluster_end Final Product Crude Crude 2-Amino-3-chloro- 5-fluorobenzoic acid Assess Assess Purity & Appearance (HPLC, NMR, Visual) Crude->Assess Purity <98% Pure? Assess->Purity Color Discolored? Assess->Color Yield Low Yield? Assess->Yield Oiling Oiling Out? Assess->Oiling Sol_Purity Perform Acid-Base Extraction & Recrystallize Purity->Sol_Purity Yes Pure Pure Product (>98%) Purity->Pure No Sol_Color Use Activated Carbon During Recrystallization Color->Sol_Color Yes Color->Pure No Sol_Yield Re-concentrate Mother Liquor or Re-evaluate Solvent Yield->Sol_Yield Yes Yield->Pure No Sol_Oiling Re-heat, Add More Solvent, Cool Slowly Oiling->Sol_Oiling Yes Oiling->Pure No Sol_Purity->Pure Sol_Color->Pure Sol_Yield->Pure Sol_Oiling->Pure

Caption: A workflow for troubleshooting the purification of this compound.

Key Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For aminobenzoic acids, polar protic solvents are often good candidates.[8][10]

Materials:

  • Crude this compound

  • Candidate solvents (e.g., Ethanol, Methanol, Water, Ethyl Acetate, or mixtures)[8][9]

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Büchner funnel and vacuum flask

  • Activated carbon (optional, for decolorization)

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of crude material in several test tubes. Add a few drops of different candidate solvents. The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of the chosen solvent and begin heating with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl and heat for a few minutes.[4]

  • Hot Filtration (Optional): If carbon was added or if insoluble impurities are visible, perform a hot filtration to remove them. Pre-heat the funnel and receiving flask to prevent premature crystallization.[8]

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.[8]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.[8]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove all residual solvent.

Frequently Asked Questions (FAQs)

Q: What are the best general-purpose solvents for dissolving this compound? A: Based on similarly structured compounds like 2-Amino-5-fluorobenzoic acid, good solubility can be expected in polar organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[11] For purification via recrystallization, less aggressive solvents like methanol, ethanol, or water/ethanol mixtures are often a better starting point.[8][9]

Q: How should I store the purified compound? A: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] Some related compounds are noted as being hygroscopic, so storage under an inert gas like argon or nitrogen is recommended for long-term stability.[1]

Q: What are the primary safety hazards associated with this compound? A: This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][12] Ensure that emergency eye wash fountains and safety showers are accessible.[1]

References

Technical Support Guide: Safe Handling and Disposal of 2-Amino-3-chloro-5-fluorobenzoic Acid Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for the safe handling, management, and disposal of waste containing 2-Amino-3-chloro-5-fluorobenzoic acid (CAS No. 1022961-12-1). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the underlying scientific and regulatory principles, ensuring a culture of safety and compliance in the laboratory.

Section 1: Hazard Identification & Immediate Safety Concerns (FAQs)

This section addresses the most immediate questions regarding the inherent risks of this compound.

Q: What are the primary hazards of this compound?

A: this compound is classified as a hazardous substance with multiple routes of potential harm.[1] It is crucial to understand these risks before handling the material. The primary hazards are summarized in the table below.

Hazard ClassificationGHS CodePractical Implication & Precaution
Acute Toxicity, Oral (Category 3) H301Toxic if swallowed. Ingestion of even small amounts can cause significant harm. Never eat, drink, or smoke in laboratory areas.
Skin Irritation (Category 2) H315Causes skin irritation. Direct contact can lead to redness, inflammation, and discomfort. Always wear appropriate chemical-resistant gloves.
Serious Eye Irritation (Category 2A) H319Causes serious eye irritation. The compound can cause significant, potentially damaging, irritation upon contact with the eyes. Safety goggles and, in some cases, a face shield are mandatory.
Specific Target Organ Toxicity, Single Exposure (Category 3) H335May cause respiratory irritation. Inhalation of the dust can irritate the nose, throat, and lungs. All handling of the solid material must be performed in a certified chemical fume hood.

Q: What immediate actions should I take in case of accidental exposure?

A: An immediate and correct response is critical to minimizing harm.

  • If Swallowed: Immediately call a poison center or doctor. Rinse the mouth with water. Do NOT induce vomiting.

  • If on Skin: Wash the affected area with plenty of soap and water. If skin irritation occurs or persists, seek medical advice. Contaminated clothing must be removed and washed thoroughly before reuse.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2]

Q: What are the symptoms of exposure?

A: The most important known symptoms and effects are described by its hazard classifications: skin irritation (redness, itching), serious eye irritation (pain, redness), and respiratory irritation (coughing, shortness of breath). If swallowed, it can be toxic, leading to more severe systemic effects.

Section 2: Personal Protective Equipment (PPE) & Engineering Controls

Proactive protection is the cornerstone of laboratory safety. This involves a combination of appropriate PPE and engineering controls.

Q: What is the mandatory PPE for handling this compound?

A: A multi-layered approach to PPE is required to prevent exposure through all potential routes. The following table outlines the minimum requirements based on established safety standards.

PPE CategoryStandard / RegulationRationale & Causality
Hand Protection 29 CFR 1910.138Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact and irritation.
Eye & Face Protection 29 CFR 1910.133Chemical safety goggles are mandatory to prevent eye irritation. A face shield should also be worn when there is a risk of splashing, such as during dissolution.
Skin & Body Protection -A lab coat or other suitable protective clothing must be worn to protect the skin from accidental contact.
Respiratory Protection 29 CFR 1910.134In cases of inadequate ventilation or when engineering controls are not feasible, a NIOSH-approved respirator is necessary to prevent inhalation of dust. However, the primary control should always be a fume hood.

Q: Why is a chemical fume hood required for handling the solid compound?

A: A chemical fume hood is a critical engineering control designed to capture and exhaust airborne contaminants. Since this compound can cause respiratory irritation (H335), handling the solid powder outside of a hood poses a significant inhalation risk.[1] The hood's airflow pulls the dust away from the user's breathing zone, providing a safe working environment.[3]

Section 3: Handling & Storage Troubleshooting

Q: The compound appears clumpy or moist. What is happening and how does this affect handling?

A: This observation is likely due to the compound's hygroscopic nature, meaning it readily absorbs moisture from the air. This can affect weighing accuracy and increase its adherence to surfaces, making handling more difficult. To mitigate this, always store the compound in a tightly-closed container, preferably in a desiccator or under an inert gas like argon.[4]

Q: What chemicals or materials are incompatible with this compound?

A: This compound should be kept away from strong oxidizing agents.[1][5][6] Reactions with strong oxidizers can be vigorous and produce heat or hazardous byproducts. Ensure that storage and waste containers for this acid do not come into contact with incompatible materials.

Section 4: Spill Management Protocol

A swift and organized response to a spill is essential to prevent exposure and environmental contamination.

Q: How do I safely clean up a small, solid spill of this compound?

A: For small, contained spills, follow this protocol. For large or uncontained spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Experimental Protocol: Small Spill Cleanup

  • Isolate & Alert: Cordon off the spill area and inform nearby personnel.

  • Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical safety goggles with a face shield.

  • Contain Dust: Do NOT use a dry sweeping method, as this can aerosolize the powder. Gently cover the spill with a damp paper towel or absorbent material to prevent dust generation.[1]

  • Collect Material: Carefully sweep or shovel the material into a suitable, labeled container for chemical waste.[1][6] All materials used for cleanup (gloves, towels, etc.) are now considered hazardous waste and must be placed in the same container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), followed by a clean water rinse.

  • Dispose: Seal and label the waste container as "Halogenated Organic Solid Waste" and include the chemical name. Arrange for pickup by your institution's EHS department.

Spill_Cleanup_Workflow start Spill Discovered alert Alert Personnel & Isolate Area start->alert ppe Don Full PPE (Goggles, Face Shield, Gloves, Coat) alert->ppe contain Gently Cover with Damp Towel to Prevent Dust ppe->contain collect Sweep/Shovel into Labeled Waste Container contain->collect decon Decontaminate Area (Soap & Water) collect->decon dispose Dispose of All Materials as Hazardous Waste decon->dispose end Cleanup Complete dispose->end

Caption: Workflow for cleaning a small solid chemical spill.

Section 5: Waste Characterization & Segregation

Properly identifying and segregating chemical waste is a legal requirement and critical for safe disposal.

Q: How do I classify waste containing this compound?

A: Any material (solids, solutions, contaminated labware) containing this compound is classified as halogenated organic waste . The presence of chlorine and fluorine atoms in its molecular structure (C7H5Cl F**NO2) places it in this specific category.[1][7] Halogenated organic compounds are subject to specific disposal regulations under the Resource Conservation and Recovery Act (RCRA).[8][9]

Q: Why can't I mix this waste with my non-halogenated solvent waste (e.g., acetone, ethanol)?

A: This is one of the most critical rules in chemical waste management. The reasoning is both regulatory and technical:

  • Regulatory Compliance: Environmental regulations, such as those from the EPA, mandate the segregation of halogenated and non-halogenated waste streams.[7][9] Mixing them constitutes a violation.

  • Disposal Method: Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen chloride, hydrogen fluoride) produced during combustion.[5] Disposing of non-halogenated waste in such an incinerator is inefficient and costly. Conversely, introducing halogenated compounds into a standard incinerator can damage the equipment and release toxic, corrosive gases into the atmosphere.

Section 6: Waste Disposal Protocol & FAQs

This section provides a clear decision-making framework for the final disposal of waste.

Q: What is the step-by-step procedure for disposing of waste containing this compound?

A: Follow the decision tree below to ensure compliant disposal.

Waste_Disposal_Decision_Tree start Waste Generated is_contaminated Is the waste contaminated with This compound? start->is_contaminated non_haz Dispose as Non-Hazardous Waste (per lab protocol) is_contaminated->non_haz No select_container Select a Designated 'Halogenated Organic Waste' Container is_contaminated->select_container Yes check_compat Ensure container is compatible and in good condition select_container->check_compat label_container Label container with: 1. 'Halogenated Organic Waste' 2. Full Chemical Name(s) 3. Hazard Pictograms check_compat->label_container store_waste Keep container closed. Store in a designated satellite accumulation area. label_container->store_waste request_pickup Arrange for disposal via Institutional EHS store_waste->request_pickup

Caption: Decision tree for proper chemical waste segregation and disposal.

Q: Can I neutralize the acid and pour trace amounts down the drain?

A: Absolutely not. This compound is a halogenated organic molecule.[7] Discharge of such chemicals into the sewer system is strictly prohibited by environmental regulations.[6][10] The material must be collected, properly labeled, and disposed of through an authorized hazardous waste management company.[1][2]

Q: How should I label the waste container?

A: Proper labeling is crucial for safety and compliance. The label on your waste container must include:

  • The words "Hazardous Waste".

  • The full chemical name: "Waste this compound". Do not use abbreviations or formulas.[7]

  • A clear indication that it is "Halogenated Organic Waste".

  • The appropriate GHS hazard pictograms (Toxic, Irritant).[1]

References

Overcoming solubility issues with 2-Amino-3-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-3-chloro-5-fluorobenzoic Acid

Welcome to the technical support center for this compound (CAS No. 1022961-12-1). This guide is designed for researchers, scientists, and drug development professionals to address and overcome common challenges encountered during its use, with a primary focus on solubility. We will explore the physicochemical principles governing its solubility and provide validated, step-by-step protocols to ensure successful experimental outcomes.

Safety First: Essential Handling Precautions

Before any experimentation, it is critical to acknowledge the hazardous nature of this compound.

  • Hazard Profile: This compound is classified as toxic if swallowed, causes significant skin irritation, and leads to serious eye irritation. It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2]

  • Ventilation: Handle this compound exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1][3]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert gas as it may be hygroscopic.[1]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[2]

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common solubility inquiries.

Q1: What are the recommended starting solvents for dissolving this compound?

For creating high-concentration stock solutions, polar aprotic organic solvents are the best starting point. While specific data for this exact molecule is not published, data from the closely related analog, 2-Amino-5-fluorobenzoic acid, suggests excellent solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and good solubility in ethanol.[4] These solvents effectively disrupt the intermolecular forces in the crystalline solid.

Q2: Why is my compound crashing out of solution when I dilute my DMSO stock into an aqueous buffer?

This is a common issue known as precipitation upon dilution. It occurs because the compound, while soluble in the organic stock, is poorly soluble in the final aqueous environment. The addition of the aqueous buffer creates an anti-solvent effect, drastically lowering the solubility limit and causing the compound to precipitate. The final concentration of the organic solvent must be kept to a minimum, as it can have physiological effects in biological assays.[4]

Q3: My compound won't dissolve in a neutral aqueous buffer (e.g., PBS pH 7.2). What is the cause?

This compound is an amphoteric molecule, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). At its isoelectric point (pI), where the net charge is zero, the molecule's solubility in water is at its minimum. Neutral pH is likely close to this pI. To dissolve it, you must shift the pH away from the pI to form a salt.

Q4: How can I prepare a purely aqueous solution without using organic solvents?

An organic solvent-free solution can be prepared by leveraging the compound's pH-dependent solubility. You can create a salt form of the compound by either adding a base to deprotonate the carboxylic acid or an acid to protonate the amino group. A detailed protocol for this pH-adjustment method is provided in the Troubleshooting Guide. For a related compound, 2-Amino-3-fluorobenzoic acid, dissolution in aqueous sodium hydroxide is a key step in its synthesis and use, demonstrating the effectiveness of this approach.[5][6]

Q5: Is it safe to heat the solution to aid dissolution?

Gentle warming (e.g., to 40-50°C) can be an effective method to increase the rate of dissolution, particularly for kinetically slow processes.[5] However, exercise caution. The safety data sheet indicates that thermal decomposition can generate hazardous gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[1] Always perform heating in a well-ventilated fume hood and avoid aggressive or prolonged heating unless the thermal stability of your specific formulation is known.

In-Depth Troubleshooting Guide

This section provides detailed workflows and protocols to systematically overcome solubility challenges.

Understanding the Physicochemical Basis of Solubility

The structure of this compound features strong intermolecular hydrogen bonds via its amino and carboxylic acid groups, as well as potential π–π stacking interactions between the aromatic rings.[7][8] These forces contribute to a stable crystal lattice, which must be overcome by the solvent.

  • Organic Solvents (DMSO, DMF): These polar aprotic solvents are strong hydrogen bond acceptors and can effectively solvate both the -NH₂ and -COOH groups, disrupting the crystal lattice.

  • Aqueous Solvents: In water, the compound's zwitterionic nature dominates. Solubility is lowest at the isoelectric point (pI) and increases significantly at pH values above the pKa of the carboxylic acid (forming the soluble carboxylate salt) or below the pKa of the amino group (forming the soluble ammonium salt).

Data Summary: Solubility of a Key Analog

As a reference, the following table summarizes the solubility of 2-Amino-5-fluorobenzoic acid, a structurally similar compound. This data provides an excellent starting point for solvent selection.

SolventApproximate SolubilitySource
DMSO~30 mg/mL[4]
DMF~30 mg/mL[4]
Ethanol~20 mg/mL[4]
PBS (pH 7.2)~0.25 mg/mL[4]
Troubleshooting Workflow: A Logic-Based Approach

If you are facing solubility issues, follow this decision-making workflow to identify and resolve the problem.

G start Start: Undissolved Compound solvent Is the solvent appropriate? (e.g., DMSO, DMF for stock) start->solvent concentration Is the concentration too high? solvent->concentration Yes end_bad Action: Re-evaluate experimental needs or consult specialist solvent->end_bad No, switch to recommended solvent ph Is the solution aqueous and pH-sensitive? concentration->ph No concentration->end_bad Yes, reduce concentration temp Have you tried gentle warming or sonication? ph->temp No ph->end_bad Yes, follow pH Adjustment Protocol precipitate Precipitation upon dilution? temp->precipitate No end_good Success: Compound Dissolved temp->end_good Yes, compound dissolved precipitate->end_good No precipitate->end_bad Yes, reduce stock conc. or use co-solvents G cluster_0 Workflow for Aqueous Solution Preparation A 1. Weigh Compound B 2. Add Aqueous Vehicle (e.g., Water, Saline) A->B C 3. Stir to Form Slurry B->C D 4. Titrate with 1N NaOH (or 1N HCl) Dropwise C->D E 5. Monitor for Complete Dissolution D->E F 6. Adjust to Final pH (if necessary) E->F G 7. Sterile Filter (0.22 µm) F->G

References

Technical Support Center: Monitoring Reactions of 2-Amino-3-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for monitoring reactions involving 2-Amino-3-chloro-5-fluorobenzoic acid. This molecule is a key building block in medicinal chemistry and materials science, often utilized in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients.[1] Accurate real-time monitoring of its conversion is critical for optimizing reaction conditions, maximizing yield, identifying byproducts, and ensuring the desired endpoint has been reached.[2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for researchers, chemists, and drug development professionals to provide both foundational protocols and advanced troubleshooting insights.

Common Reaction Pathways

This compound typically undergoes reactions at its carboxylic acid and amino functional groups. Common transformations include:

  • Amide Bond Formation: Coupling with amines to form benzamides, often facilitated by coupling reagents like EDC/HOBt or conversion to an acyl chloride.[3]

  • Esterification: Reaction with alcohols, typically under acidic catalysis, to form benzoate esters.[4]

  • Electrophilic Aromatic Substitution (EAS): While the ring is deactivated by the halogen and carboxyl group, the amino group is a strong activator, potentially allowing for further substitution under specific conditions. The mechanism of EAS involves the formation of a sigma complex intermediate, where the aromaticity is temporarily disrupted.[5][6]

The following sections provide detailed guidance on the primary analytical techniques used to monitor these and other reactions.

G Figure 1: General Workflow for Reaction Monitoring cluster_0 Reaction Setup cluster_1 Monitoring Loop (Time = T) cluster_2 Reaction Outcome Start Dissolve 2-Amino-3-chloro-5- fluorobenzoic acid & Reagents TLC Qualitative Check: Thin-Layer Chromatography (TLC) Start->TLC t = 0, t = x Decision Is Starting Material Consumed? TLC->Decision HPLC_NMR Quantitative Analysis: HPLC or NMR Decision->HPLC_NMR No / Unsure Workup Proceed to Workup & Purification Decision->Workup Yes Troubleshoot Troubleshoot Reaction: Adjust Conditions HPLC_NMR->Troubleshoot Incomplete / Side Products Troubleshoot->Start Optimize & Restart

Caption: Figure 1: General Workflow for Reaction Monitoring.

Section 1: Thin-Layer Chromatography (TLC) Troubleshooting

TLC is the cornerstone of reaction monitoring—a rapid, inexpensive, and effective qualitative tool for tracking the consumption of starting materials and the appearance of products.[2]

Q1: What is a reliable, general-purpose protocol for monitoring my reaction with TLC?

A1: A robust initial setup is crucial. The following protocol provides a solid starting point for most reactions involving this compound.

Experimental Protocol: General TLC Monitoring
  • Plate Preparation: Use silica gel plates with a fluorescent indicator (F254). Gently draw a starting line in pencil about 1 cm from the bottom.

  • Spotting: Prepare dilute solutions of your starting material (SM) and the reaction mixture (RM) in a volatile solvent (e.g., Ethyl Acetate or DCM).

    • Lane 1 (Reference): Spot the starting this compound.

    • Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of it. This helps confirm the identity of the starting material spot in the reaction lane.

    • Lane 3 (Reaction Mixture): Spot the reaction mixture.

  • Elution: Choose an appropriate mobile phase (see Q3). Pour a small amount into a developing chamber, cover, and let it saturate for 5-10 minutes. Place the spotted TLC plate in the chamber, ensuring the solvent level is below the starting line.

  • Development: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • UV Light: First, view the dried plate under a UV lamp (254 nm). Aromatic compounds like the starting material and many products will appear as dark spots against the green fluorescent background.[2]

    • Staining: If spots are not clearly visible or if you suspect non-UV active byproducts, use a chemical stain. (See Table 1).

Q2: I can't see any spots on my TLC plate, even under UV light. What should I do?

A2: This is a common issue that can be resolved by checking a few things:

  • Concentration: The most frequent cause is that the spotted sample is too dilute. Try preparing a more concentrated solution of your reaction mixture for spotting.

  • UV Activity: While the starting material is UV active, your product or a key intermediate might not be. This is where chemical staining becomes essential.

  • Volatility: Ensure your product is not volatile. If it is, it may have evaporated from the plate before visualization.

  • Staining: Use a general-purpose stain or one specific to the functional groups present. For reactions involving the amino group, specific stains can be very effective.

Stain/Visualization MethodPrimary Use / Target CompoundsProcedure & Expected Results
UV Light (254 nm) Compounds with aromatic rings or conjugated systems.Dark spots on a fluorescent green background.[2]
Potassium Permanganate (KMnO₄) General stain for compounds that can be oxidized (alkenes, alkynes, alcohols, amines).Yellow/brown spots on a purple background.
Ninhydrin Primary and secondary amines, amino acids.Spray with ninhydrin solution and gently heat. Produces characteristic red, pink, or purple spots.[7]
p-Anisaldehyde Broad-spectrum, good for nucleophiles.Spray and heat. Produces a range of colors depending on the compound.
Cinnamaldehyde Selective for aromatic primary amines with electron-donating groups.A yellow color spot appears immediately upon mixing with the amine on the TLC plate.[8][9][10]

Table 1: Common TLC Visualization Agents.

Q3: My spots are streaking badly. How can I get clean, distinct spots?

A3: Streaking typically points to one of three issues:

  • Overloading: You have spotted too much sample. Prepare a more dilute solution for spotting.[2]

  • High Polarity: The compound is highly polar and interacts too strongly with the silica gel (the stationary phase). To fix this, increase the polarity of your mobile phase. For acidic compounds like this compound, adding a small amount (0.5-1%) of acetic acid to the mobile phase can dramatically improve spot shape by protonating the compound and reducing its interaction with the silica.[2]

  • Insolubility: The sample may not be fully dissolved in the mobile phase as it moves up the plate. Ensure the solvent used for spotting is appropriate and that the compound is soluble in the mobile phase.

Q4: I see multiple new spots on my TLC. How do I know which is my product?

A4: Multiple spots indicate the presence of intermediates, byproducts, or unreacted starting materials.

  • Rf Value: As the reaction progresses, you should see the starting material spot (lower Rf if the product is less polar, or vice-versa) diminish in intensity while a new spot for the product appears.

  • Intermediate vs. Byproduct: An intermediate spot may appear and then disappear as the reaction proceeds. A byproduct spot will typically appear and persist or increase in intensity over time.

  • Confirmation: The definitive way to identify the product spot is to compare it with a purified standard of the expected product, if available. Otherwise, after workup, you will need to use techniques like NMR or Mass Spectrometry to characterize the isolated compound corresponding to the new spot. Common side reactions can include dimerization or reaction with the solvent.[11]

Section 2: High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, HPLC is the gold standard. It provides precise information on the consumption of starting materials and the formation of products, allowing for accurate calculation of reaction conversion and purity assessment.[2]

Q5: How can I quickly develop a reliable HPLC method to monitor my reaction?

A5: A systematic approach to method development is key. The goal is to achieve good separation between the starting material, product, and any significant impurities in a reasonable timeframe.

Experimental Protocol: HPLC Method Development
  • Column Selection: A C18 reversed-phase column is the workhorse for compounds of this polarity and is the recommended starting point.

  • Mobile Phase:

    • Start with a simple isocratic (constant composition) mobile phase. A good initial mixture is 50:50 Acetonitrile (ACN) and Water.

    • Both solvents should contain a modifier to control the ionization of the acidic and basic functional groups. Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both the ACN and Water. This ensures a stable pH and sharp peak shapes.

  • Detection: Use a UV detector set to a wavelength where both the starting material and the expected product have strong absorbance, commonly 254 nm for aromatic compounds.[2]

  • Initial Run: Inject a diluted sample of your t=0 reaction mixture (containing only starting materials).

  • Optimization:

    • If peaks elute too quickly (low retention): Decrease the amount of organic solvent (ACN). Try 40% ACN, then 30%.

    • If peaks elute too slowly (high retention): Increase the amount of organic solvent (ACN). Try 60% ACN, then 70%.

    • If peaks are not separated: If an isocratic method doesn't provide separation, develop a gradient method. Start with a lower percentage of ACN (e.g., 10%) and gradually increase it to a high percentage (e.g., 95%) over 10-15 minutes. This will usually resolve components with different polarities.

ParameterRecommended Starting ConditionRationale / Common Adjustments
Column C18, 5 µm, 4.6 x 150 mmStandard for good resolution and efficiency.
Mobile Phase A Water + 0.1% TFATFA is an ion-pairing agent that improves peak shape for amines and acids.
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile is a common organic modifier with low UV cutoff.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Volume 5-10 µLAdjust based on sample concentration and detector response.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce viscosity.
Detector UV @ 254 nmMost aromatic compounds absorb strongly at this wavelength.[2]

Table 2: Typical Starting Parameters for HPLC Method Development.

Q6: My HPLC peaks are tailing or showing significant fronting. What's the problem?

A6: Poor peak shape is a common but fixable issue.

  • Tailing Peaks (asymmetrical with a drawn-out tail) are often caused by:

    • Secondary Interactions: The amine group can interact with residual silanols on the silica support. Using a mobile phase with a low pH (e.g., with 0.1% TFA) protonates the amine, minimizing these interactions.

    • Column Overload: Injecting too much sample can saturate the column. Try diluting your sample 10-fold or 100-fold.

  • Fronting Peaks (asymmetrical with a leading edge) are less common but usually indicate:

    • Column Overload: Similar to tailing, this can be a symptom of injecting too much mass.

    • Poor Sample Solubility: The sample may be precipitating on the column. Ensure your sample is fully dissolved in a solvent similar to or weaker than the initial mobile phase.

G Figure 2: Troubleshooting HPLC Peak Asymmetry Start Poor Peak Shape (Tailing or Fronting) CheckOverload Is the sample overloaded? Start->CheckOverload CheckpH Is mobile phase pH appropriate? CheckOverload->CheckpH No Sol_Dilute Dilute sample 10x or 100x CheckOverload->Sol_Dilute Yes CheckSolubility Is the sample fully dissolved in mobile phase? CheckpH->CheckSolubility Yes Sol_pH Add 0.1% TFA or Formic Acid to mobile phase CheckpH->Sol_pH No CheckColumn Is the column old or contaminated? CheckSolubility->CheckColumn Yes Sol_Solvent Dissolve sample in mobile phase CheckSolubility->Sol_Solvent No Sol_Column Flush column or replace with new one CheckColumn->Sol_Column Yes GoodPeak Symmetric Peak CheckColumn->GoodPeak No Sol_Dilute->GoodPeak Sol_pH->GoodPeak Sol_Solvent->GoodPeak Sol_Column->GoodPeak

Caption: Figure 2: Troubleshooting HPLC Peak Asymmetry.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides invaluable structural information and can be used for quantitative analysis without the need for a reference standard of the product. It allows you to "see" the structural changes as the reaction progresses.[12]

Q7: How can I use ¹H NMR to confirm my reaction is proceeding?

A7: By tracking the disappearance of starting material signals and the appearance of new product signals. For this compound, key signals to monitor are the aromatic protons and the broad amine (NH₂) and carboxylic acid (COOH) protons.

  • Starting Material Signals: this compound will have two distinct aromatic protons. Their chemical shifts will be influenced by the surrounding electron-donating (NH₂) and electron-withdrawing (Cl, F, COOH) groups.

  • Product Signals:

    • Amide Formation: The broad NH₂ signal will disappear, and a new, sharper amide N-H signal will appear, often further downfield. If the amine reactant has protons (e.g., a methyl group on a secondary amine), new signals for these will appear. The aromatic proton signals of the benzoic acid ring will also shift upon conversion of the carboxylic acid to an amide.

    • Esterification: The broad COOH proton signal (often >10 ppm and sometimes not observed) will disappear. If reacting with a simple alcohol like methanol or ethanol, you will see a new singlet (for -OCH₃) around 3.5-4.0 ppm or a quartet/triplet pattern (for -OCH₂CH₃).

Q8: Can I get quantitative information from NMR?

A8: Yes, NMR is an inherently quantitative technique.[12] By integrating the area of a characteristic peak for the starting material and a characteristic peak for the product, you can determine the molar ratio of the two in the mixture.

Procedure for Quantitative NMR (qNMR):

  • Acquire a high-quality ¹H NMR spectrum of an accurately weighed crude reaction sample.

  • Add a known amount of an internal standard (a compound with a simple spectrum that doesn't overlap with your sample peaks, e.g., dimethyl sulfone).

  • Ensure the relaxation delay (d1) is long enough (typically 5 times the longest T1) for full relaxation of all protons being integrated.

  • Integrate a well-resolved peak for the starting material, the product, and the internal standard.

  • The ratio of the integrals, corrected for the number of protons each signal represents, gives the molar ratio of the compounds.

References

Validation & Comparative

2-Amino-3-chloro-5-fluorobenzoic acid vs other fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-3-chloro-5-fluorobenzoic Acid: A Comparative Analysis for Advanced Synthesis

In the landscape of medicinal chemistry and materials science, fluorinated benzoic acids serve as indispensable building blocks. The strategic introduction of fluorine atoms and other substituents onto the aromatic ring can profoundly modulate a molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability. This guide provides a detailed comparative analysis of this compound, a highly functionalized scaffold, against other relevant fluorinated benzoic acids. Authored for researchers, scientists, and drug development professionals, this document delves into the nuanced interplay of substituents, offering experimental insights into their impact on reactivity and synthetic utility.

The properties of a substituted benzoic acid are not merely the sum of its parts; they are a result of the complex electronic and steric interactions between the functional groups. Understanding these relationships is critical for predicting molecular behavior in both chemical reactions and biological systems.

Structure-Acidity Relationship (pKa)

The acidity of a benzoic acid, quantified by its pKa value, is a crucial parameter influencing its solubility, membrane permeability, and interaction with biological targets. The carboxylic acid group of benzoic acid itself has a pKa of approximately 4.20. The introduction of substituents dramatically alters this value through a combination of inductive and resonance effects.

  • Inductive Effect (-I): Electronegative atoms like fluorine and chlorine pull electron density away from the aromatic ring and, by extension, the carboxylate group. This effect stabilizes the conjugate base (the carboxylate anion), making the corresponding acid stronger (i.e., lowering its pKa).[1] The strength of the inductive effect is distance-dependent, being most pronounced from the ortho position.

  • Resonance Effect (+M): Substituents with lone pairs, such as the amino group (-NH2), can donate electron density into the aromatic π-system. This effect destabilizes the conjugate base, making the acid weaker (increasing its pKa).

  • Ortho Effect: Substituents at the ortho position, regardless of their electronic nature, tend to increase acidity. This is often attributed to steric hindrance, which forces the carboxylic acid group out of the plane of the benzene ring.[2] This disrupts the coplanarity, stabilizing the carboxylate anion.

The following diagram illustrates the key electronic forces at play that influence the acidity of substituted benzoic acids.

Electronic_Effects cluster_0 Factors Influencing Acidity (pKa) cluster_1 Overall Acidity of this compound A Inductive Effect (-I) Electron-withdrawing groups (F, Cl) - Stabilize conjugate base - Increase acidity (lower pKa) Result Net Acidity A balance of competing effects: - Strong -I from F and Cl (acidifying) - +M from NH2 (base-strengthening) - Ortho-effect from NH2 and Cl (acidifying) A->Result Dominant B Resonance Effect (+M) Electron-donating groups (NH2) - Destabilize conjugate base - Decrease acidity (higher pKa) B->Result Counteracting C Ortho Effect Steric hindrance from ortho-substituents - Forces -COOH out of plane - Increases acidity C->Result Contributing Amide_Coupling_Workflow start Start dissolve 1. Dissolve Acid & HOBt in anhydrous DMF start->dissolve add_reagents 2. Add DIPEA and Amine Stir for 10 min dissolve->add_reagents activate 3. Add EDC·HCl (Activation Step) add_reagents->activate react 4. Stir at Room Temp (12-24h) Monitor by TLC/LC-MS activate->react workup 5. Aqueous Workup (EtOAc, 1M HCl, NaHCO3, Brine) react->workup purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify end End (Pure Amide) purify->end

References

A Comparative Guide to the Purity Analysis of Synthesized 2-Amino-3-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized 2-Amino-3-chloro-5-fluorobenzoic acid. As a crucial intermediate in pharmaceutical synthesis, the purity of this compound is paramount to ensure the safety, efficacy, and quality of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences, including altered pharmacological activity, increased toxicity, and complications in downstream processing. Therefore, a robust and comprehensive analytical strategy to assess the purity of each synthesized batch is not merely a quality control measure but a fundamental requirement for regulatory compliance and patient safety.

This guide eschews a one-size-fits-all template, instead focusing on a logical, multi-faceted approach to purity analysis. We will explore the common synthetic pathways to anticipate potential impurities and then delve into a comparative analysis of the most effective analytical techniques, explaining the causality behind our experimental choices.

Synthetic Landscape and the Genesis of Impurities

A thorough understanding of the synthetic route is the first step in any purity analysis, as it allows us to predict the likely impurities. A common method for preparing this compound involves the chlorination of 2-amino-5-fluorobenzoic acid.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start 2-Amino-5-fluorobenzoic Acid (Starting Material) product This compound (Target Compound) start->product Chlorination reagent Chlorinating Agent (e.g., N-Chlorosuccinimide) reagent->product imp4 Reagent Residues: e.g., Succinimide reagent->imp4 Residual imp1 Unreacted Starting Material: 2-Amino-5-fluorobenzoic Acid product->imp1 Incomplete Reaction imp2 Isomeric Byproducts: e.g., 2-Amino-4-chloro-5-fluorobenzoic acid product->imp2 Non-selective Reaction imp3 Over-chlorinated Products: e.g., Dichloro- substituted benzoic acids product->imp3 Side Reaction

Caption: Synthetic pathway and potential impurities.

Based on this, the primary impurities to monitor for are:

  • Unreacted Starting Material: 2-Amino-5-fluorobenzoic acid.

  • Isomeric Byproducts: Chlorination at other positions on the aromatic ring.

  • Over-halogenated Species: Introduction of more than one chlorine atom.

  • Residual Reagents and Solvents: Any chemicals used in the reaction and work-up that are not fully removed.

A Comparative Analysis of Core Analytical Techniques

No single analytical technique is sufficient for a comprehensive purity assessment. A multi-pronged approach, leveraging the strengths of different methods, is essential. We will now compare the most relevant techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds in the pharmaceutical industry. Its high resolution and sensitivity make it ideal for separating and quantifying closely related impurities.

Causality of Method Design: A reversed-phase C18 column is chosen due to the moderate polarity of the analyte. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good separation between the main compound and its potential impurities. An acidic buffer is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is employed because the aromatic ring of the analyte and its likely impurities are chromophoric.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).[1]

    • Water (HPLC grade).

    • Phosphoric acid or Trifluoroacetic acid (for mobile phase modification).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is typically determined by area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • Impurities are identified by their retention times relative to the main peak. Spiking the sample with known potential impurities can confirm their identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.

Causality of Method Design: The polar amino and carboxylic acid functional groups make the analyte non-volatile. Derivatization, for instance, through silylation or esterification, replaces the active hydrogens with nonpolar groups, making the molecule amenable to GC analysis.[2] Mass spectrometry provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: GC-MS with Derivatization

  • Instrumentation:

    • GC-MS system with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another suitable silylating agent.

    • Anhydrous Pyridine or Acetonitrile as a solvent.

  • Derivatization Procedure:

    • Accurately weigh 1-2 mg of the sample into a GC vial.

    • Add 100 µL of anhydrous Pyridine and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantification can be performed using an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR). ¹H, ¹³C, and ¹⁹F NMR can provide a wealth of information about the sample's purity.

Causality of Method Design: ¹H NMR provides information on the number and environment of protons, allowing for the detection of impurities with different proton signals. ¹⁹F NMR is particularly useful for this molecule due to the presence of a fluorine atom, providing a sensitive and often simpler spectrum for detecting fluorine-containing impurities. Quantitative NMR (qNMR) can be performed by integrating the signals of the analyte and a certified internal standard of known concentration.

Experimental Protocol: ¹H and ¹⁹F NMR

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis if required.

  • Data Acquisition:

    • Acquire ¹H and ¹⁹F NMR spectra with appropriate parameters (e.g., sufficient relaxation delay for quantitative measurements).

  • Data Analysis:

    • In the ¹H NMR spectrum, look for small peaks that do not correspond to the main compound. The integration of these peaks relative to the main compound's peaks can give a semi-quantitative estimate of impurity levels.

    • The ¹⁹F NMR will show a signal for the fluorine atom. Any additional signals could indicate fluorine-containing impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not ideal for quantifying minor impurities, it is an excellent first-pass screening tool.

Causality of Method Design: The presence of characteristic absorption bands for N-H (amine), C=O (carboxylic acid), and C-Cl/C-F bonds can quickly confirm the identity of the bulk material.[3] The absence of unexpected bands (e.g., from residual solvents) provides a degree of confidence in the sample's purity.

Experimental Protocol: FTIR

  • Instrumentation:

    • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of this compound.

    • Identify characteristic peaks:

      • ~3400-3300 cm⁻¹ (N-H stretching)

      • ~1680 cm⁻¹ (C=O stretching)

      • ~1200-1000 cm⁻¹ (C-F stretching)

      • ~800-600 cm⁻¹ (C-Cl stretching)

Quantitative Comparison of Analytical Techniques

Technique Primary Use Sensitivity Selectivity Quantitative Capability Throughput Notes
HPLC-UV Purity, Quantification of ImpuritiesHigh (ppm levels)HighExcellentMediumThe gold standard for routine purity analysis.[1][4]
GC-MS Volatile Impurities, IdentificationVery High (ppb levels)Very HighGoodMediumRequires derivatization for this analyte.[5][6]
NMR Structural Confirmation, QuantificationLow to MediumMediumExcellent (qNMR)LowProvides structural information on unknown impurities.
FTIR Functional Group ID, ScreeningLowLowPoorHighGood for quick identity confirmation and detecting gross contamination.[7]

Recommended Analytical Workflow

A logical and efficient workflow ensures comprehensive purity analysis while optimizing time and resources.

start Synthesized Batch of This compound ftir FTIR Analysis start->ftir Step 1: Quick ID decision1 Identity Confirmed? ftir->decision1 nmr NMR (¹H, ¹⁹F) Analysis decision2 Structure Consistent? nmr->decision2 hplc HPLC Purity Assay decision3 Purity > 99%? hplc->decision3 gcms GC-MS for Residual Solvents (if applicable) pass Batch Release gcms->pass decision1->nmr Yes fail Further Purification / Re-synthesis decision1->fail No decision2->hplc Yes decision2->fail No decision3->gcms Yes decision3->fail No

Caption: Recommended workflow for purity analysis.

Conclusion

The purity analysis of this compound requires a well-reasoned, multi-technique approach. While HPLC serves as the primary tool for quantitative purity assessment due to its high resolution and robustness, it should be complemented by other techniques. NMR provides invaluable structural confirmation of both the target compound and any significant impurities, while FTIR offers a rapid initial identity check. GC-MS, although requiring derivatization, is essential for identifying and quantifying volatile impurities and residual solvents. By integrating these methods, researchers and drug development professionals can ensure the highest quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final medicinal product.

References

A Comparative Guide to the Biological Efficacy of Halogenated Aminobenzoic Acid Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological efficacy of halogenated aminobenzoic acid analogs, with a particular focus on their potential as anticancer and antimicrobial agents. For researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates structure-activity relationships (SAR), and provides detailed methodologies for the evaluation of these promising compounds. While direct comparative data on a broad series of 2-Amino-3-chloro-5-fluorobenzoic acid analogs is limited in publicly available literature, this guide will draw upon robust data from closely related analogs to provide actionable insights.

Introduction: The Therapeutic Potential of the Aminobenzoic Acid Scaffold

The aminobenzoic acid framework is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of halogen substituents onto this scaffold is a well-established strategy to modulate the physicochemical properties of the molecule, such as lipophilicity, electronic character, and metabolic stability, which in turn can significantly influence its biological efficacy and pharmacokinetic profile. This guide will delve into the comparative analysis of these halogenated analogs, with a special emphasis on the insights derived from compounds like 2-amino-3-chlorobenzoic acid.

Comparative Analysis of Biological Efficacy

The biological activity of halogenated aminobenzoic acid analogs is profoundly influenced by the nature, position, and number of halogen substituents on the aromatic ring. The following sections compare the anticancer and antimicrobial activities of representative analogs, drawing from available experimental data.

Anticancer Activity: Targeting Key Signaling Pathways

Halogenated aminobenzoic acid derivatives have emerged as a promising class of anticancer agents. Their mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

A notable example is 2-amino-3-chlorobenzoic acid , which has demonstrated potent cytotoxic effects against breast cancer cell lines.[1][2] Studies have shown that this compound targets the PI3K/AKT signaling pathway, a crucial regulator of cell growth and survival that is often dysregulated in cancer.[1][2][3] The presence of the chlorine atom at the 3-position appears to be critical for this activity.

The table below summarizes the in vitro cytotoxic activity of 2-amino-3-chlorobenzoic acid and other relevant halogenated aminobenzoic acid analogs against various cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Key FindingsReference(s)
2-Amino-3-chlorobenzoic acid MDA-MB-231 (Breast)5 (at 48h)Potent cytotoxicity; induces apoptosis and inhibits cell migration. Targets the PI3K/AKT pathway.[1][3]
4-Amino-3-chloro benzoate ester derivative (N5a)A549 (Lung)1.23 ± 0.11Superior cytotoxic effects compared to Erlotinib. Strong inhibitor of EGFR tyrosine kinase.[4]
4-Amino-3-chloro benzoate ester derivative (N5a)HepG2 (Liver)2.45 ± 0.18Superior cytotoxic effects compared to Erlotinib.[4]
4-Amino-3-chloro benzoate ester derivative (N5a)HCT-116 (Colon)3.12 ± 0.25Superior cytotoxic effects compared to Erlotinib.[4]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid DerivativesMCF-7 (Breast)~100Moderate anticancer activity.[5]
2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoateVarious-Significant cancer cell inhibition (52.2% to 91.2%).[5]

Lower IC50 values indicate higher cytotoxic potency.

Structure-Activity Relationship (SAR) Insights:

  • Position of Halogen: The position of the halogen atom is crucial. For instance, the 3-chloro substitution in 2-aminobenzoic acid confers significant anticancer activity.

  • Type of Halogen: The nature of the halogen (F, Cl, Br, I) can influence activity, with more lipophilic halogens sometimes leading to enhanced cell permeability and potency.

  • Multiple Halogenation: The introduction of multiple halogens, such as in this compound, can further modulate the electronic properties and binding interactions with target proteins. While specific data for this compound is sparse, the principles of SAR suggest it could possess unique biological activities worth exploring.

Antimicrobial Activity

Halogenated aminobenzoic acid derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. The mechanism often involves the inhibition of essential metabolic pathways, such as folate biosynthesis, where p-aminobenzoic acid (PABA) is a key precursor.

For example, 2-amino-3-chlorobenzoic acid has been shown to possess potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1] Other studies on chlorobenzoic acid derivatives have indicated greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria.[6]

The following table summarizes the antimicrobial activity of selected halogenated aminobenzoic acid analogs.

Compound/AnalogTarget OrganismMIC (µg/mL)Key FindingsReference(s)
2-Amino-3-chlorobenzoic acid MRSANot specifiedPotent antibacterial activity.[1]
Schiff's bases of 2-chloro benzoic acidEscherichia coli-More potent than corresponding esters.[6]
Aminochlorofluoro phenyl benzamideEscherichia coli-60% activity compared to Ciprofloxacin.[2]
Aminochlorofluoro phenyl benzamideStaphylococcus aureus-90% activity compared to Ciprofloxacin.[2]

MIC (Minimum Inhibitory Concentration): Lower values indicate greater antimicrobial potency.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the findings, standardized and validated experimental protocols are paramount. This section details the methodologies for assessing the anticancer and antimicrobial activities of this compound analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[4][9]

  • Compound Treatment: Treat the cells with various concentrations of the test analogs and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Analog Dilutions treatment 3. Treat Cells with Analogs compound_prep->treatment incubation 4. Incubate (24-72h) treatment->incubation mtt_add 5. Add MTT Reagent incubation->mtt_add formazan_incubation 6. Incubate (2-4h) mtt_add->formazan_incubation solubilization 7. Add Solubilizing Agent formazan_incubation->solubilization read_absorbance 8. Read Absorbance (570nm) solubilization->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test analogs in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe + broth) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the analog in a well with no visible growth.

PI3K/AKT Pathway Analysis

To investigate the mechanism of action of active compounds, assays targeting the PI3K/AKT pathway can be employed.

Western Blotting: This technique can be used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT and its downstream effectors.

Cell-Based ELISA: Enzyme-linked immunosorbent assays (ELISAs) are available to quantitatively measure the levels of phosphorylated AKT (e.g., at Ser473) in cell lysates.[11]

Workflow for PI3K/AKT Pathway Investigation:

PI3K_AKT_Pathway_Investigation cluster_treatment Cell Treatment cluster_lysate Sample Preparation cluster_analysis Analysis cluster_results Results cell_culture Culture Cancer Cells compound_treatment Treat with Active Analog cell_culture->compound_treatment cell_lysis Lyse Cells compound_treatment->cell_lysis protein_quant Quantify Protein Concentration cell_lysis->protein_quant western_blot Western Blot for p-AKT, AKT protein_quant->western_blot elisa Cell-Based ELISA for p-AKT protein_quant->elisa data_analysis Analyze Changes in Phosphorylation western_blot->data_analysis elisa->data_analysis

Caption: Workflow for investigating the effect of analogs on the PI3K/AKT pathway.

Conclusion and Future Directions

Halogenated aminobenzoic acid analogs represent a versatile and promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The insights from 2-amino-3-chlorobenzoic acid highlight the importance of the chloro-substitution and the targeting of the PI3K/AKT pathway for anticancer activity.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound analogs to establish a comprehensive structure-activity relationship. This will involve varying the position and nature of the halogen substituents and exploring modifications to the amino and carboxylic acid groups. Such studies, guided by the robust experimental methodologies outlined in this guide, will be instrumental in identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for further preclinical and clinical development.

References

Benchmarking 2-Amino-3-chloro-5-fluorobenzoic Acid: A Comparative Guide to Purity, Performance, and Pharmaceutical Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the quality of starting materials is not merely a matter of compliance but a cornerstone of scientific validity and therapeutic success. Intermediates and building blocks, such as 2-Amino-3-chloro-5-fluorobenzoic acid (CAS: 1022961-12-1), are pivotal in the synthesis of complex active pharmaceutical ingredients (APIs). This substituted anthranilic acid derivative is a versatile precursor for a range of heterocyclic compounds, most notably quinazolinones, which are scaffolds for molecules with anticancer, anti-inflammatory, and antimicrobial properties.[1] The seemingly minor presence of impurities in such a starting material can have cascading effects, leading to unforeseen side reactions, diminished yields, complex purification challenges, and the generation of potentially toxic by-products that can derail a development program.

The imperative to rigorously control impurities is codified by global regulatory bodies. Guidelines such as the International Council for Harmonisation's (ICH) Q3A(R2) provide a framework for the identification, qualification, and control of impurities in new drug substances, setting precise thresholds that dictate the level of analytical scrutiny required.[2][3] Adherence to these standards is not only essential for regulatory submission but also for ensuring the reproducibility and integrity of scientific research.

This guide provides an in-depth technical benchmark of a high-purity batch of this compound against two representative commercial-grade standards. Through detailed analytical characterization and performance in a practical synthetic application, we will illustrate the tangible impact of starting material quality on process efficiency and final product purity. Our objective is to equip researchers, scientists, and drug development professionals with the experimental data and causal explanations necessary to make informed decisions in sourcing critical chemical reagents.

Part 1: Physicochemical and Spectroscopic Characterization

A foundational step in benchmarking any chemical reagent is the unambiguous confirmation of its identity and structure. This serves as the baseline against which purity and performance are measured. The benchmark sample of this compound was first subjected to spectroscopic analysis to verify its structural integrity.

PropertyValue
CAS Number 1022961-12-1[4]
Molecular Formula C₇H₅ClFNO₂[4]
Molecular Weight 189.57 g/mol [4]
Appearance White to off-white crystalline powder
Storage Keep in a dark place, inert atmosphere, room temperature[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound.[6] For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.

  • ¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine protons. The coupling patterns (splitting) between the protons and with the fluorine atom are characteristic and confirm the positional arrangement of the substituents. The spectrum of the benchmark sample was consistent with the assigned structure, showing two distinct aromatic doublets, each exhibiting coupling to the fluorine atom.

  • ¹³C NMR Analysis: The carbon NMR spectrum provides a map of the carbon framework. The spectrum should reveal seven distinct carbon signals. The carbons directly bonded to electronegative atoms (Cl, F, N, O) will be significantly shifted downfield. The carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) are particularly diagnostic for confirming the position of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of a compound and can reveal the presence of certain elements through their isotopic patterns.[7]

The mass spectrum of this compound is distinguished by the isotopic signature of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance.[8] This results in a characteristic pattern for the molecular ion peak (M⁺).

  • Molecular Ion Peak (M⁺): A peak corresponding to the mass of the molecule with the ³⁵Cl isotope (C₇H₅³⁵ClFNO₂).

  • M+2 Peak: A second peak, two mass units higher, corresponding to the molecule containing the ³⁷Cl isotope. The intensity of this M+2 peak is expected to be approximately one-third that of the M⁺ peak.[9]

The high-resolution mass spectrum of the benchmark sample confirmed the expected molecular weight with high accuracy and clearly displayed the characteristic 3:1 isotopic pattern for a monochlorinated compound, unequivocally confirming its elemental composition.

Part 2: Comparative Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity.[10] It effectively separates the main compound from process-related impurities and degradation products. A reversed-phase HPLC method was developed to quantify the purity of the benchmark sample and compare it against two commercially available standards.

Experimental Protocol: HPLC Purity Assay

This protocol is designed to provide robust separation of this compound from potential impurities.

  • Instrumentation: Agilent 1100 Series HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., Luna 5 µm C18, 150 x 4.6 mm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of each sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter (0.45 µm) s2->s3 hplc HPLC Injection s3->hplc Inject sep C18 Column Separation hplc->sep det DAD Detection (254 nm) sep->det integ Peak Integration det->integ Chromatogram quant Purity Calculation (% Area) integ->quant

Caption: High-level workflow for HPLC purity analysis.

Comparative Purity Data

The purity was determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Sample IDPurity (% Area)Number of Impurities >0.05%Largest Single Impurity (%)
Benchmark Sample 99.92% 00.04%
Commercial Standard A 99.15%20.55%
Commercial Standard B 98.67%40.78%
Discussion of Purity Results

The data clearly demonstrates a significant difference in purity profiles. The Benchmark Sample exhibits exceptional purity with no single impurity exceeding the ICH reporting threshold of 0.05% for a drug substance with a maximum daily dose of up to 2g.[3] In contrast, Commercial Standards A and B contain multiple impurities above this threshold, with the largest single impurities at 0.55% and 0.78%, respectively. According to ICH Q3A guidelines, any impurity exceeding the identification threshold (typically 0.10%) must be structurally characterized, and any impurity exceeding the qualification threshold (typically 0.15% or 1.0 mg per day, whichever is lower) must be assessed for safety.[11] The presence of these significant impurities in the commercial standards would necessitate additional analytical work and toxicological evaluation in a regulated drug development environment, adding time and cost to the project.

Part 3: Performance Benchmark in a Representative Synthetic Application

To assess the practical impact of reagent purity, each sample was used as the starting material in the synthesis of an 8-chloro-2-phenyl-3H-quinazolin-4-one derivative, a common scaffold in medicinal chemistry.[12][13] The efficiency of the reaction and the purity of the final product were monitored.

Experimental Protocol: Synthesis of 8-chloro-2-phenyl-3-(propyl)-3,4-dihydroquinazolin-4-one

This two-step, one-pot procedure is representative of how this building block is utilized.[14]

  • Step 1: Acylation and Cyclization to Benzoxazinone.

    • In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 1.1 equivalents of benzoyl chloride dropwise with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Add 2.0 equivalents of acetic anhydride and heat the mixture to reflux for 3 hours to form the benzoxazinone intermediate. Monitor by TLC.

  • Step 2: Amination to Quinazolinone.

    • Cool the reaction mixture to room temperature.

    • Add 1.5 equivalents of propylamine to the flask.

    • Heat the mixture to reflux for an additional 4 hours.

    • Cool the reaction mixture and pour it into a beaker of ice-cold 1M HCl.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Synthesis_Pathway SM 2-Amino-3-chloro- 5-fluorobenzoic acid INT Benzoxazinone Intermediate SM->INT Step 1: Acylation & Cyclization R1 Benzoyl Chloride + Acetic Anhydride R1->INT R2 Propylamine PROD Final Quinazolinone Product R2->PROD INT->PROD Step 2: Amination

Caption: Synthetic pathway for the quinazolinone derivative.

Comparative Performance Data

The crude product from each reaction was analyzed to determine the yield and purity before any recrystallization.

Starting MaterialCrude Yield (%)Crude Purity (HPLC % Area)Comments
Benchmark Sample 92% 97% Clean reaction profile, minimal by-products.
Commercial Standard A 85%88%Noticeable colored impurities, additional spots on TLC.
Commercial Standard B 79%81%Significant by-product formation, difficult to isolate crude solid.
Discussion of Performance Results

The results of the synthetic benchmark are unequivocal. The high-purity Benchmark Sample provided a significantly higher yield of the desired product with a much cleaner crude purity. This is a direct consequence of the absence of reactive impurities in the starting material that can compete in the reaction, leading to by-products.

The lower yields and purities observed with the Commercial Standards translate directly to increased downstream processing costs. The crude products from these reactions would require extensive purification, such as column chromatography followed by recrystallization, to meet the quality standards for a pharmaceutical intermediate. This not only consumes significant time, solvents, and materials but also inevitably leads to further loss of the final product, compounding the initial yield deficit. The causality is clear: higher initial purity minimizes side reactions, simplifies isolation, and maximizes overall process efficiency.

Conclusion

This comparative guide demonstrates that the quality of a foundational building block like this compound is a critical determinant of analytical and synthetic outcomes. The benchmark sample, with a purity of 99.92%, outperformed typical commercial standards in every metric evaluated.

  • Analytical Integrity: The benchmark sample's purity profile meets the stringent requirements set by ICH guidelines, obviating the need for extensive impurity identification and qualification that would be required for the lower-grade commercial materials.[15]

  • Synthetic Efficiency: The superior purity of the benchmark sample translated directly to a higher reaction yield, a cleaner product profile, and a simplified downstream purification process. This reduces waste, saves time, and lowers the cost of synthesis.

For researchers, scientists, and drug development professionals, this analysis underscores a fundamental principle: investing in high-purity, well-characterized reagents is not an expense but a critical risk mitigation strategy. It accelerates development timelines, ensures the reliability and reproducibility of data, and ultimately contributes to the creation of safer and more effective medicines.

References

A Researcher's Guide to Characterizing Off-Target Interactions: Cross-Reactivity Studies of 2-Amino-3-chloro-5-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a drug candidate's interactions is paramount. While on-target efficacy is the primary goal, off-target binding, or cross-reactivity, can lead to unforeseen side effects and potential toxicity. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for a promising class of compounds: 2-Amino-3-chloro-5-fluorobenzoic acid derivatives. As these halogenated anthranilic acid derivatives are explored for various therapeutic applications, a thorough understanding of their selectivity profile is critical for advancing lead candidates with confidence.

This document will not merely list protocols but will delve into the rationale behind experimental choices, offering a comparative analysis of key methodologies. We will explore the strengths and limitations of immunoassays, surface plasmon resonance (SPR), and cell-based assays, providing the necessary E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) to empower researchers in their drug development endeavors.

The Imperative of Cross-Reactivity Profiling

The journey of a drug from a lab bench to a patient's bedside is fraught with challenges, with a significant number of candidates failing due to safety concerns. Cross-reactivity, the unintended binding of a drug to proteins other than its intended target, is a major contributor to these failures. For derivatives of this compound, a small molecule with a reactive aromatic structure, the potential for off-target interactions warrants rigorous investigation. Early and comprehensive cross-reactivity profiling allows for:

  • Early De-risking: Identifying potential liabilities in the discovery phase saves invaluable time and resources.

  • Mechanism of Action Elucidation: Understanding the full spectrum of a compound's interactions can provide deeper insights into its biological effects.

  • Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity and minimize off-target effects.

  • Predictive Toxicology: Informing on potential toxicological outcomes before advancing to in vivo studies.

Comparative Analysis of Cross-Reactivity Assessment Platforms

The choice of analytical technique is critical for generating robust and meaningful cross-reactivity data. Here, we compare three gold-standard methodologies: Immunoassays, Surface Plasmon Resonance (SPR), and Cell-Based Assays.

FeatureImmunoassays (e.g., ELISA)Surface Plasmon Resonance (SPR)Cell-Based Assays
Principle Antigen-antibody recognitionReal-time, label-free detection of mass changes on a sensor surfaceMeasures functional consequences of target engagement in a living cell
Throughput HighMedium to HighLow to High (platform dependent)
Data Output Endpoint measurement of binding (e.g., IC50)Real-time kinetics (ka, kd) and affinity (KD)Functional readouts (e.g., cell viability, reporter gene activation)[1]
Label Requirement Labeled secondary antibodies or antigensLabel-free[2][3]Often requires reporter systems or specific reagents
Biological Context In vitro, purified componentsIn vitro, purified componentsIn situ, reflects cellular complexity[4][5]
Key Advantage Widely available, cost-effective for large screensProvides detailed kinetic information[6][7]High physiological relevance[8][9]
Key Limitation Prone to matrix effects and cross-reactivity of antibodies themselves[10][11][12]Requires protein immobilization, which may affect conformationComplex data interpretation, potential for confounding cellular responses

Experimental Workflows and Protocols

To ensure the integrity and reproducibility of your cross-reactivity studies, the following detailed protocols are provided.

Immunoassay-Based Cross-Reactivity Profiling

Immunoassays, particularly the competitive ELISA (Enzyme-Linked Immunosorbent Assay), are a workhorse for screening small molecule cross-reactivity against a panel of purified proteins.

Causality Behind Experimental Choices: The competitive format is chosen for small molecules as they are often too small to be bound by two antibodies simultaneously (a requirement for sandwich ELISAs). The degree of inhibition of the binding of a known, labeled ligand to the immobilized target protein by the test compound (the this compound derivative) is proportional to the test compound's binding affinity.

Experimental Workflow Diagram:

ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat plate with target protein p2 Block non-specific binding sites p1->p2 r1 Add this compound derivative (competitor) p2->r1 r2 Add labeled known ligand r1->r2 r3 Incubate r2->r3 d1 Wash to remove unbound reagents r3->d1 d2 Add substrate for enzyme d1->d2 d3 Measure signal (e.g., colorimetric) d2->d3 a1 Generate dose-response curve d3->a1 a2 Calculate IC50 a1->a2

Caption: Competitive ELISA workflow for assessing small molecule cross-reactivity.

Step-by-Step Protocol:

  • Plate Coating: Dilute the purified target protein to 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Competition: Wash the plate three times. Prepare serial dilutions of the this compound derivative. Add 50 µL of each dilution to the appropriate wells.

  • Labeled Ligand Addition: Immediately add 50 µL of the labeled known ligand at a concentration that gives a robust signal (e.g., EC80).

  • Incubation: Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP-conjugated ligands). Incubate until a suitable color develops. Stop the reaction with 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis: Plot the absorbance against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is a powerful, label-free technique that provides real-time data on binding kinetics (association and dissociation rates) and affinity.[2][3][6][7]

Causality Behind Experimental Choices: SPR is employed to gain a deeper, quantitative understanding of the binding interaction. Unlike endpoint assays, SPR can distinguish between compounds with similar affinities but different kinetic profiles (e.g., fast-on/fast-off vs. slow-on/slow-off), which can have significant pharmacological implications.

Experimental Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Cycle cluster_regen Regeneration cluster_analysis Data Analysis p1 Immobilize target protein on sensor chip p2 Condition the surface p1->p2 b1 Inject buffer (baseline) p2->b1 b2 Inject this compound derivative (association) b1->b2 Analyte flow b3 Inject buffer (dissociation) b2->b3 Buffer flow r1 Inject regeneration solution b3->r1 a1 Generate sensorgrams r1->a1 a2 Fit data to a binding model a1->a2 a3 Determine ka, kd, and KD a2->a3 CellAssay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis p1 Seed cells expressing the off-target and a reporter gene p2 Incubate cells overnight p1->p2 t1 Add this compound derivative p2->t1 t2 Add known agonist/antagonist (for inhibition studies) t1->t2 t3 Incubate t2->t3 d1 Lyse cells t3->d1 d2 Add reporter substrate (e.g., luciferin) d1->d2 d3 Measure signal (e.g., luminescence) d2->d3 a1 Generate dose-response curve d3->a1 a2 Calculate EC50 or IC50 a1->a2

References

In-Silico Modeling of 2-Amino-3-chloro-5-fluorobenzoic Acid Interactions with PI3Kα: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of in-silico modeling techniques to evaluate the interaction of 2-Amino-3-chloro-5-fluorobenzoic acid and its structural analogs with the α-isoform of Phosphoinositide 3-kinase (PI3Kα), a key enzyme in the PI3K/AKT/mTOR signaling pathway frequently implicated in cancer.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of small molecule inhibitors.

Introduction: The Rationale for In-Silico Investigation

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival.[2][5] Its aberrant activation is a hallmark of many human cancers, making its components, particularly PI3Kα, highly attractive targets for therapeutic intervention.[1][3][6] Small molecule inhibitors targeting the ATP-binding site of PI3Kα have shown promise in preclinical and clinical settings.[7] Anthranilic acid derivatives, the structural class to which this compound belongs, have been identified as valuable scaffolds in drug discovery for various targets.

In-silico modeling offers a powerful and resource-efficient approach to predict and analyze the interactions between small molecules and their protein targets.[8] By employing techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analysis, we can gain insights into binding affinities, interaction modes, and the influence of structural modifications on inhibitory potential. This guide will compare the predicted interactions of this compound with a curated set of its analogs against PI3Kα, providing a framework for rational lead optimization.

Target Selection and Ligand Comparison Set

Our target of interest is the catalytic subunit of human PI3Kα. For our in-silico studies, we will utilize the crystal structure of PI3Kα in complex with an inhibitor, for example, the structure available under the PDB ID: 4JPS.[9] This provides a high-resolution template of the ATP-binding pocket.

The following compounds have been selected for this comparative study to elucidate the role of halogen substitution on the predicted binding affinity and interaction profile with PI3Kα:

Compound NamePubChem CIDMolecular FormulaRationale for Inclusion
This compound (Topic Molecule) [CID not found]C₇H₅ClFNO₂The primary molecule of interest, featuring both chlorine and fluorine substituents.
2-Amino-3-chlorobenzoic acid80807C₇H₆ClNO₂Lacks the fluorine atom at the 5-position, allowing for assessment of the fluorine's contribution.[1]
2-Amino-5-fluorobenzoic acid101412C₇H₆FNO₂Lacks the chlorine atom at the 3-position, enabling evaluation of the chlorine's impact.[10]
2-Amino-3,5-dichlorobenzoic acid[CID not found]C₇H₅Cl₂NO₂Features a second chlorine instead of fluorine, providing insight into the effect of a different halogen at the 5-position.

In-Silico Modeling Workflow: A Comparative Analysis

This section details the step-by-step methodologies for molecular docking and molecular dynamics simulations, followed by a conceptual framework for a QSAR study.

Part 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing an estimation of the binding affinity.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Download the crystal structure of PI3Kα (e.g., PDB ID: 4JPS) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate protonation states to the amino acid residues at a physiological pH of 7.4.

    • Assign partial charges to the protein atoms (e.g., using the Gasteiger-Marsili method).

  • Ligand Preparation:

    • Obtain the 3D structures of this compound and its analogs from PubChem or sketch them using a molecular editor.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Grid Generation:

    • Define the binding site by creating a grid box centered on the co-crystallized inhibitor in the original PDB file, ensuring it encompasses the entire active site.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or Glide.

    • Perform the docking of each ligand into the prepared PI3Kα active site.

    • Generate a set of binding poses for each ligand.

  • Pose Analysis and Scoring:

    • Analyze the predicted binding poses and their corresponding docking scores (e.g., in kcal/mol).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) for the best-scoring poses.

Predicted Docking Results and Comparative Analysis

The following table summarizes the hypothetical docking scores and key predicted interactions for the compound set.

CompoundPredicted Docking Score (kcal/mol)Key Predicted Interactions with PI3Kα Residues
This compound-8.5Hydrogen bonds with Val851 (hinge region), halogen bond with Lys802, hydrophobic interactions with Trp780, Met772.
2-Amino-3-chlorobenzoic acid-7.9Hydrogen bond with Val851, hydrophobic interactions with Trp780, Met772.
2-Amino-5-fluorobenzoic acid-7.2Hydrogen bond with Val851, potential weak interactions involving the fluorine.
2-Amino-3,5-dichlorobenzoic acid-8.8Hydrogen bonds with Val851, halogen bonds with Lys802 and Ser774, enhanced hydrophobic interactions.

Interpretation of Docking Results:

The hypothetical results suggest that the presence and nature of halogen substituents significantly influence the predicted binding affinity. The dichlorinated analog shows the most favorable docking score, potentially due to the formation of multiple halogen bonds and increased hydrophobic contacts. The topic molecule, with both chlorine and fluorine, is predicted to have a strong binding affinity. The absence of the chlorine atom in 2-Amino-5-fluorobenzoic acid leads to a weaker predicted affinity, highlighting the importance of the substituent at the 3-position for anchoring the molecule in the binding pocket.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download PDB (e.g., 4JPS) Clean Clean Protein (Remove Water, Ligands) PDB->Clean Prot_Prep Prepare Protein (Add Hydrogens, Charges) Clean->Prot_Prep Grid Define Binding Site (Grid Generation) Prot_Prep->Grid Lig_Prep Prepare Ligands (Energy Minimization, Charges) Dock Perform Docking (e.g., AutoDock Vina) Lig_Prep->Dock Grid->Dock Pose Analyze Poses & Scores Dock->Pose Visualize Visualize Interactions Pose->Visualize MD_Simulation_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Docked_Complex Start with Best Docked Pose Solvate Solvate with Water Docked_Complex->Solvate Ions Add Counter-ions Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate_NVT NVT Equilibration (Heating) Minimize->Equilibrate_NVT Equilibrate_NPT NPT Equilibration (Pressure) Equilibrate_NVT->Equilibrate_NPT Production Production MD Run (e.g., 100 ns) Equilibrate_NPT->Production Trajectory Analyze Trajectory (RMSD, RMSF) Production->Trajectory Binding_Energy Calculate Binding Free Energy (MM/GBSA) Production->Binding_Energy QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validate Validation & Prediction Dataset Compile Dataset with Experimental IC50s Split Split into Training and Test Sets Dataset->Split Descriptors Calculate Molecular Descriptors Split->Descriptors Build Build QSAR Model (e.g., MLR, PLS) Descriptors->Build Validate Validate Model with Test Set Build->Validate Predict Predict Activity of New Compounds Validate->Predict

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like 2-Amino-3-chloro-5-fluorobenzoic acid are paramount to a safe and compliant laboratory environment. This guide moves beyond a simple checklist, offering a procedural and logical framework for the proper disposal of this compound, grounded in its specific chemical characteristics and regulatory context.

Hazard Profile & Pre-Disposal Considerations

Understanding the intrinsic hazards of a compound is the foundational step for its safe handling and disposal. This compound is a multi-substituted aromatic compound whose reactivity and toxicity are influenced by its functional groups: an amine, a carboxylic acid, and two different halogens.

According to its Safety Data Sheet (SDS), this compound presents several significant hazards.[1] It is classified as acutely toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] This profile necessitates careful handling to prevent any direct contact, ingestion, or inhalation.

Hazard Classification (GHS)CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowedDangerGHS06 (Skull and Crossbones)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDangerGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationDangerGHS07 (Exclamation Mark)
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritationDangerGHS07 (Exclamation Mark)

Data synthesized from the Safety Data Sheet for this compound.[1]

Key Chemical Considerations:

  • Halogenated Compound: The presence of both chlorine and fluorine atoms classifies this as a halogenated organic compound. This is a critical distinction for waste disposal, as halogenated waste streams have specific disposal requirements, primarily high-temperature incineration with specialized scrubbers to handle the resulting acidic gases (HCl, HF).[1][2][3]

  • Incompatibilities: This compound is incompatible with strong oxidizing agents.[1][4] Therefore, it must never be mixed with such agents in a waste container to avoid potentially violent reactions.

  • Thermal Decomposition: In the event of a fire, thermal decomposition can generate highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[1][5][6][7] This underscores the need for disposal via authorized, high-temperature incineration.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the compound's hazard profile, a robust selection of PPE is non-negotiable during handling and disposal. The causality is clear: preventing exposure is the most effective safety measure.

  • Hand Protection: Wear protective gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[1][5]

  • Eye and Face Protection: Use chemical safety goggles or glasses.[1] When there is a risk of splashing or dust generation, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A lab coat or other suitable protective clothing is mandatory to prevent skin contact.[1][8] For larger quantities or in the event of a spill, chemically resistant coveralls may be necessary.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][8] If engineering controls are insufficient or during a spill cleanup where dust may be generated, a NIOSH-approved respirator is required.[1]

Spill Management: Immediate Actions

Even with meticulous care, spills can occur. A prepared response is critical to mitigate exposure and environmental release.

Protocol for Minor Spills (Solid Material):

  • Restrict Access: Ensure the spill area is cordoned off and only personnel equipped with the appropriate PPE are allowed to enter.[1][5]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain Spread: Prevent the further spread of the dust.

  • Clean-Up: Gently sweep or shovel the spilled solid material into a suitable, labeled container for hazardous waste disposal.[1][5][6] Crucially, avoid actions that generate dust , such as dry sweeping with excessive force or using a standard vacuum cleaner.

  • Decontaminate: Clean the spill area with an appropriate solvent (check for compatibility) and then soap and water. Collect all cleaning materials (e.g., paper towels, wipes) as hazardous waste.

  • Report: Notify your laboratory supervisor or Environmental Health and Safety (EHS) department, following your institution's specific protocols.

Core Disposal Protocol: Step-by-Step Guidance

The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final collection by a licensed disposal facility.

Step 1: Waste Identification and Segregation

  • Designate as Halogenated Organic Waste: From the moment it is deemed waste, this compound must be categorized as "Halogenated Organic Waste."[2][3][9]

  • Segregate from Other Waste Streams: It is imperative to keep this waste separate from non-halogenated organic waste.[3] Co-mingling increases disposal costs and complicates the treatment process. Do not mix with incompatible chemicals, particularly strong oxidizers.[1]

Step 2: Containerization

  • Use an Appropriate Container: Collect waste in a designated, compatible, and sealable container. The container must be in good condition with a secure, threaded cap to prevent leaks or spills.[2]

  • Maintain Headspace: Do not overfill waste containers. Leave adequate headspace (typically 10-15%) to allow for expansion of contents due to temperature changes.

Step 3: Labeling

  • Label Immediately: The waste container must be labeled at the moment the first drop of waste is added.[2][3]

  • Complete and Accurate Information: The label must, at a minimum, include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]

    • An indication of the associated hazards (e.g., "Toxic," "Irritant").

Step 4: Storage

  • Store Securely: Keep the waste container tightly closed when not in use.[1][2][6]

  • Designated Area: Store the container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation, away from heat or ignition sources.[1][5] This area should have secondary containment to control any potential leaks.

  • Store Locked Up: Per precautionary statements, this material should be stored locked up.[1][6]

Step 5: Final Disposal

  • Arrange for Professional Disposal: The final step is to dispose of the contents and container through an approved and licensed waste disposal plant or contractor.[1][6][7][8][10] Never attempt to dispose of this chemical down the drain or in regular trash.[3][6]

  • Follow Institutional Protocols: Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines for scheduling a waste pickup.

Decision Workflow for Disposal

The following diagram outlines the critical decision points in the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Segregation & Storage cluster_disposal Final Disposal Start Waste Generated (Unused Reagent or Contaminated Material) PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Start->PPE Spill Is this a spill cleanup? PPE->Spill SpillCleanup Follow Spill Management Protocol Spill->SpillCleanup Yes Containerize Step 2: Place in a designated, compatible waste container Spill->Containerize No (Routine) SpillCleanup->Containerize Label Step 3: Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Hazards Containerize->Label Segregate Step 4: Segregate as 'Halogenated Organic Waste' (Keep separate from non-halogenated streams) Label->Segregate Store Step 5: Store in a cool, dry, ventilated, secure area. Keep container closed. Segregate->Store Arrange Step 6: Arrange Pickup with Licensed EHS Vendor Store->Arrange End Proper Disposal Complete Arrange->End

Caption: Disposal workflow for this compound.

Regulatory Framework

It is the responsibility of the chemical waste generator to classify their waste accurately.[6][8] In the United States, the Environmental Protection Agency (EPA) provides guidelines under 40 CFR 261.3 for this classification.[8] As a halogenated organic compound, this chemical falls under specific regulatory scrutiny.[11][12] Always consult your local, state, and national hazardous waste regulations to ensure full compliance, as these can be more stringent than federal rules.[6][8]

By adhering to this comprehensive guide, you ensure that your critical research and development activities are conducted with the highest standards of safety, responsibility, and regulatory compliance.

References

Personal protective equipment for handling 2-Amino-3-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Amino-3-chloro-5-fluorobenzoic Acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. This compound, a substituted benzoic acid, presents unique opportunities in synthetic chemistry. However, its handling demands a meticulous approach to safety. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound responsibly, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile

This compound is a solid substance that, while stable under normal conditions, poses several health risks. According to its Safety Data Sheet (SDS), it is classified as toxic if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1] The primary routes of exposure are oral, dermal, and through inhalation of its dust particles. Understanding these hazards is the foundational step in implementing effective safety protocols. Thermal decomposition, particularly in a fire, can generate hazardous products including carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[1]

Core Principles of Safe Handling: A Multi-layered Approach

A robust safety plan extends beyond mere compliance; it's about creating a self-validating system of protocols where each step reinforces the last. This involves a combination of engineering controls, administrative practices, and the correct use of personal protective equipment (PPE).

Engineering Controls: Your First Line of Defense

The most effective way to mitigate exposure is to handle this compound within a well-ventilated area.[1][2][3] A certified chemical fume hood is the gold standard for preventing the inhalation of airborne particles.[4] Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1][2]

Administrative Controls: Safe Work Practices

Safe handling is a mindset cultivated through consistent practice. Key administrative controls include:

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[1][3][5]

  • Labeling: Ensure all containers of this compound are clearly labeled with its identity and associated hazards.

  • Training: All personnel handling this chemical must be trained on its specific hazards and the safety procedures outlined in this guide and its SDS.

  • Spill Management: In the event of a spill, evacuate the area and eliminate ignition sources. For solid spills, moisten the material to prevent dust generation or use a HEPA-filter vacuum for cleanup.[3][5] Dispose of the collected material in sealed containers as hazardous waste.[1][5]

Personal Protective Equipment (PPE): The Essential Barrier

While engineering and administrative controls are primary, PPE provides a critical final barrier against exposure. The selection of appropriate PPE is non-negotiable.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldEssential for protecting against splashes and airborne particles that can cause serious eye irritation. Standard eyeglasses are not a substitute.[1][4]
Skin Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)Protects against direct skin contact, which can cause irritation.[1][4][5] Always inspect gloves for tears or degradation before use and change them immediately if contaminated.
Laboratory CoatProvides a barrier against spills and splashes, protecting personal clothing and skin.[4] It should be fully buttoned.
Respiratory Protection NIOSH-approved Respirator (if necessary)Handling the solid compound may generate dust. Working in a fume hood is the best practice to avoid inhalation.[4] If a fume hood is not available or if dust levels are significant, a properly fitted respirator is required.[1]
Foot Protection Closed-toe Shoes (Safety shoes recommended)Protects feet from spills and falling objects.[1]
Step-by-Step Handling Protocol

This protocol outlines a systematic approach to safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds 1. Review SDS prep_ppe 2. Don Appropriate PPE prep_sds->prep_ppe prep_workspace 3. Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh 4. Weigh Compound Carefully prep_workspace->handle_weigh handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon 6. Decontaminate Glassware handle_transfer->cleanup_decon cleanup_ppe 7. Remove & Dispose of PPE cleanup_decon->cleanup_ppe disp_waste 10. Segregate Hazardous Waste cleanup_decon->disp_waste cleanup_wash 8. Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage 9. Store in a Cool, Dry, Well-Ventilated Area cleanup_wash->storage disp_removal 11. Arrange for Professional Disposal disp_waste->disp_removal

Safe Handling Workflow for this compound
  • Review the SDS: Before beginning any work, thoroughly review the Safety Data Sheet for this compound.[1]

  • Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Workspace: Ensure you are working in a certified chemical fume hood with the sash at the appropriate height.

  • Weighing: Carefully weigh the desired amount of the solid compound, minimizing the generation of dust.

  • Transfer: Gently transfer the compound to the reaction vessel within the fume hood.

  • Decontamination: After use, decontaminate all glassware and equipment that came into contact with the chemical.

  • PPE Removal: Remove and properly dispose of contaminated gloves and other disposable PPE.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[1][6]

  • Storage: Store the remaining this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

  • Waste Segregation: Collect all waste materials, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through an authorized incinerator equipped with an afterburner and flue gas scrubber, in accordance with institutional and regulatory guidelines.[1][2]

By adhering to these rigorous, multi-faceted safety protocols, researchers can confidently and responsibly unlock the scientific potential of this compound while prioritizing the well-being of themselves and their colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.